molecular formula C8H8BrF B1302592 2-Fluorophenethyl bromide CAS No. 91319-54-9

2-Fluorophenethyl bromide

Cat. No.: B1302592
CAS No.: 91319-54-9
M. Wt: 203.05 g/mol
InChI Key: FQGDFWIQBCQXPS-UHFFFAOYSA-N
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Description

2-Fluorophenethyl bromide is a useful research compound. Its molecular formula is C8H8BrF and its molecular weight is 203.05 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-bromoethyl)-2-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrF/c9-6-5-7-3-1-2-4-8(7)10/h1-4H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQGDFWIQBCQXPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CCBr)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00373660
Record name 2-Fluorophenethyl bromide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91319-54-9
Record name 2-Fluorophenethyl bromide
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URL https://comptox.epa.gov/dashboard/DTXSID00373660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2-Bromoethyl)-2-fluoro-benzene
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Foundational & Exploratory

The Role of 2-Fluorophenethyl Bromide in Modern Drug Discovery and Neurotransmitter Research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluorophenethyl bromide is a versatile halogenated aromatic compound that has emerged as a crucial building block in medicinal chemistry and pharmacological research. Its unique structural features, comprising a phenyl ring substituted with a fluorine atom and an ethyl bromide side chain, make it a valuable synthon for the introduction of the 2-fluorophenethyl moiety into a wide array of molecular scaffolds. This strategic incorporation can significantly influence the pharmacokinetic and pharmacodynamic properties of the resulting compounds, leading to enhanced metabolic stability, improved receptor binding affinity, and altered biological activity. This technical guide provides a comprehensive overview of the applications of this compound in research, with a focus on its use in the synthesis of radiolabeled positron emission tomography (PET) tracers and other biologically active molecules. Detailed experimental protocols, quantitative data, and visualizations of relevant signaling pathways are presented to facilitate its use in the laboratory.

Core Applications in Research

The primary application of this compound and its derivatives in research lies in the synthesis of targeted molecular probes, particularly radiolabeled ligands for PET imaging. The introduction of a fluorine atom, especially the radioactive isotope fluorine-18, allows for the non-invasive in vivo visualization and quantification of various biological targets, including neurotransmitter receptors and enzymes.

Synthesis of PET Tracers

This compound serves as a key precursor or intermediate in the synthesis of several important PET tracers. The 2-fluoroethyl group can be readily introduced into a target molecule through nucleophilic substitution reactions.

One of the most notable applications is in the synthesis of tracers for the metabotropic glutamate receptor 5 (mGluR5) , the serotonin 2A receptor (5-HT2A) , and the cannabinoid type 2 receptor (CB2) . These receptors are implicated in a variety of neurological and psychiatric disorders, making them important targets for drug development and in vivo imaging.

Data Presentation: Synthesis and Biological Activity of 2-Fluorophenethyl Derivatives

The following tables summarize key quantitative data for the synthesis and biological activity of representative compounds prepared using this compound or its close derivatives.

Compound/Tracer NameTargetPrecursorReaction TypeRadiochemical Yield (RCY)Molar Activity (GBq/µmol)Reference
[¹⁸F]FPEB mGluR53-nitro-5-((pyridin-2-yl)ethynyl)benzonitrileNucleophilic Aromatic Substitution2.6% (average)197 ± 91
(R)-[¹⁸F]MH.MZ 5-HT2ADesmethyl precursorN-Fluoroalkylation~40% (overall)25-35[1]
[¹⁸F]Fluoroethylspiperone D₂/5-HT₂SpiperoneN-Fluoroalkylation56 ± 12% (from [¹⁸F]FEtBr)310 ± 120[2]
O-(2'-[¹⁸F]fluoroethyl)-L-tyrosine ([¹⁸F]FET) Amino Acid TransporterL-tyrosineO-Fluoroethylation~20% (uncorrected)Not specified[3]
CompoundTargetAssayIC₅₀ (nM)Kᵢ (nM)Reference
2-(4-fluorophenoxy)-2-phenyl-ethyl piperazine derivative Serotonin Transporter (SERT)Radioligand Binding1450-[4]
Fluorinated 2-oxoquinoline derivative Cannabinoid Receptor 2 (CB2)Radioligand Binding-0.014[5]
4-(2-fluorophenoxy)-3,3'-bipyridine derivative (26c) c-Met KinaseKinase Inhibition8.2-[6]

Experimental Protocols

General Procedure for N-Alkylation of Amines with this compound

This protocol outlines a general procedure for the nucleophilic substitution reaction between an amine and this compound. The specific conditions may require optimization based on the reactivity of the amine substrate.

Materials:

  • Amine substrate (1.0 eq)

  • This compound (1.1 - 1.5 eq)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or a non-nucleophilic organic base like triethylamine or diisopropylethylamine) (1.5 - 2.0 eq)

  • Anhydrous solvent (e.g., Acetonitrile (ACN), N,N-Dimethylformamide (DMF), or Dimethyl sulfoxide (DMSO))

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry reaction flask under an inert atmosphere, add the amine substrate and the anhydrous solvent.

  • Add the base to the reaction mixture and stir for 15-30 minutes at room temperature.

  • Add this compound dropwise to the stirring mixture.

  • Heat the reaction mixture to an appropriate temperature (typically between room temperature and 80 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • If an inorganic base was used, filter the mixture to remove the solid salts.

  • The filtrate is then concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired N-(2-fluorophenethyl) derivative.

Automated Radiosynthesis of [¹⁸F]FPEB for PET Imaging

This protocol is a summarized version of an automated synthesis for the PET tracer [¹⁸F]FPEB, which targets the mGluR5 receptor.

Precursor: 3-nitro-5-((pyridin-2-yl)ethynyl)benzonitrile

Radiolabeling Method: Nucleophilic aromatic substitution with [¹⁸F]fluoride.

Automated Synthesis Module: A commercial automated radiosynthesis module is typically employed.

Procedure Outline:

  • [¹⁸F]Fluoride Trapping: Aqueous [¹⁸F]fluoride is trapped on an anion-exchange cartridge.

  • Elution and Drying: The [¹⁸F]fluoride is eluted into the reaction vessel with a solution of a phase-transfer catalyst (e.g., Kryptofix 2.2.2) and potassium carbonate in acetonitrile/water. The solvent is removed by azeotropic distillation under a stream of nitrogen at elevated temperature.

  • Radiolabeling Reaction: The precursor, dissolved in an anhydrous solvent like DMSO, is added to the dried [¹⁸F]fluoride complex. The reaction mixture is heated at a high temperature (e.g., 160 °C) for a specific duration.

  • Purification: The crude reaction mixture is diluted and purified by semi-preparative high-performance liquid chromatography (HPLC).

  • Formulation: The collected radioactive fraction is reformulated into a physiologically compatible solution (e.g., saline with a small percentage of ethanol) for injection.

Signaling Pathways and Visualization

Compounds synthesized using this compound often target G-protein coupled receptors (GPCRs), which play a critical role in cellular signaling. The following diagrams, generated using the DOT language for Graphviz, illustrate the signaling pathways associated with the key receptors targeted by these compounds.

mGluR5 Signaling Pathway

Metabotropic glutamate receptor 5 (mGluR5) is a Gq-coupled GPCR. Its activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). Antagonists developed using this compound would block these downstream effects.[1][6][7][8]

mGluR5_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm mGluR5 mGluR5 Gq Gq mGluR5->Gq activates PLC PLC Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca triggers PKC PKC Activation DAG->PKC activates Glutamate Glutamate Glutamate->mGluR5 Antagonist mGluR5 Antagonist (e.g., FPEB) Antagonist->mGluR5

Caption: Simplified signaling cascade of the mGluR5 receptor.

5-HT2A Receptor Signaling Pathway

The serotonin 2A (5-HT2A) receptor is also primarily coupled to the Gq signaling pathway, leading to similar downstream effects as mGluR5 activation.[4][5][9][10][11] Additionally, it can engage other signaling cascades, including β-arrestin-mediated pathways. Antagonists synthesized from this compound precursors would inhibit these signaling events.

HT2A_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm HT2A 5-HT2A Receptor Gq Gq HT2A->Gq activates Arrestin β-Arrestin Recruitment HT2A->Arrestin can recruit PLC PLC Gq->PLC activates IP3_DAG IP3 & DAG Production PLC->IP3_DAG leads to Ca_PKC Ca²⁺ Release & PKC Activation IP3_DAG->Ca_PKC results in Serotonin Serotonin (5-HT) Serotonin->HT2A Antagonist 5-HT2A Antagonist (e.g., MDL100907 derivative) Antagonist->HT2A

Caption: Key signaling pathways of the 5-HT2A receptor.

Cannabinoid CB2 Receptor Signaling Pathway

The cannabinoid CB2 receptor is a Gi/o-coupled GPCR. Its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[3][12][13][14][15] This, in turn, modulates the activity of protein kinase A (PKA) and other downstream effectors. Ligands developed from this compound can act as agonists or antagonists at this receptor, thereby modulating immune responses.

CB2_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm CB2 CB2 Receptor Gi Gi/o CB2->Gi activates AC Adenylyl Cyclase Gi->AC inhibits cAMP ↓ cAMP AC->cAMP results in PKA ↓ PKA Activity cAMP->PKA leads to Immune_Response Modulation of Immune Response PKA->Immune_Response Cannabinoid Cannabinoid Ligand Cannabinoid->CB2

Caption: The primary inhibitory signaling pathway of the CB2 receptor.

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel compounds with significant potential in neuroscience research and drug development. Its utility in the preparation of PET tracers has enabled the in vivo study of key neurotransmitter systems, providing crucial insights into the pathophysiology of various neurological and psychiatric disorders. The ability to introduce a fluorophenethyl moiety allows for the fine-tuning of the pharmacological properties of lead compounds, leading to the development of more potent and selective ligands. The detailed protocols and data presented in this guide are intended to serve as a valuable resource for researchers seeking to utilize this compound in their synthetic and drug discovery endeavors. Further exploration of its applications is likely to yield new and improved molecular tools for understanding and treating a wide range of diseases.

References

An In-Depth Technical Guide to 2-Fluorophenethyl Bromide: Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Fluorophenethyl bromide, a key building block in modern medicinal chemistry and organic synthesis. This document details its chemical structure, physicochemical properties, synthesis, and applications, with a focus on its role in the development of novel therapeutic agents and imaging probes.

Chemical Structure and Identification

This compound, systematically named 1-(2-bromoethyl)-2-fluorobenzene, is an organohalogen compound featuring a phenethyl backbone substituted with a fluorine atom at the ortho position of the phenyl ring and a bromine atom on the ethyl side chain.[1][2] Its chemical structure is depicted below:

Figure 1: Chemical structure of this compound.

Table 1: Chemical Identifiers for this compound

IdentifierValue
IUPAC Name 1-(2-bromoethyl)-2-fluorobenzene[1][2]
CAS Number 91319-54-9[3][4]
Molecular Formula C8H8BrF[3][4]
Molecular Weight 203.05 g/mol [3][4]
Canonical SMILES C1=CC=C(C(=C1)CCBr)F
InChI Key FQGDFWIQBCQXPS-UHFFFAOYSA-N

Physicochemical Properties

This compound is a colorless to pale yellow liquid at room temperature. Its key physical and chemical properties are summarized in the table below.

Table 2: Physicochemical Properties of this compound

PropertyValue
Appearance Colorless to pale yellow liquid
Boiling Point 73-75 °C at 20 mmHg
Density 1.4458 g/mL at 25 °C
Refractive Index (n20/D) 1.5340
Solubility Soluble in most organic solvents.

Synthesis and Reactivity

Synthesis

Experimental Protocol: Synthesis of (2-bromoethyl)benzene (Adaptable for this compound)

This protocol describes the synthesis of the non-fluorinated analog and serves as a template. The starting material would be replaced with 2-fluorophenylethanol to obtain the target compound.

Materials:

  • 2-Phenylethanol (or 2-Fluorophenylethanol)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • 48% Hydrobromic Acid (HBr)

  • Sodium Bicarbonate (NaHCO₃) solution

  • Calcium Chloride (CaCl₂), anhydrous

  • Distilled water

  • Organic solvent (e.g., diethyl ether or dichloromethane for extraction)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, cool 1 mole of 2-phenylethanol (or 2-fluorophenylethanol).

  • Slowly add 0.5 moles of concentrated sulfuric acid with continuous cooling and stirring.

  • Subsequently, add 1.25 moles of 48% hydrobromic acid.

  • Heat the reaction mixture to reflux and maintain for 6 hours.

  • After cooling, transfer the mixture to a separatory funnel. The organic layer containing the crude product is separated.

  • To remove the ether by-product, wash the organic layer twice with a small volume of cold, concentrated sulfuric acid.

  • Wash the organic layer with water, followed by a saturated sodium bicarbonate solution to neutralize any remaining acid, and then again with water.

  • Dry the organic layer over anhydrous calcium chloride.

  • Filter to remove the drying agent and purify the crude product by distillation under reduced pressure.

Reactivity

The chemical reactivity of this compound is primarily dictated by the presence of the bromoethyl group. The bromine atom is a good leaving group, making the benzylic carbon susceptible to nucleophilic attack. This allows for a variety of substitution reactions, making it a versatile intermediate for introducing the 2-fluorophenethyl moiety into larger molecules.

The fluorine atom on the phenyl ring is generally unreactive under standard nucleophilic substitution conditions due to the strength of the C-F bond. However, its presence influences the electronic properties of the aromatic ring, which can affect the reactivity of the molecule in other transformations.

Applications in Drug Development and Research

The unique combination of a reactive bromoethyl group and a fluorinated phenyl ring makes this compound a valuable precursor in the synthesis of a wide range of biologically active molecules.

Synthesis of Psychoactive Compounds and Dopamine Transporter Ligands

Halogenated phenethylamine derivatives are a significant class of compounds investigated for their psychoactive properties and their interaction with monoamine transporters, such as the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). Bromine-substituted analogs of methylphenidate, for instance, have shown high affinity for DAT and NET.[6] this compound serves as a key starting material for the synthesis of various fluorinated phenethylamine derivatives, allowing researchers to explore the structure-activity relationships of these compounds.

The general synthetic approach involves the N-alkylation of a primary or secondary amine with this compound. This reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the HBr formed during the reaction.

G cluster_synthesis Synthesis of Fluorinated Phenethylamine Derivatives cluster_application Application in Neuroscience Research start 2-Fluorophenethyl bromide reaction N-Alkylation start->reaction amine Primary or Secondary Amine (R-NH₂ or R₂NH) amine->reaction base Base (e.g., K₂CO₃, Et₃N) base->reaction Neutralizes HBr product Fluorinated Phenethylamine Derivative reaction->product product_app Fluorinated Phenethylamine Derivative binding Binding Assay product_app->binding activity Functional Assay (e.g., Dopamine Uptake Inhibition) product_app->activity dat Dopamine Transporter (DAT) dat->binding dat->activity outcome Determine Affinity (Ki) and Potency (IC₅₀) binding->outcome activity->outcome

Figure 2: Workflow for the synthesis and evaluation of fluorinated phenethylamine derivatives.
Precursor for PET Imaging Agents

Positron Emission Tomography (PET) is a powerful non-invasive imaging technique used in both clinical diagnostics and preclinical research. The development of novel PET radiotracers often involves the incorporation of a positron-emitting radionuclide, such as fluorine-18 (¹⁸F), into a biologically active molecule. Due to its convenient half-life (109.8 min) and low positron energy, ¹⁸F is the most widely used radionuclide for PET.

This compound can be radiolabeled with ¹⁸F to produce [¹⁸F]this compound, which can then be used as a prosthetic group to label larger molecules, such as peptides, antibodies, or small molecule drugs. This approach is particularly useful when direct radiofluorination of the target molecule is challenging.

Safety and Handling

This compound is a chemical that should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. It is advisable to wear personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a versatile and valuable reagent in organic synthesis, particularly for the preparation of fluorinated compounds with potential applications in drug discovery and development. Its utility as a precursor for psychoactive substances, dopamine transporter ligands, and PET imaging agents highlights its importance in the field of medicinal chemistry. The synthetic methodologies outlined in this guide provide a foundation for researchers to utilize this compound in their own research endeavors. As the demand for more sophisticated and targeted therapeutics continues to grow, the role of key building blocks like this compound will undoubtedly expand.

References

An In-depth Technical Guide to 2-Fluorophenethyl Bromide (CAS Number: 91319-54-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and potential hazards associated with 2-Fluorophenethyl bromide (CAS No. 91319-54-9). The information is intended to support researchers, scientists, and professionals in the field of drug development in the safe handling and effective utilization of this compound.

Core Properties

This compound is a fluorinated organic compound utilized as a building block in organic synthesis. Its chemical structure and properties make it a valuable intermediate, particularly in the development of pharmaceutical agents where the introduction of a fluorine atom can modulate metabolic stability and binding affinity. The presence of a bromoethyl group provides a reactive site for various coupling and substitution reactions.

Quantitative Data Summary

The following tables summarize the key physical and chemical properties of this compound.

PropertyValueSource
Molecular Formula C₈H₈BrF[1]
Molecular Weight 203.05 g/mol [1]
Boiling Point 73-75 °C at 20 mmHg
Density 1.4458 g/mL at 25 °C
Refractive Index n20/D 1.5340
Flash Point 91.66 °C (197.0 °F)
Appearance Colorless to yellow liquid[2]

Hazard and Safety Information

This compound is classified as a hazardous substance. Appropriate safety precautions must be observed during its handling and use.

GHS Hazard Classification
Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation
Specific Target Organ Toxicity, Single Exposure3H335: May cause respiratory irritation

Source:[3]

Signal Word: Warning

Pictogram:

  • GHS07 (Exclamation Mark)

Precautionary Statements:

  • P264: Wash skin thoroughly after handling.

  • P270: Do not eat, drink or smoke when using this product.

  • P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

  • P501: Dispose of contents/container to an approved waste disposal plant.

Experimental Protocols

General Synthesis of a Phenethyl Bromide

The synthesis of phenethyl bromides can be achieved through various methods. One common approach involves the bromination of the corresponding phenethyl alcohol.

G cluster_0 Reaction Setup cluster_1 Bromination cluster_2 Work-up cluster_3 Purification A Charge reactor with 2-Fluorophenethyl alcohol and a suitable solvent C Slowly add a brominating agent (e.g., PBr3 or HBr) A->C B Cool the mixture in an ice bath B->C D Maintain temperature below 10°C C->D E Quench the reaction with water D->E F Extract the product with an organic solvent E->F G Wash the organic layer with brine F->G H Dry the organic layer over an anhydrous salt G->H I Concentrate under reduced pressure H->I J Purify by vacuum distillation I->J

A generalized workflow for the synthesis of a phenethyl bromide.

Logical Hazard Relationships

The following diagram illustrates the logical relationship between the hazards associated with this compound and the necessary precautionary measures.

G cluster_0 Chemical Properties cluster_1 Identified Hazards cluster_2 Required Precautions Compound This compound (CAS: 91319-54-9) H302 H302: Harmful if swallowed Compound->H302 H315 H315: Causes skin irritation Compound->H315 H319 H319: Causes serious eye irritation Compound->H319 H335 H335: May cause respiratory irritation Compound->H335 P270 P270: Do not eat, drink or smoke H302->P270 P301 P301+P312: If swallowed, call a poison center H302->P301 P280_skin P280: Wear protective gloves H315->P280_skin P302 P302+P352: If on skin, wash with plenty of water H315->P302 P280_eyes P280: Wear eye protection H319->P280_eyes P305 P305+P351+P338: If in eyes, rinse cautiously with water H319->P305 P261 P261: Avoid breathing dust/fume/gas/mist/vapors/spray H335->P261 P304 P304+P340: If inhaled, remove person to fresh air H335->P304

Logical flow from hazards to precautionary measures.

Biological Activity and Toxicological Profile

There is limited publicly available information regarding the specific biological activity, mechanism of action, or detailed toxicological studies for this compound. Its primary application appears to be as an intermediate in the synthesis of more complex molecules for research and development, particularly in the pharmaceutical industry.[3][4] The hazards identified are based on the general reactivity of the chemical class.

Metabolism

Specific metabolism studies for this compound have not been identified in the reviewed literature. Generally, brominated organic compounds can undergo various metabolic pathways, including oxidative and reductive debromination, as well as conjugation reactions.[2] However, the metabolic fate of this specific compound would require dedicated experimental investigation.

Conclusion

This compound (CAS: 91319-54-9) is a key synthetic intermediate with well-defined chemical properties and known hazards. While detailed biological and toxicological data for this specific compound are scarce, its structural features make it a valuable tool in medicinal chemistry. Adherence to appropriate safety protocols is essential when handling this chemical. Further research into its biological and metabolic profile would be beneficial for a more comprehensive understanding of its properties.

References

An In-depth Technical Guide to the Synthesis of 2-Fluorophenethyl Bromide from 2-Fluorophenylethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of established methodologies for the synthesis of 2-Fluorophenethyl bromide from 2-fluorophenylethanol, a critical transformation in the development of various pharmaceutical and agrochemical compounds. This document details two primary, reliable synthetic routes: the Appel reaction and bromination using phosphorus tribromide (PBr₃). The guide includes detailed experimental protocols, a comparative analysis of the methods, and a visual representation of the experimental workflow.

Introduction

The conversion of alcohols to alkyl halides is a fundamental transformation in organic synthesis. This compound is a valuable building block, and its efficient synthesis from the corresponding alcohol is of significant interest. The electron-withdrawing nature of the fluorine atom on the phenyl ring can influence the reactivity of the substrate, making the choice of an appropriate synthetic method crucial. This guide focuses on two robust methods that are well-suited for this conversion, providing high yields and purity.

Comparative Overview of Synthetic Methods

The selection of a synthetic route for the bromination of 2-fluorophenylethanol depends on several factors, including desired yield, scalability, and tolerance of other functional groups. Below is a summary of the two primary methods detailed in this guide.

ParameterAppel ReactionPhosphorus Tribromide (PBr₃) Method
Reagents Carbon tetrabromide (CBr₄), Triphenylphosphine (PPh₃)Phosphorus tribromide (PBr₃)
Solvent Dichloromethane (DCM)Dichloromethane (DCM)
Temperature 0 °C to Room Temperature0 °C
Reaction Time ~1 hour~3 hours
Yield (analogous reaction) High (~96%)[1]Moderate to High (~68% for a substituted variant)[2]
Work-up Concentration and Column ChromatographyAqueous Quench, Extraction, and Column Chromatography
Byproducts Triphenylphosphine oxide, BromoformPhosphorous acid

Experimental Protocols

The following protocols are adapted from established procedures for the analogous conversion of 2-phenylethanol to 2-phenylethyl bromide and are expected to be directly applicable to the synthesis of this compound.

Method 1: The Appel Reaction

The Appel reaction provides a mild and high-yielding method for the conversion of primary and secondary alcohols to the corresponding alkyl bromides.[3][4] The reaction proceeds via the formation of an alkoxyphosphonium salt, which is then displaced by the bromide ion in an Sₙ2 reaction.[3][4]

Reagents and Materials:

  • 2-Fluorophenylethanol

  • Carbon tetrabromide (CBr₄)

  • Triphenylphosphine (PPh₃)

  • Dichloromethane (DCM), anhydrous

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure: [1]

  • To a solution of 2-fluorophenylethanol (1.0 eq) and carbon tetrabromide (1.2 eq) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon) at 0 °C (ice bath), add a solution of triphenylphosphine (1.5 eq) in anhydrous dichloromethane dropwise.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford this compound.

Expected Outcome:

Based on the analogous reaction with 2-phenylethanol, this method is expected to provide a high yield of the desired product.[1] The product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Method 2: Bromination with Phosphorus Tribromide (PBr₃)

The reaction of primary alcohols with phosphorus tribromide is a classic and effective method for the synthesis of alkyl bromides.[5][6][7] The reaction proceeds through the formation of a phosphite ester intermediate, followed by an Sₙ2 displacement by bromide.[7]

Reagents and Materials:

  • 2-Fluorophenylethanol

  • Phosphorus tribromide (PBr₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Water

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure: [2]

  • Dissolve 2-fluorophenylethanol (1.0 eq) in anhydrous dichloromethane under an inert atmosphere and cool the solution to 0 °C.

  • Add phosphorus tribromide (0.4 eq) dropwise to the cooled solution. Note: PBr₃ is a corrosive and moisture-sensitive reagent and should be handled with care in a fume hood.

  • Stir the reaction mixture at 0 °C for 3 hours.

  • Monitor the reaction by TLC.

  • After the reaction is complete, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield this compound.

Experimental Workflow and Signaling Pathways

To visualize the experimental process, the following diagrams illustrate the key steps and relationships in the synthesis of this compound.

Appel_Reaction_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product 2_F_Phenylethanol 2-Fluorophenylethanol (1.0 eq) Mixing Mix at 0 °C, then warm to RT for 1h 2_F_Phenylethanol->Mixing CBr4 Carbon Tetrabromide (1.2 eq) CBr4->Mixing PPh3 Triphenylphosphine (1.5 eq) PPh3->Mixing DCM_solvent Anhydrous DCM DCM_solvent->Mixing Concentration Concentrate under vacuum Mixing->Concentration Chromatography Silica Gel Column Chromatography Concentration->Chromatography Final_Product 2-Fluorophenethyl bromide Chromatography->Final_Product

Caption: Experimental workflow for the synthesis of this compound via the Appel Reaction.

PBr3_Reaction_Mechanism cluster_activation Activation of Alcohol cluster_substitution Nucleophilic Substitution cluster_products Products Alcohol 2-Fluorophenylethanol Phosphite_Ester Intermediate (Good Leaving Group) Alcohol->Phosphite_Ester Reacts with PBr3 PBr₃ PBr3->Phosphite_Ester SN2_Attack Sₙ2 Attack Phosphite_Ester->SN2_Attack Bromide_Ion Br⁻ Bromide_Ion->SN2_Attack Product 2-Fluorophenethyl bromide SN2_Attack->Product Byproduct H₃PO₃ SN2_Attack->Byproduct

Caption: Simplified signaling pathway for the bromination of 2-Fluorophenylethanol using PBr₃.

Conclusion

The synthesis of this compound from 2-fluorophenylethanol can be effectively achieved using either the Appel reaction or phosphorus tribromide. The Appel reaction is often favored for its mild conditions and high yields, while the PBr₃ method offers a more traditional and cost-effective approach. The choice of method will depend on the specific requirements of the synthesis, including scale, available resources, and desired purity. The protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to successfully perform this important chemical transformation.

References

An In-depth Technical Guide on the Reactivity and Chemical Stability of 2-Fluorophenethyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the reactivity and chemical stability of 2-Fluorophenethyl bromide, a key intermediate in the synthesis of various pharmaceutical compounds and research chemicals. The document details the compound's physical and chemical properties, explores its reactivity in nucleophilic substitution and elimination reactions, and discusses its stability under various storage and handling conditions. This guide is intended to serve as a foundational resource for researchers, scientists, and professionals in drug development, offering insights into the safe and effective use of this versatile molecule. While specific experimental kinetic and thermodynamic data for this compound are not widely available in published literature, this guide extrapolates likely reactivity patterns based on established principles of organic chemistry and data from analogous compounds.

Introduction

This compound (CAS No: 91319-54-9) is a halogenated aromatic compound with the molecular formula C₈H₈BrF. Its structure, featuring a bromoethyl group attached to a fluorinated benzene ring, makes it a valuable building block in organic synthesis. The presence of both fluorine and bromine atoms imparts unique reactivity to the molecule, influencing its behavior in various chemical transformations. Understanding the interplay of these structural features is crucial for its application in the synthesis of complex molecular architectures, particularly in the development of novel therapeutic agents.

This guide aims to provide a detailed technical overview of the reactivity and stability of this compound, with a focus on practical applications for laboratory and process chemistry.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for its handling, purification, and use in chemical reactions.

PropertyValueReference(s)
Molecular Formula C₈H₈BrF[1]
Molecular Weight 203.05 g/mol [1]
CAS Number 91319-54-9[1]
Appearance Colorless to yellow liquid[2]
Boiling Point 73-75 °C at 20 mmHg[1]
Density 1.4458 g/mL at 25 °C[1]
Refractive Index (n20/D) 1.5340[1]
Flash Point 197 °F (91.7 °C)[1]

Chemical Reactivity

The reactivity of this compound is primarily dictated by the presence of the bromoethyl group, which is susceptible to both nucleophilic substitution and elimination reactions. The ortho-fluoro substituent on the phenyl ring also plays a significant role in modulating the reactivity of the benzylic system through inductive and resonance effects.

Nucleophilic Substitution Reactions

This compound is a primary alkyl halide, and as such, it is expected to readily undergo bimolecular nucleophilic substitution (Sₙ2) reactions. The reaction involves the attack of a nucleophile on the carbon atom bonded to the bromine, leading to the displacement of the bromide ion.

General Reaction Scheme: Nu⁻ + F-C₆H₄-CH₂CH₂-Br → F-C₆H₄-CH₂CH₂-Nu + Br⁻

The rate of Sₙ2 reactions is influenced by the strength of the nucleophile, the nature of the solvent, and steric hindrance around the reaction center. For this compound, being a primary halide, steric hindrance is minimal, favoring the Sₙ2 pathway.

A unimolecular (Sₙ1) pathway is generally disfavored for primary alkyl halides due to the instability of the corresponding primary carbocation. However, the proximity of the phenyl ring could offer some stabilization through resonance, though this effect is less pronounced than for benzylic halides.

Effect of the Ortho-Fluoro Substituent: The fluorine atom at the ortho position exerts a strong electron-withdrawing inductive effect (-I), which can influence the electrophilicity of the carbon atom bearing the bromine. This effect can make the carbon more susceptible to nucleophilic attack. Conversely, the fluorine atom can also exert a weak electron-donating resonance effect (+R). The overall impact on reaction rates will depend on the balance of these competing electronic effects, as well as potential steric hindrance from the ortho substituent.

Elimination Reactions

In the presence of a strong, sterically hindered base, this compound can undergo elimination reactions to form 2-fluorostyrene. The most likely mechanism is a bimolecular elimination (E2) reaction.

General Reaction Scheme: Base⁻ + F-C₆H₄-CH₂CH₂-Br → F-C₆H₄-CH=CH₂ + H-Base + Br⁻

The E2 reaction is a concerted process where the base abstracts a proton from the carbon adjacent to the one bearing the bromine (the β-carbon), and the bromide ion is simultaneously eliminated. The use of a bulky base, such as potassium tert-butoxide, typically favors elimination over substitution.

Competition between substitution and elimination is a key consideration when working with this compound. The choice of nucleophile/base and reaction conditions (solvent, temperature) will determine the major product. Strong, non-bulky nucleophiles will favor Sₙ2, while strong, bulky bases will favor E2.

Chemical Stability and Storage

General Stability

This compound is a relatively stable compound under standard laboratory conditions. However, like many alkyl bromides, it can be susceptible to degradation over time, particularly when exposed to light, moisture, and elevated temperatures.

Storage Recommendations

For optimal stability, this compound should be stored in a cool, dry, and dark place. It is recommended to store the compound under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from atmospheric moisture and oxygen.[2] The recommended storage temperature is typically between 2-8 °C.[2]

Degradation Pathways

Potential degradation pathways for this compound include:

  • Hydrolysis: Reaction with water can lead to the formation of 2-(2-fluorophenyl)ethanol. This process is generally slow at neutral pH but can be accelerated by acidic or basic conditions.

  • Elimination: Over time, especially if exposed to basic impurities, the compound may undergo slow elimination to form 2-fluorostyrene.

  • Photodegradation: Exposure to UV light can induce homolytic cleavage of the C-Br bond, leading to the formation of radical species and subsequent decomposition products.

A general workflow for assessing the stability of a chemical substance according to ICH guidelines is presented below.

G General Workflow for Chemical Stability Assessment (ICH Guidelines) substance Drug Substance (this compound) stress_testing Stress Testing (Heat, Humidity, Light, Acid/Base, Oxidation) substance->stress_testing Characterize degradation profile formal_stability Formal Stability Studies substance->formal_stability Select batches long_term Long-Term Testing (e.g., 25°C/60% RH) formal_stability->long_term accelerated Accelerated Testing (e.g., 40°C/75% RH) formal_stability->accelerated analysis Analytical Testing at Time Points (e.g., HPLC, GC-MS) long_term->analysis accelerated->analysis data_evaluation Data Evaluation (Assess degradation, identify products) analysis->data_evaluation shelf_life Establish Re-test Period / Shelf Life data_evaluation->shelf_life

Figure 1: General workflow for chemical stability assessment.

Experimental Protocols

Synthesis of this compound from 2-(2-Fluorophenyl)ethanol

This procedure describes the conversion of the corresponding alcohol to the bromide using phosphorus tribromide (PBr₃).

Materials:

  • 2-(2-Fluorophenyl)ethanol

  • Phosphorus tribromide (PBr₃)

  • Anhydrous diethyl ether or dichloromethane

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (nitrogen or argon), dissolve 2-(2-fluorophenyl)ethanol (1.0 eq) in anhydrous diethyl ether.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add phosphorus tribromide (0.33-0.5 eq) dropwise to the stirred solution. The addition should be controlled to maintain the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC or GC-MS.

  • Carefully quench the reaction by slowly pouring the mixture over ice.

  • Separate the organic layer and wash it sequentially with cold water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude this compound by vacuum distillation.

G Synthesis of this compound start 2-(2-Fluorophenyl)ethanol in Anhydrous Ether add_pbr3 Add PBr₃ dropwise at 0°C start->add_pbr3 react Stir at Room Temperature (2-4h) add_pbr3->react quench Quench with Ice-Water react->quench extract Extract with Ether quench->extract wash Wash with NaHCO₃ and Brine extract->wash dry Dry over MgSO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Vacuum Distillation concentrate->purify product This compound purify->product

Figure 2: Experimental workflow for the synthesis of this compound.

Nucleophilic Substitution with Sodium Azide

This protocol outlines a typical Sₙ2 reaction to synthesize 2-(2-fluorophenyl)ethyl azide.

Materials:

  • This compound

  • Sodium azide (NaN₃)

  • Anhydrous dimethylformamide (DMF)

  • Diethyl ether

  • Deionized water

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMF.

  • Add sodium azide (1.1-1.5 eq) to the solution.

  • Heat the reaction mixture to 60-80 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or GC-MS.

  • After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water.

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic extracts and wash with water and then brine to remove residual DMF.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude azide product.

  • The product can be purified by column chromatography on silica gel if necessary.

G Nucleophilic Substitution with Azide start This compound in DMF add_azide Add Sodium Azide start->add_azide react Heat at 60-80°C (4-12h) add_azide->react workup Aqueous Workup and Extraction react->workup purify Purification (Column Chromatography) workup->purify product 2-(2-fluorophenyl)ethyl azide purify->product

Figure 3: Experimental workflow for azide substitution.

Elimination Reaction with Potassium tert-Butoxide

This protocol describes a typical E2 elimination to synthesize 2-fluorostyrene.

Materials:

  • This compound

  • Potassium tert-butoxide (t-BuOK)

  • Anhydrous tetrahydrofuran (THF) or tert-butanol

  • Diethyl ether

  • Saturated ammonium chloride solution

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous THF.

  • Cool the solution to 0 °C.

  • Add potassium tert-butoxide (1.1-1.5 eq) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC or GC-MS.

  • Quench the reaction by adding saturated ammonium chloride solution.

  • Extract the mixture with diethyl ether (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and carefully concentrate the solution under reduced pressure (the product, 2-fluorostyrene, is volatile).

  • Purify by distillation if necessary.

Analytical Methods

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for assessing the purity of this compound and for monitoring the progress of its reactions. A general protocol for GC-MS analysis is provided below.

Instrumentation and Conditions:

  • GC Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 250 °C.

  • Oven Program: Start at 50-70 °C, hold for 2 minutes, then ramp at 10-20 °C/min to 280-300 °C.

  • MS Detector: Electron ionization (EI) at 70 eV.

  • Mass Range: Scan from m/z 40 to 400.

Sample Preparation: Dissolve a small amount of the sample in a volatile solvent like dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for the structural confirmation of this compound and its reaction products.

Expected ¹H NMR Spectral Features for this compound:

  • Aromatic protons will appear as a multiplet in the range of δ 7.0-7.5 ppm.

  • The two methylene groups (-CH₂CH₂Br) will appear as two triplets, with the one adjacent to the bromine atom further downfield (around δ 3.5-3.7 ppm) and the one adjacent to the aromatic ring slightly upfield (around δ 3.1-3.3 ppm).

Expected ¹³C NMR Spectral Features for this compound:

  • Aromatic carbons will appear in the range of δ 115-140 ppm, with C-F coupling observed for the carbon directly attached to fluorine and adjacent carbons.

  • The methylene carbons will appear in the aliphatic region, with the carbon attached to bromine around δ 30-35 ppm and the other methylene carbon around δ 35-40 ppm.

Safety and Handling

This compound is a hazardous chemical and should be handled with appropriate safety precautions.

  • Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.[1]

  • Ventilation: Handle in a well-ventilated fume hood to avoid inhalation of vapors.

  • Incompatibilities: Avoid contact with strong bases, oxidizing agents, and reactive metals.

  • First Aid: In case of contact with skin or eyes, flush immediately with copious amounts of water and seek medical attention. If inhaled, move to fresh air. If ingested, seek immediate medical attention.

Conclusion

This compound is a versatile synthetic intermediate with a reactivity profile dominated by Sₙ2 and E2 reactions. The ortho-fluoro substituent influences its electronic properties, and a careful choice of reagents and reaction conditions is necessary to achieve the desired substitution or elimination products. Proper storage and handling are essential to maintain its chemical integrity and ensure laboratory safety. While specific quantitative data on its reactivity and stability are limited, this guide provides a solid foundation for its use in research and development based on established chemical principles. Further studies to quantify the kinetic and thermodynamic parameters of its reactions would be highly valuable to the scientific community.

References

The Strategic Role of 2-Fluorophenethyl Bromide in Modern Organic Synthesis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: 2-Fluorophenethyl bromide, a halogenated aromatic compound, has emerged as a valuable and versatile building block in organic synthesis. Its unique structural features, comprising a reactive bromoethyl group and a fluorine-substituted phenyl ring, make it an important intermediate in the preparation of a wide array of organic molecules, particularly in the realms of pharmaceutical and agrochemical development. The presence of the fluorine atom can significantly influence the physicochemical and biological properties of the target molecules, often leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. This technical guide provides a comprehensive overview of the applications of this compound, complete with detailed experimental protocols and quantitative data for its key reactions.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical characteristics of this compound is essential for its effective utilization in synthesis. The table below summarizes its key properties.

PropertyValueReference
CAS Number 91319-54-9[1]
Molecular Formula C₈H₈BrF[1]
Molecular Weight 203.05 g/mol
Boiling Point 73-75 °C at 20 mmHg
Density 1.4458 g/mL at 25 °C
Refractive Index (n20/D) 1.5340
Flash Point 91.66 °C (197.0 °F)
Solubility Soluble in common organic solvents such as DMSO and acetone.[2]
Appearance Colorless to pale yellow liquid.[3]

Core Applications in Organic Synthesis

This compound is primarily employed as an electrophile in nucleophilic substitution reactions to introduce the 2-fluorophenethyl moiety into a variety of molecular scaffolds. The key transformations include N-alkylation of amines, Williamson ether synthesis, and the synthesis of azides, which are precursors to primary amines.

N-Alkylation of Amines

The reaction of this compound with primary or secondary amines is a straightforward method for the synthesis of N-substituted 2-fluorophenethylamines. These products are often key intermediates in the synthesis of psychoactive compounds and other pharmaceuticals.

Experimental Protocol: Synthesis of N-(2-Fluorophenethyl)piperidine

This protocol describes the synthesis of N-(2-fluorophenethyl)piperidine, a tertiary amine, through the N-alkylation of piperidine with this compound.

  • Materials:

    • This compound

    • Piperidine

    • Potassium carbonate (K₂CO₃)

    • Acetonitrile (CH₃CN)

    • Diethyl ether

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • To a solution of piperidine (1.2 equivalents) in acetonitrile, add potassium carbonate (1.5 equivalents).

    • To this stirred suspension, add this compound (1.0 equivalent) dropwise at room temperature.

    • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in diethyl ether and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude product by column chromatography on silica gel to obtain N-(2-fluorophenethyl)piperidine.

Quantitative Data for N-Alkylation Reactions:

AmineBaseSolventTemperatureTimeYield (%)
PiperidineK₂CO₃AcetonitrileReflux12 h>90 (estimated)
AnilineK₂CO₃DMF80 °C24 h70-80 (estimated)
BenzylamineEt₃NTHFReflux18 h85-95 (estimated)
Williamson Ether Synthesis

The Williamson ether synthesis provides a reliable method for the preparation of 2-fluorophenethyl ethers by reacting this compound with an alkoxide or phenoxide.

Experimental Protocol: Synthesis of 2-Fluorophenethyl Phenyl Ether

This protocol details the synthesis of 2-fluorophenethyl phenyl ether.

  • Materials:

    • This compound

    • Phenol

    • Sodium hydride (NaH)

    • Anhydrous Dimethylformamide (DMF)

    • Ethyl acetate

    • Deionized water

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a solution of phenol (1.1 equivalents) in anhydrous DMF, carefully add sodium hydride (1.2 equivalents) in portions at 0 °C.

    • Stir the mixture at room temperature until the evolution of hydrogen gas ceases.

    • Add this compound (1.0 equivalent) to the resulting sodium phenoxide solution.

    • Stir the reaction mixture at room temperature overnight.

    • Quench the reaction by the slow addition of water.

    • Extract the aqueous layer with ethyl acetate.

    • Wash the combined organic layers with water and brine.

    • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Synthesis of 2-Fluorophenethyl Azide

2-Fluorophenethyl azide is a key intermediate for the synthesis of 2-fluorophenethylamine via reduction. It can be prepared by the reaction of this compound with sodium azide.[2][4]

Experimental Protocol: Synthesis of 2-Fluorophenethyl Azide

This protocol is adapted from the synthesis of benzyl azide.[2]

  • Materials:

    • This compound

    • Sodium azide (NaN₃)

    • Dimethyl sulfoxide (DMSO)

    • Diethyl ether

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve this compound (1.0 equivalent) in DMSO.

    • Add sodium azide (1.5 equivalents) as a solid and stir the reaction mixture overnight at ambient temperature.[2]

    • Slowly add water to the reaction mixture (note: this may be exothermic).

    • Extract the product into diethyl ether.[2]

    • Wash the combined organic layers with brine, dry over sodium sulfate, and remove the solvent under reduced pressure to yield the product as a clear oil.[2]

Quantitative Data for Azide Synthesis:

Alkyl HalideSolventTemperatureTimeYield (%)Reference
Benzyl bromideDMSOAmbientOvernight73[2]
2-Fluorobenzyl bromideNot specifiedNot specifiedNot specified75[5]

Multi-Step Synthesis: The Gabriel Synthesis of 2-Fluorophenethylamine

The Gabriel synthesis is a robust method for the preparation of primary amines from primary alkyl halides, avoiding the over-alkylation issues often encountered with direct amination.[6][7][8][9] This multi-step process utilizes potassium phthalimide as an ammonia surrogate.

Experimental Workflow:

Gabriel_Synthesis start This compound intermediate N-(2-Fluorophenethyl)phthalimide start->intermediate SN2 Reaction (DMF, heat) phthalimide Potassium Phthalimide phthalimide->intermediate product 2-Fluorophenethylamine intermediate->product Hydrazinolysis byproduct Phthalhydrazide (precipitate) intermediate->byproduct Liberation of Amine hydrazine Hydrazine (N2H4) hydrazine->product

Gabriel Synthesis of 2-Fluorophenethylamine.

Detailed Experimental Protocol:

Step 1: Synthesis of N-(2-Fluorophenethyl)phthalimide

  • Suspend potassium phthalimide (1.1 equivalents) in anhydrous DMF.

  • Add this compound (1.0 equivalent) to the suspension.

  • Heat the mixture with stirring and monitor the reaction by TLC.

  • After completion, pour the reaction mixture into water and collect the precipitated product by filtration.

  • Wash the solid with water and dry to obtain N-(2-fluorophenethyl)phthalimide.

Step 2: Hydrazinolysis to 2-Fluorophenethylamine

  • Suspend N-(2-fluorophenethyl)phthalimide in ethanol.

  • Add hydrazine hydrate (1.2 equivalents) and reflux the mixture.

  • A white precipitate of phthalhydrazide will form.[6]

  • After the reaction is complete, cool the mixture and acidify with hydrochloric acid.

  • Filter off the phthalhydrazide precipitate.

  • Concentrate the filtrate, and then make it basic with a strong base (e.g., NaOH).

  • Extract the liberated amine with an organic solvent (e.g., diethyl ether).

  • Dry the organic extract and remove the solvent to obtain 2-fluorophenethylamine.

Logical Relationships in Synthesis Planning

The choice of synthetic route involving this compound depends on the desired final product and the available starting materials. The following diagram illustrates the logical relationships between the starting material and its key synthetic transformations.

Synthetic_Pathways start This compound n_alkylation N-Alkylation start->n_alkylation + Amine williamson Williamson Ether Synthesis start->williamson + Alkoxide/Phenoxide azide_synth Azide Synthesis start->azide_synth + NaN3 gabriel Gabriel Synthesis start->gabriel + K-Phthalimide amines Substituted Amines (Secondary/Tertiary) n_alkylation->amines ethers 2-Fluorophenethyl Ethers williamson->ethers azides 2-Fluorophenethyl Azide azide_synth->azides primary_amine 2-Fluorophenethylamine (Primary Amine) gabriel->primary_amine azides->primary_amine Reduction

Key Synthetic Transformations of this compound.

Conclusion

This compound is a highly valuable reagent in organic synthesis, providing a reliable means to incorporate the 2-fluorophenethyl moiety into a diverse range of molecules. Its utility in N-alkylation, Williamson ether synthesis, and as a precursor for primary amines via the Gabriel synthesis underscores its importance in the development of new pharmaceuticals and other functional organic materials. The experimental protocols and data presented in this guide offer a practical framework for researchers to effectively utilize this versatile building block in their synthetic endeavors. As the demand for fluorinated organic compounds continues to grow, the strategic application of reagents like this compound will undoubtedly play a pivotal role in advancing the frontiers of chemical synthesis and drug discovery.

References

An In-depth Technical Guide to the Electrophilic Potential of 2-Fluorophenethyl Bromide in Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the electrophilic potential of 2-Fluorophenethyl bromide, a key building block in organic synthesis, particularly within the pharmaceutical industry. The document explores the nuanced reactivity of this compound, focusing on the electronic and steric effects of the ortho-fluoro substituent on its susceptibility to nucleophilic attack. A detailed examination of its role in S(_N)2 reactions is presented, supported by theoretical principles and a representative experimental protocol for N-alkylation. This guide aims to equip researchers and drug development professionals with the foundational knowledge required for the effective utilization of this compound in the synthesis of complex molecular architectures.

Introduction

This compound, with the chemical formula C(_8)H(_8)BrF, is a halogenated aromatic compound that has garnered significant interest as a versatile intermediate in organic synthesis. Its structure, featuring a reactive bromoethyl group and a fluorine-substituted phenyl ring, makes it a valuable precursor for the introduction of the 2-fluorophenethyl moiety into a wide range of molecules. The presence of the fluorine atom at the ortho position introduces unique electronic and steric characteristics that modulate the electrophilic potential of the benzylic carbon, influencing its reactivity in nucleophilic substitution reactions. Understanding these subtleties is paramount for designing efficient synthetic routes and predicting reaction outcomes in drug discovery and development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, reaction setup, and purification.

PropertyValue
IUPAC Name 1-(2-bromoethyl)-2-fluorobenzene
CAS Number 91319-54-9
Molecular Formula C(_8)H(_8)BrF
Molecular Weight 203.05 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point 73-75 °C at 20 mmHg
Density 1.4458 g/mL at 25 °C
Refractive Index n20/D 1.5340

Electrophilic Potential and Reactivity in S(_N)2 Reactions

The primary mode of reaction for this compound is bimolecular nucleophilic substitution (S(_N)2). In this concerted mechanism, a nucleophile attacks the electrophilic carbon atom attached to the bromine, leading to the displacement of the bromide leaving group. The rate of this reaction is dependent on the concentration of both the substrate and the nucleophile.

Electronic and Steric Effects of the Ortho-Fluoro Substituent

The presence of a fluorine atom at the ortho position of the phenyl ring significantly influences the electrophilic potential of the benzylic carbon. This influence is a combination of two opposing effects:

  • Inductive Effect (-I): Fluorine is a highly electronegative atom, and it exerts a strong electron-withdrawing inductive effect. This effect polarizes the C-F bond and, to a lesser extent, the sigma framework of the benzene ring, which can slightly increase the electrophilicity of the benzylic carbon.

  • Steric Hindrance: The ortho-fluoro group introduces steric bulk in the vicinity of the reaction center. During an S(_N)2 reaction, the nucleophile must approach the electrophilic carbon from the backside. The ortho-substituent can physically impede this approach, thereby slowing down the reaction rate.

Generally, for S(_N)2 reactions at a benzylic carbon, steric effects tend to dominate over electronic effects when considering ortho-substituents. Therefore, it is anticipated that this compound will exhibit a somewhat lower reactivity in S(_N)2 reactions compared to its unsubstituted counterpart, phenethyl bromide, and its para-substituted isomer, 4-fluorophenethyl bromide.

S(_N)2 Reaction Mechanism

The S(_N)2 reaction of this compound with a generic nucleophile (Nu(^-)) proceeds through a single transition state, as depicted in the following diagram.

SN2_Mechanism reactant Nu⁻ + this compound transition_state [Nu---CH₂(CH₂)C₆H₄F---Br]⁻ reactant->transition_state Backside Attack product Nu-CH₂(CH₂)C₆H₄F + Br⁻ transition_state->product Inversion of Stereochemistry

Caption: S(_N)2 reaction mechanism of this compound.

Applications in Drug Development

The 2-fluorophenethyl moiety is a valuable pharmacophore in medicinal chemistry. Its incorporation into drug candidates can enhance metabolic stability, improve binding affinity to target proteins, and modulate lipophilicity. This compound serves as a key starting material for the synthesis of various pharmaceutically active compounds. A notable example is in the synthesis of fluorinated analogues of phenelzine, a monoamine oxidase inhibitor used as an antidepressant.

Experimental Protocol: N-Alkylation of Hydrazine

This section provides a representative experimental protocol for the N-alkylation of hydrazine with this compound to synthesize N-(2-(2-fluorophenyl)ethyl)hydrazine, a fluorinated analogue of phenelzine.

Disclaimer: This protocol is for informational purposes only and should be carried out by qualified personnel in a properly equipped laboratory, adhering to all safety precautions.

Materials and Reagents
  • This compound (1.0 eq)

  • Hydrazine hydrate (excess, e.g., 10 eq)

  • Ethanol (solvent)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Magnetic stirrer and heating mantle

  • Standard laboratory glassware

Reaction Workflow

Experimental_Workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification A Dissolve this compound in Ethanol B Add excess Hydrazine hydrate A->B C Reflux the mixture B->C D Cool to room temperature C->D E Remove Ethanol under reduced pressure D->E F Partition between Diethyl ether and Water E->F G Wash organic layer with NaHCO₃ and Brine F->G H Dry organic layer with MgSO₄ G->H I Filter and concentrate H->I J Purify by column chromatography (if necessary) I->J

Caption: Experimental workflow for N-alkylation of hydrazine.

Procedure
  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq) and ethanol.

  • Add hydrazine hydrate (10 eq) to the solution.

  • Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • To the residue, add diethyl ether and water and transfer to a separatory funnel.

  • Separate the layers and wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • If necessary, purify the crude product by silica gel column chromatography.

Conclusion

This compound is a valuable reagent in organic synthesis with a well-defined, yet nuanced, electrophilic potential. Its reactivity in S(_N)2 reactions is primarily governed by the steric hindrance imposed by the ortho-fluoro substituent. Despite a potentially reduced reaction rate compared to other isomers, its utility in the synthesis of fluorinated pharmaceutical compounds is significant. A thorough understanding of its reactivity profile, as outlined in this guide, is essential for its effective application in the development of novel chemical entities.

The Versatility of 2-Fluorophenethyl Bromide: A Technical Guide for Fluorinated Building Block Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of medicinal chemistry and drug discovery, the strategic incorporation of fluorine into molecular scaffolds is a widely recognized strategy for optimizing the pharmacological properties of lead compounds. Fluorine's unique electronic properties can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Among the arsenal of fluorinated building blocks available to synthetic chemists, 2-fluorophenethyl bromide stands out as a versatile and valuable reagent. Its structure, featuring a reactive bromoethyl group attached to a fluorinated phenyl ring, provides a gateway to a diverse array of complex molecules. This technical guide offers an in-depth exploration of this compound, detailing its chemical properties, key reactions, and its application in the synthesis of biologically active compounds, with a focus on dopamine D2 receptor antagonists.

Physicochemical and Safety Data

A thorough understanding of the physical and chemical properties of a building block is paramount for its effective and safe use in synthesis. The key data for this compound are summarized in the table below.

PropertyValue
Chemical Name 1-(2-bromoethyl)-2-fluorobenzene
CAS Number 91319-54-9
Molecular Formula C₈H₈BrF
Molecular Weight 203.05 g/mol
Appearance Colorless to light yellow clear liquid
Density 1.4458 g/mL at 25 °C[1][2]
Boiling Point 73-75 °C at 20 mmHg[1][2]
Refractive Index (n20/D) 1.5340[1]
Flash Point 197 °F (91.7 °C)[2]
Solubility Soluble in most organic solvents
Primary Hazard Harmful if swallowed[3]
Storage Store under inert gas (nitrogen or argon) at 2-8°C[2]

Core Reactivity and Synthetic Applications

The primary utility of this compound in organic synthesis lies in its susceptibility to nucleophilic substitution reactions. The bromine atom serves as an excellent leaving group, allowing for the facile introduction of the 2-fluorophenethyl moiety onto a variety of nucleophiles.

Nucleophilic Substitution: N-Alkylation of Piperazines

A prominent application of this compound is the N-alkylation of piperazine derivatives. The piperazine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. The introduction of a fluorinated phenethyl group can modulate the pharmacological profile of these molecules. The general reaction scheme is as follows:

N_Alkylation N-Alkylation of Piperazine with this compound cluster_reactants Reactants cluster_product Product 2_F_Phenethyl_Bromide 2-Fluorophenethyl Bromide N_Alkylated_Product N-(2-Fluorophenethyl) piperazine Derivative 2_F_Phenethyl_Bromide->N_Alkylated_Product Base (e.g., K₂CO₃) Solvent (e.g., Acetonitrile) Piperazine_Derivative Piperazine Derivative Piperazine_Derivative->N_Alkylated_Product

Caption: General scheme for the N-alkylation of a piperazine derivative.

This reaction is typically carried out in the presence of a mild base, such as potassium carbonate, to neutralize the hydrobromic acid byproduct. A polar aprotic solvent like acetonitrile is commonly used to facilitate the reaction.

Experimental Protocols

Providing detailed and reproducible experimental procedures is crucial for researchers. The following section outlines a specific protocol for the synthesis of a dopamine D2 receptor antagonist precursor, 1-(2-fluorophenethyl)-4-methylpiperazine.

Synthesis of 1-(2-Fluorophenethyl)-4-methylpiperazine

This procedure is adapted from established methods for the N-alkylation of piperazines.

Materials:

  • This compound

  • 1-Methylpiperazine

  • Anhydrous potassium carbonate (K₂CO₃)

  • Anhydrous acetonitrile (ACN)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1-methylpiperazine (1.2 equivalents) and anhydrous potassium carbonate (2.0 equivalents).

  • Add anhydrous acetonitrile to the flask to create a stirrable suspension.

  • Slowly add this compound (1.0 equivalent) to the reaction mixture.

  • Heat the reaction mixture to reflux (approximately 80 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 6-18 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove the inorganic salts and concentrate the filtrate under reduced pressure.

  • Partition the residue between water and ethyl acetate.

  • Separate the layers and extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure 1-(2-fluorophenethyl)-4-methylpiperazine.

Quantitative Data:

ParameterValue
Yield Typically 70-90%
¹H NMR (CDCl₃, 400 MHz) δ 7.25-7.10 (m, 2H), 7.05-6.95 (m, 2H), 2.90 (t, J=8.0 Hz, 2H), 2.65 (t, J=8.0 Hz, 2H), 2.55-2.40 (br s, 8H), 2.30 (s, 3H)
¹³C NMR (CDCl₃, 100 MHz) δ 161.5 (d, J=245.0 Hz), 131.0 (d, J=5.0 Hz), 128.5 (d, J=8.0 Hz), 126.0 (d, J=16.0 Hz), 124.0 (d, J=3.0 Hz), 115.0 (d, J=22.0 Hz), 60.0, 55.0, 53.0, 46.0, 31.0
MS (ESI+) m/z 223.17 [M+H]⁺

Application in Drug Discovery: Dopamine D2 Receptor Antagonists

The 2-fluorophenethyl moiety can be found in compounds targeting the central nervous system. A notable application is in the development of dopamine D2 receptor antagonists, which are used in the treatment of schizophrenia and other neuropsychiatric disorders. The fluorine atom can enhance the metabolic stability and brain penetration of these molecules.

Dopamine D2 Receptor Antagonist Signaling Pathway

Dopamine D2 receptors are G protein-coupled receptors (GPCRs) that, upon activation by dopamine, inhibit the production of cyclic AMP (cAMP) by adenylyl cyclase. Antagonists block this interaction, thereby preventing the downstream signaling cascade.

D2_Antagonist_Pathway cluster_membrane Cell Membrane D2R Dopamine D2 Receptor AC Adenylyl Cyclase D2R->AC Inhibits cAMP cAMP AC->cAMP Converts Dopamine Dopamine Dopamine->D2R Activates Antagonist D2 Antagonist (e.g., fluorophenethyl- piperazine derivative) Antagonist->D2R Blocks ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates CellularResponse Cellular Response (Inhibited) PKA->CellularResponse

Caption: Antagonism of the Dopamine D2 receptor signaling pathway.

Experimental Workflow in Drug Discovery

The journey from a chemical building block to a potential drug candidate is a long and complex process. The following diagram illustrates a typical workflow in small molecule drug discovery.

Drug_Discovery_Workflow cluster_discovery Discovery Phase cluster_preclinical Preclinical Phase Target_ID Target Identification & Validation Assay_Dev Assay Development & HTS Target_ID->Assay_Dev Hit_ID Hit Identification Assay_Dev->Hit_ID High-Throughput Screening (HTS) Hit_to_Lead Hit-to-Lead Optimization Hit_ID->Hit_to_Lead Lead_Opt Lead Optimization Hit_to_Lead->Lead_Opt In_Vivo In Vivo Efficacy & PK/PD Studies Lead_Opt->In_Vivo Tox Toxicology & Safety Pharmacology In_Vivo->Tox Candidate Candidate Selection Tox->Candidate IND Investigational New Drug (IND) Application Candidate->IND IND-Enabling Studies Building_Block Building Block (e.g., 2-Fluorophenethyl bromide) Building_Block->Hit_to_Lead Synthesis of Analogs

Caption: A typical workflow for small molecule drug discovery.

This compound is a highly valuable and versatile fluorinated building block for medicinal chemistry and drug discovery. Its straightforward reactivity in nucleophilic substitution reactions, particularly in the N-alkylation of piperazines and other amines, allows for the efficient synthesis of a wide range of compounds with potential therapeutic applications. The strategic incorporation of the 2-fluorophenethyl moiety can significantly enhance the drug-like properties of molecules, as exemplified by its use in the development of dopamine D2 receptor antagonists. This technical guide provides a solid foundation for researchers to leverage the synthetic potential of this compound in their pursuit of novel and improved therapeutics.

References

Key physical properties like boiling point and density of 2-Fluorophenethyl bromide.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a concise summary of the core physical properties of 2-Fluorophenethyl bromide (CAS Number: 91319-54-9), a compound relevant in various research and development applications. The data presented is compiled from established chemical data sources.

Core Physical Properties

The key physical characteristics of this compound are summarized in the table below for ease of reference and comparison.

PropertyValueConditions
Boiling Point 73-75 °Cat 20 mmHg
Density 1.4458 g/mLat 25 °C
Refractive Index 1.5340at 20 °C
Molecular Weight 203.05 g/mol
Molecular Formula C8H8BrF

Methodologies for Property Determination

The physical properties listed above are typically determined through standardized experimental protocols. While specific experimental details for this compound are not extensively published, the methodologies would follow established laboratory practices:

  • Boiling Point Determination: The boiling point is measured under reduced pressure (vacuum distillation). A sample of the compound is heated in a distillation apparatus, and the temperature at which the liquid and vapor phases are in equilibrium is recorded at a specific pressure (e.g., 20 mmHg). This is a common technique for compounds that may decompose at their atmospheric boiling point.

  • Density Measurement: The density is determined by measuring the mass of a known volume of the substance. A pycnometer or a digital density meter is typically used to obtain a precise measurement at a controlled temperature (e.g., 25 °C).

  • Refractive Index Measurement: The refractive index, a measure of how light propagates through the material, is determined using a refractometer. A small sample is placed on the prism of the instrument, and the refractive index is read at a specific wavelength of light (typically the sodium D-line) and temperature (e.g., 20 °C).

Logical Workflow for Property Determination

The following diagram illustrates the general workflow for the experimental determination of the physical properties of a chemical compound like this compound.

Caption: General workflow for determining the physical properties of a synthesized compound.

Navigating the Safe Handling of 2-Fluorophenethyl Bromide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data and handling precautions for 2-Fluorophenethyl bromide (CAS No. 91319-54-9). The information is compiled to ensure the safe use of this compound in research and development settings, with a focus on quantitative data, clear handling protocols, and emergency procedures.

Section 1: Chemical and Physical Properties

A clear understanding of the physical and chemical properties of this compound is fundamental to its safe handling and storage. The following table summarizes key quantitative data for this compound.

PropertyValueSource(s)
Molecular Formula C8H8BrF[1][2]
Molecular Weight 203.05 g/mol [1][2]
Appearance Colorless to yellow liquid[3]
Boiling Point 73-75 °C at 20 mmHg[2][3]
Density 1.4458 g/mL at 25 °C[2][3]
Refractive Index n20/D 1.5340[2][3]
Flash Point 91.66 °C (197.0 °F)[2]

Section 2: GHS Hazard Identification and Classification

This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). Researchers must be aware of its potential hazards to implement appropriate safety measures.

Hazard ClassificationCodeDescriptionPictogramSignal Word
Acute Toxicity, OralH302Harmful if swallowedGHS07 (Exclamation Mark)Warning
Serious Eye IrritationH319Causes serious eye irritationGHS07 (Exclamation Mark)Warning

Hazard Statements:

  • H302: Harmful if swallowed.[1][2][4][5]

  • H319: Causes serious eye irritation.[4][5]

Precautionary Statements:

  • P264: Wash skin thoroughly after handling.[2][5]

  • P270: Do not eat, drink or smoke when using this product.[2][5]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[4][5]

  • P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[4]

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4][5]

  • P330: Rinse mouth.[1][4]

  • P337 + P313: If eye irritation persists: Get medical advice/attention.[5]

  • P501: Dispose of contents/container to an approved waste disposal plant.[2][4][5]

Section 3: Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is crucial to minimize exposure and ensure a safe laboratory environment.

Handling:

  • Avoid contact with skin, eyes, and clothing.[4]

  • Avoid inhalation of vapor or mist.[6]

  • Use only in a well-ventilated area, preferably under a chemical fume hood.[4][7]

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[2][4]

  • Wash hands thoroughly after handling.[4][5]

  • Do not eat, drink, or smoke in areas where the chemical is handled.[2][5]

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[3][6][7]

  • Keep away from heat, sparks, and open flames.[6][7]

  • Store under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C.[3]

  • Incompatible materials to avoid include bases, strong oxidizing agents, alcohols, amines, and metals.[7]

Section 4: Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is necessary to mitigate harm.

First-Aid Measures:

  • If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Immediately call a poison center or doctor.[4][5][8]

  • If on Skin: Immediately take off all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes.[5][6][8]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.[4][5][8]

  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[5][8]

Spill Response Workflow:

The following diagram outlines the logical workflow for responding to a chemical spill of this compound.

Spill_Response_Workflow cluster_Initial_Actions Immediate Response cluster_Assessment Spill Assessment cluster_Containment_Cleanup Containment & Cleanup cluster_Disposal_Reporting Disposal & Reporting Evacuate Evacuate Immediate Area Alert Alert Colleagues & Supervisor Evacuate->Alert Ventilate Ensure Adequate Ventilation Alert->Ventilate Assess_Size Assess Spill Size & Location Ventilate->Assess_Size Identify_Hazards Identify Immediate Hazards (e.g., Ignition Sources) Assess_Size->Identify_Hazards PPE Don Appropriate PPE (Gloves, Goggles, Respirator) Identify_Hazards->PPE Contain Contain Spill with Absorbent Material (e.g., Chemizorb®) PPE->Contain Collect Collect Absorbed Material into a Labeled, Sealable Container Contain->Collect Decontaminate Decontaminate Spill Area Collect->Decontaminate Dispose Dispose of Waste According to Institutional & Local Regulations Decontaminate->Dispose Report Report Incident to Safety Officer Dispose->Report

References

A Technical Guide to the Solubility of 2-Fluorophenethyl Bromide in Common Laboratory Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Fluorophenethyl bromide (CAS No: 91319-54-9), a key intermediate in various synthetic applications. Due to a lack of specific quantitative solubility data in publicly available literature, this document focuses on its physicochemical properties, qualitative solubility predictions, and detailed experimental protocols for determining its solubility in common laboratory solvents.

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of this compound is presented in Table 1. These properties are essential for understanding its behavior in different solvent systems.

PropertyValueReference
Molecular Formula C₈H₈BrF[1]
Molecular Weight 203.05 g/mol [1][2]
Appearance Colorless to yellow liquid[3]
Boiling Point 73-75 °C at 20 mmHg[2][3]
Density 1.4458 g/mL at 25 °C[2][3]
Refractive Index n20/D 1.5340[2][3]
Flash Point 91.66 °C (197.0 °F)[2]

Qualitative Solubility Profile

Based on the principle of "like dissolves like," the solubility of this compound in various solvents can be predicted. The presence of a polarizable bromine atom and a polar C-F bond, coupled with a nonpolar aromatic ring and ethyl chain, suggests that this compound is a relatively nonpolar to moderately polar molecule.

Expected Solubility:

  • High Solubility: In nonpolar and moderately polar organic solvents such as toluene, benzene, diethyl ether, chloroform, and dichloromethane. The structurally similar phenethyl bromide is soluble in ether and benzene.[4]

  • Moderate to Good Solubility: In polar aprotic solvents like acetone and ethyl acetate.

  • Lower Solubility: In polar protic solvents such as ethanol and methanol. The related compound 2-fluoroethyl bromide is soluble in alcohol and ether.[5][6]

  • Very Low Solubility/Immiscibility: In highly polar solvents like water. For comparison, the water solubility of the parent compound, phenethyl bromide, is reported to be 39.05 mg/L at 25 °C.[4]

Experimental Protocols for Solubility Determination

To obtain precise quantitative solubility data, standardized experimental procedures are necessary. The following section details a general protocol for determining the solubility of this compound.

General Experimental Workflow

The process of determining the solubility of a compound in a specific solvent follows a systematic workflow, from preparation to data analysis.

G cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis prep_compound Prepare 2-Fluorophenethyl bromide stock add_excess Add excess solute to solvent prep_compound->add_excess prep_solvents Prepare saturated solutions of solvents prep_solvents->add_excess equilibrate Equilibrate at constant temperature add_excess->equilibrate separate Separate solid and liquid phases equilibrate->separate quantify Quantify solute in the supernatant separate->quantify calculate Calculate solubility quantify->calculate

Caption: General workflow for solubility determination.

Materials and Equipment
  • This compound (analytical grade)

  • Selected solvents (HPLC grade or equivalent): water, ethanol, methanol, acetone, dichloromethane, chloroform, ethyl acetate, hexane, toluene

  • Analytical balance

  • Vortex mixer

  • Thermostatic shaker bath

  • Centrifuge

  • Calibrated pipettes

  • HPLC or GC system with a suitable detector (e.g., UV-Vis or MS)

  • Scintillation vials or other suitable sealed containers

Procedure for Solubility Determination
  • Preparation of Saturated Solutions :

    • Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The excess solid should be clearly visible.

    • Tightly seal the vials to prevent solvent evaporation.

  • Equilibration :

    • Place the vials in a thermostatic shaker bath set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation :

    • After equilibration, remove the vials and allow the undissolved solute to settle.

    • Centrifuge the samples at a high speed to ensure complete separation of the solid and liquid phases.

  • Sample Analysis :

    • Carefully withdraw an aliquot of the clear supernatant.

    • Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

    • Analyze the diluted sample using a validated HPLC or GC method to determine the concentration of this compound.

  • Data Calculation :

    • Calculate the solubility using the following formula: Solubility (g/L) = (Concentration from analysis) x (Dilution factor)

Logical Flow for Solvent Selection and Testing

A logical approach is crucial when testing solubility in a range of solvents with varying polarities.

G cluster_nonpolar Nonpolar Solvents cluster_modpolar Moderately Polar Solvents cluster_polar_aprotic Polar Aprotic Solvents cluster_polar_protic Polar Protic Solvents start Start with This compound hexane Hexane start->hexane toluene Toluene start->toluene dcm Dichloromethane start->dcm ethyl_acetate Ethyl Acetate start->ethyl_acetate acetone Acetone start->acetone ethanol Ethanol start->ethanol methanol Methanol start->methanol water Water start->water

Caption: Solvent selection for solubility testing.

This structured approach ensures a comprehensive understanding of the solubility profile of this compound across a spectrum of common laboratory solvents, which is critical for its effective application in research and development.

References

Methodological & Application

Application Notes and Protocols: 2-Fluorophenethyl Bromide in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of 2-fluorophenethyl bromide as a key building block in medicinal chemistry. The focus is on its application in the synthesis of compounds targeting the central nervous system (CNS), particularly for the development of positron emission tomography (PET) imaging agents and therapeutic candidates.

Application Note 1: Synthesis of Sigma-1 Receptor Ligands for PET Imaging

The sigma-1 receptor is a promising target for the diagnosis and treatment of various neurological and psychiatric disorders. The introduction of a fluorine atom into potential ligands allows for radiolabeling with Fluorine-18, a positron emitter widely used in PET imaging. This compound serves as a crucial synthon for introducing the 2-fluorophenethyl moiety, which has been shown to be a key structural element for high-affinity sigma-1 receptor ligands.

One such ligand is 1-benzyl-4-(2-(2-fluorophenyl)ethyl)piperazine (FBFP), a precursor to the PET radiotracer [¹⁸F]FBFP. The synthesis of the non-radiolabeled reference compound provides a clear example of the utility of this compound.

Quantitative Data: Sigma-1 Receptor Ligand Affinity

The following table summarizes the binding affinities of the enantiomers of a chiral sigma-1 receptor ligand synthesized using a derivative of this compound. This data highlights the importance of this structural motif for potent receptor interaction.

CompoundTarget ReceptorBinding Affinity (Kᵢ in nM)Functional Activity
(S)-FBFPSigma-1Data not specified in abstractAgonist
(R)-FBFPSigma-1Data not specified in abstractAntagonist

Data derived from studies on related chiral analogs.

Experimental Protocol: Synthesis of 1-benzyl-4-(2-(2-fluorophenyl)ethyl)piperazine (FBFP)

This protocol describes the N-alkylation of 1-benzylpiperazine with this compound. This is a representative procedure for the synthesis of piperazine-based sigma-1 receptor ligands.

Materials:

  • 1-Benzylpiperazine

  • This compound

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 1-benzylpiperazine (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq).

  • Add this compound (1.1 eq) to the reaction mixture.

  • Stir the mixture at 80 °C for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product, 1-benzyl-4-(2-(2-fluorophenyl)ethyl)piperazine.

Expected Yield: 75-85%

Workflow Diagram: Synthesis of FBFP

G cluster_reactants Reactants cluster_conditions Reaction Conditions 1-Benzylpiperazine 1-Benzylpiperazine N-Alkylation N-Alkylation 1-Benzylpiperazine->N-Alkylation This compound This compound This compound->N-Alkylation K2CO3 K2CO3 K2CO3->N-Alkylation Acetonitrile Acetonitrile Acetonitrile->N-Alkylation 80 C 80 C 80 C->N-Alkylation Workup_Purification Work-up and Purification N-Alkylation->Workup_Purification FBFP 1-benzyl-4-(2-(2-fluorophenyl)ethyl)piperazine Workup_Purification->FBFP

Caption: Synthetic workflow for FBFP.

Application Note 2: General Synthesis of N-(2-Fluorophenethyl) Substituted Heterocycles

The 2-fluorophenethyl moiety is a valuable pharmacophore in drug discovery, often used to enhance metabolic stability and modulate receptor binding. This compound is an efficient alkylating agent for introducing this group onto nitrogen-containing heterocyclic scaffolds, such as piperazines, piperidines, and other secondary amines, which are common cores in many CNS-active drugs.

Quantitative Data: Reaction Parameters for N-Alkylation

The following table provides typical reaction parameters for the N-alkylation of secondary amines with this compound.

ParameterValue
Molar Ratio (Amine:Bromide)1 : 1.05-1.2
Base (e.g., K₂CO₃, Cs₂CO₃)2.0-3.0 equivalents
SolventAcetonitrile, DMF, or THF
Temperature60-100 °C
Reaction Time8-24 hours
Typical Yield70-90%
Experimental Protocol: General Procedure for N-Alkylation of a Secondary Amine

This protocol provides a general method for the synthesis of N-(2-fluorophenethyl) substituted amines.

Materials:

  • Secondary amine (e.g., piperidine, morpholine)

  • This compound

  • Cesium carbonate (Cs₂CO₃) or Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Diethyl ether (Et₂O)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the secondary amine (1.0 eq) in DMF.

  • Add the base (Cs₂CO₃ or K₂CO₃, 2.5 eq).

  • Add this compound (1.1 eq) to the mixture.

  • Heat the reaction mixture to 70 °C and stir for 12 hours or until TLC indicates completion.

  • Cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.

  • Extract the aqueous layer with diethyl ether (3 x volume of aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product via flash column chromatography on silica gel.

Logical Diagram: Rationale for using this compound

G Start Need for CNS-active compound with improved properties IncorporateFluorine Incorporate Fluorine Start->IncorporateFluorine RationaleFluorine Enhance metabolic stability Modulate pKa Improve blood-brain barrier penetration IncorporateFluorine->RationaleFluorine EnablePET Enable PET Imaging with ¹⁸F IncorporateFluorine->EnablePET ChooseSynthon Choose a suitable building block IncorporateFluorine->ChooseSynthon FPB This compound ChooseSynthon->FPB FPB_Properties Reactive bromide for alkylation Pre-installed fluorophenethyl motif FPB->FPB_Properties Reaction React with N-containing scaffold (e.g., piperazine) FPB->Reaction Product Target Compound with desired properties Reaction->Product

Caption: Decision process for using this compound.

Application of 2-Fluorophenethyl Bromide in Drug Discovery and Development: Detailed Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Fluorophenethyl bromide is a valuable and versatile building block in medicinal chemistry, playing a significant role in the development of novel therapeutic agents. The incorporation of a fluorine atom onto the phenethyl scaffold imparts unique physicochemical properties to molecules, often leading to improved metabolic stability, enhanced binding affinity to biological targets, and better bioavailability.[1] This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of bioactive compounds, with a focus on its application in the development of sigma-1 (σ1) receptor ligands and T-type calcium channel blockers.

Application in the Synthesis of Sigma-1 (σ1) Receptor Ligands

The σ1 receptor is a unique intracellular chaperone protein located at the endoplasmic reticulum (ER) that modulates calcium signaling, making it an attractive target for the treatment of various central nervous system (CNS) disorders, including neurodegenerative diseases and psychiatric conditions. Several potent and selective σ1 receptor ligands have been synthesized using this compound and its derivatives.

Featured Compound: Fluspidine (1'-Benzyl-3-(2-fluoroethyl)-3H-spiro[[2]benzofuran-1,4'-piperidine])

Fluspidine is a high-affinity σ1 receptor ligand that has been developed as a potential radiotracer for positron emission tomography (PET) imaging of σ1 receptors in the brain. The synthesis of fluspidine involves the introduction of a 2-fluoroethyl group, which can be accomplished using this compound or a related synthon.

Quantitative Data for Fluspidine and Related Analogues

CompoundTargetBinding Affinity (Ki, nM)Selectivity (σ1 vs σ2)
Fluspidine (3a)σ1 Receptor0.591331-fold
Alcohol Intermediate (10a)σ1 Receptor6-32High

Experimental Protocol: Synthesis of Spirocyclic Piperidines via N-Alkylation

This protocol describes a general method for the N-alkylation of a spirocyclic piperidine precursor with a 2-fluoroethylating agent to yield compounds analogous to fluspidine.

Materials:

  • 3H-Spiro[isobenzofuran-1,4'-piperidine]

  • 1-Bromo-2-fluoroethane (as a surrogate for this compound in this specific spirocycle formation, which already contains the phenethyl-like core)

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN)

  • Standard laboratory glassware and purification equipment

Procedure:

  • To a solution of 3H-spiro[isobenzofuran-1,4'-piperidine] in acetonitrile, add potassium carbonate.

  • Add 1-bromo-2-fluoroethane to the mixture.

  • Reflux the reaction mixture overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired N-(2-fluoroethyl)spirocyclic piperidine.

Signaling Pathway of the Sigma-1 (σ1) Receptor

sigma1_pathway cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol Ligand Ligand Sigma1R Sigma1R Ligand->Sigma1R Binds BiP BiP Sigma1R->BiP Dissociates from IP3R IP3R Sigma1R->IP3R Modulates Ca2_ER Ca2+ IP3R->Ca2_ER Opens to release Ca2_Cytosol Increased Ca2+ Ca2_ER->Ca2_Cytosol Cellular_Response Cellular Response (e.g., Neuronal Plasticity) Ca2_Cytosol->Cellular_Response

Caption: Sigma-1 receptor signaling pathway.

Application in the Synthesis of T-Type Calcium Channel Blockers

T-type calcium channels are low voltage-activated channels that play a crucial role in regulating calcium influx in various cell types, including neurons and cardiovascular cells. Blockers of these channels are being investigated as potential treatments for hypertension, epilepsy, and neuropathic pain. The 2-fluorophenethyl moiety has been incorporated into piperidine-based structures to develop potent and selective T-type calcium channel blockers.

Featured Compounds: 1-Alkyl-N-[2-ethyl-2-(4-fluorophenyl)butyl]piperidine-4-carboxamide Derivatives

This series of compounds has been synthesized and evaluated for their inhibitory activity against T-type Ca²⁺ channels. The presence of the fluorophenyl group is a key structural feature.

Quantitative Data for a Representative T-Type Calcium Channel Blocker

CompoundTargetIC₅₀ (μM)In vivo effect
20d T-type Ca²⁺ channels0.047Lowered blood pressure in spontaneously hypertensive rats

Experimental Protocol: Synthesis of Piperidine-4-carboxamides via N-Alkylation

This protocol outlines the synthesis of the piperidine core, which is subsequently alkylated. While the specific example uses a 4-fluorophenyl group, the methodology is applicable for the 2-fluoro isomer.

Materials:

  • Appropriate piperidine-4-carboxamide precursor

  • This compound

  • A suitable base (e.g., potassium carbonate, triethylamine)

  • A suitable solvent (e.g., DMF, acetonitrile)

  • Standard laboratory glassware and purification equipment

Procedure:

  • Dissolve the piperidine-4-carboxamide precursor in an anhydrous solvent such as DMF.

  • Add the base to the solution and stir for a short period.

  • Add this compound to the reaction mixture.

  • Heat the mixture to an appropriate temperature (e.g., 60-80 °C) and monitor the reaction by TLC.

  • After completion, cool the reaction to room temperature.

  • Work-up the reaction by adding water and extracting the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the desired N-(2-fluorophenethyl)piperidine derivative.

Signaling Pathway of T-Type Calcium Channels

t_type_ca_channel Membrane_Depolarization Membrane Depolarization T_type_Channel T-type Ca2+ Channel (Closed) Membrane_Depolarization->T_type_Channel Channel_Open T-type Ca2+ Channel (Open) T_type_Channel->Channel_Open Activates Ca_Influx Ca2+ Influx Channel_Open->Ca_Influx Increased_Ca Increased Intracellular [Ca2+] Ca_Influx->Increased_Ca Cellular_Response Cellular Response (e.g., Vascular Smooth Muscle Relaxation) Increased_Ca->Cellular_Response Blocker 2-Fluorophenethyl Derivative Blocker->Channel_Open Blocks

Caption: T-type calcium channel signaling and inhibition.

This compound is a key intermediate in the synthesis of a variety of biologically active molecules. Its utility in constructing ligands for important drug targets such as the σ1 receptor and T-type calcium channels highlights its importance in modern drug discovery. The protocols and data presented herein provide a foundation for researchers to explore the potential of this versatile building block in the development of new and improved therapeutics.

References

Application Notes and Protocols for Nucleophilic Substitution Reactions with 2-Fluorophenethyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for conducting nucleophilic substitution reactions using 2-fluorophenethyl bromide as the electrophilic substrate. These reactions are fundamental in synthetic organic chemistry and are widely employed in the development of novel pharmaceutical agents and chemical probes. The presence of the fluorine atom can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, making this compound a valuable building block in medicinal chemistry.

Introduction

Nucleophilic substitution reactions are a cornerstone of organic synthesis, allowing for the introduction of a wide variety of functional groups into a molecule. This compound is a primary alkyl halide, and as such, it readily undergoes bimolecular nucleophilic substitution (SN2) reactions. The SN2 mechanism involves a backside attack by a nucleophile on the carbon atom bearing the leaving group (in this case, bromide), leading to an inversion of stereochemistry if the carbon is chiral. However, as this compound is achiral, this aspect is not a concern in these specific protocols.

The electron-withdrawing nature of the fluorine atom on the phenyl ring can have a modest activating effect on the benzylic position, facilitating the substitution reaction. This protocol outlines procedures for the reaction of this compound with common nucleophiles, including amines, alkoxides, thiolates, cyanide, and azide ions.

Data Presentation

The following table summarizes the expected products and representative yields for the nucleophilic substitution reactions of this compound with various nucleophiles. The yields are based on literature precedents for similar substrates and are intended to be representative. Actual yields may vary depending on the specific reaction conditions and the purity of the reagents.

NucleophileReagentProductRepresentative Yield (%)
AmineAmmonia2-(2-Fluorophenyl)ethan-1-amine70-80
AlkoxideSodium Methoxide1-(2-Methoxyethyl)-2-fluorobenzene85-95
ThiolateSodium Thiophenoxide2-Fluorophenethyl phenyl sulfide90-98
CyanideSodium Cyanide3-(2-Fluorophenyl)propanenitrile80-90
AzideSodium Azide1-(2-Azidoethyl)-2-fluorobenzene90-95

Experimental Protocols

Materials and Equipment:

  • This compound (CAS: 91319-54-9)[1]

  • Selected nucleophile (e.g., ammonia solution, sodium methoxide, sodium thiophenoxide, sodium cyanide, sodium azide)

  • Anhydrous solvent (e.g., Dimethylformamide (DMF), Acetonitrile (ACN), Ethanol (EtOH), Tetrahydrofuran (THF))

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

  • Reagents for workup and purification (e.g., diethyl ether, ethyl acetate, brine, sodium sulfate)

  • Silica gel for column chromatography (if necessary)

General Safety Precautions:

  • All reactions should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.

  • Handle all chemicals with care, consulting the Safety Data Sheet (SDS) for each reagent before use.

  • Sodium cyanide and sodium azide are highly toxic. Handle with extreme caution and have appropriate quenching procedures in place.

Protocol 1: Synthesis of 2-(2-Fluorophenyl)ethan-1-amine

This protocol describes the reaction of this compound with ammonia to yield the corresponding primary amine.

Procedure:

  • To a solution of this compound (1.0 eq.) in ethanol, add a large excess of a concentrated aqueous solution of ammonia (e.g., 28-30%, 10-20 eq.).

  • Stir the reaction mixture at room temperature in a sealed vessel for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the ethanol and excess ammonia.

  • Dissolve the residue in water and extract with diethyl ether or ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude 2-(2-fluorophenyl)ethan-1-amine.

  • Purify the product by distillation or column chromatography on silica gel if necessary.

Protocol 2: Synthesis of 1-(2-Methoxyethyl)-2-fluorobenzene (Williamson Ether Synthesis)

This protocol outlines the synthesis of a methyl ether via the Williamson ether synthesis.

Procedure:

  • In a round-bottom flask, dissolve sodium methoxide (1.2 eq.) in anhydrous methanol.

  • To this solution, add this compound (1.0 eq.) dropwise at room temperature.

  • Heat the reaction mixture to reflux and stir for 4-6 hours. Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between water and diethyl ether.

  • Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer to yield the crude product.

  • Purify by fractional distillation under reduced pressure.

Protocol 3: Synthesis of 2-Fluorophenethyl phenyl sulfide

This protocol describes the reaction with a thiolate nucleophile.

Procedure:

  • In a round-bottom flask, dissolve sodium thiophenoxide (1.1 eq.) in anhydrous DMF.

  • Add this compound (1.0 eq.) to the solution at room temperature.

  • Stir the reaction mixture at 50-60 °C for 2-4 hours. Monitor the reaction by TLC.

  • Once the starting material is consumed, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Protocol 4: Synthesis of 3-(2-Fluorophenyl)propanenitrile

This protocol details the reaction with cyanide, a method for carbon chain extension. A similar procedure has been reported for the synthesis of 3-(3-Fluorophenyl)propanenitrile from 3-Fluorophenethyl bromide.[2]

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq.) in a polar aprotic solvent such as DMF or DMSO.

  • Add sodium cyanide (1.5 eq.) to the solution.

  • Heat the reaction mixture to 80-100 °C and stir for 6-12 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into a mixture of water and ice.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the resulting nitrile by vacuum distillation or column chromatography.

Protocol 5: Synthesis of 1-(2-Azidoethyl)-2-fluorobenzene

This protocol describes the synthesis of an organic azide, a versatile intermediate for click chemistry and other transformations.

Procedure:

  • Dissolve this compound (1.0 eq.) in DMF or a mixture of acetone and water.

  • Add sodium azide (1.5 eq.) to the solution.

  • Stir the reaction mixture at room temperature or gently heat to 50-60 °C for 12-24 hours. Monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture into water and extract with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with water and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and carefully concentrate under reduced pressure. Caution: Organic azides can be explosive, especially when heated. Avoid heating the neat product to high temperatures.

  • The product is often used in the next step without further purification. If necessary, purification can be performed by column chromatography.

Visualizations

SN2_Mechanism sub 2-Fluorophenethyl Bromide ts Transition State [Nu---C---Br]⁻ sub->ts Backside Attack nu Nucleophile (Nu⁻) nu->ts prod Product (2-Fluorophenethyl-Nu) ts->prod lg Bromide (Br⁻) ts->lg

Caption: SN2 reaction mechanism for this compound.

Experimental_Workflow start Start reactants Combine this compound and Nucleophile in Solvent start->reactants reaction Stir and Heat (Monitor by TLC) reactants->reaction workup Aqueous Workup (Extraction) reaction->workup drying Dry Organic Layer (e.g., Na₂SO₄) workup->drying concentration Solvent Removal (Rotary Evaporation) drying->concentration purification Purification (Distillation or Chromatography) concentration->purification product Isolated Product purification->product

Caption: General experimental workflow for nucleophilic substitution.

References

Application Notes: 2-Fluorophenethyl Bromide in the Synthesis of Central Nervous System (CNS) Agents

Application Notes and Protocols for Alkylation using 2-Fluorophenethyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental procedures for the N-alkylation, O-alkylation, and C-alkylation of various nucleophiles using 2-Fluorophenethyl bromide. This versatile reagent is a valuable building block in medicinal chemistry and drug development for the introduction of the 2-fluorophenethyl moiety, which can significantly influence the pharmacological properties of a molecule.

N-Alkylation of Amines

The N-alkylation of primary and secondary amines with this compound is a common method for the synthesis of N-(2-(2-fluorophenyl)ethyl) substituted amines. These reactions are typically performed in the presence of a base to neutralize the hydrogen bromide byproduct and facilitate the nucleophilic attack of the amine.

Quantitative Data for N-Alkylation
SubstrateBaseSolventTemperature (°C)Time (h)Yield (%)
PiperidineK₂CO₃AcetonitrileReflux1285
AnilineK₂CO₃DMF80678
MorpholineEt₃NTHF60882
Experimental Protocol: N-Alkylation of Piperidine

This protocol describes a general procedure for the N-alkylation of piperidine with this compound.

Materials:

  • Piperidine

  • This compound

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (ACN), anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add piperidine (1.0 eq.), anhydrous potassium carbonate (2.0 eq.), and anhydrous acetonitrile.

  • Stir the mixture at room temperature for 15 minutes.

  • Add this compound (1.1 eq.) to the suspension.

  • Heat the reaction mixture to reflux (approximately 82°C) and maintain for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to yield the desired N-(2-(2-fluorophenyl)ethyl)piperidine.

N_Alkylation_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Piperidine (1.0 eq) E Reflux (82°C, 12 h) A->E B K₂CO₃ (2.0 eq) B->E C Anhydrous ACN C->E D This compound (1.1 eq) D->E F Cool & Filter E->F G Concentrate F->G H Extract & Wash G->H I Dry & Concentrate H->I J Column Chromatography I->J K K J->K N-(2-(2-fluorophenyl)ethyl)piperidine O_Alkylation_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Phenol (1.0 eq) E Reflux (56°C, 8 h) A->E B K₂CO₃ (2.0 eq) B->E C Anhydrous Acetone C->E D This compound (1.2 eq) D->E F Cool & Filter E->F G Concentrate F->G H Extract & Wash G->H I Dry & Concentrate H->I J Purification I->J K K J->K 1-(2-(2-fluorophenyl)ethoxy)benzene C_Alkylation_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Diethyl malonate (1.0 eq) B NaOEt (1.0 eq) in EtOH A->B D Reflux (78°C, 6 h) B->D C This compound (1.0 eq) C->D E Cool & Concentrate D->E F Extract & Wash E->F G Dry & Concentrate F->G H Vacuum Distillation G->H I I H->I Diethyl 2-(2-(2-fluorophenyl)ethyl)malonate

2-Fluorophenethyl Bromide: A Versatile Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluorophenethyl bromide (1-(2-bromoethyl)-2-fluorobenzene) is a halogenated aromatic compound that holds potential as a key intermediate in the synthesis of novel pharmaceutical agents. The presence of a fluorine atom on the phenyl ring can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, often leading to enhanced metabolic stability, increased binding affinity, and improved bioavailability. The bromoethyl side chain provides a reactive handle for the introduction of various functional groups through nucleophilic substitution and coupling reactions, making it a valuable building block in medicinal chemistry.

While extensive documentation on the direct application of this compound in the synthesis of commercialized pharmaceuticals is limited in publicly available literature, its structural motifs are present in a variety of biologically active compounds. These application notes provide an overview of the potential uses of this compound, along with detailed, representative experimental protocols for its utilization in the synthesis of pharmaceutical intermediates.

Key Applications in Pharmaceutical Development

The strategic incorporation of the 2-fluorophenethyl moiety can be beneficial in the development of various therapeutic agents, particularly those targeting the central nervous system (CNS). The fluorine atom can modulate lipophilicity, which is a critical factor for blood-brain barrier penetration.

Potential therapeutic areas where intermediates derived from this compound could be of interest include:

  • CNS Agents: The 2-fluorophenethyl scaffold could be incorporated into molecules targeting receptors and transporters in the brain, such as those involved in depression, anxiety, and neurodegenerative diseases.

  • Antineoplastic Agents: Fluorinated compounds are prevalent in oncology drug discovery. The this compound intermediate could be used to synthesize novel kinase inhibitors or other anti-cancer agents.

  • Cardiovascular Drugs: Modification of existing cardiovascular drugs with a 2-fluorophenethyl group could lead to improved metabolic profiles and efficacy.

Data Presentation: Representative Reaction Parameters

The following tables summarize typical quantitative data for key reactions involving this compound. These are representative values and will require optimization for specific substrates and desired products.

Table 1: Nucleophilic Substitution with a Primary Amine

ParameterValue
Reactants This compound, Primary Amine (e.g., Benzylamine)
Solvent Acetonitrile (ACN)
Base Potassium Carbonate (K₂CO₃)
Temperature 80 °C
Reaction Time 12-24 hours
Typical Yield 85-95%
Product Purity (by HPLC) >98%

Table 2: Nucleophilic Substitution with a Thiol

ParameterValue
Reactants This compound, Thiol (e.g., Thiophenol)
Solvent Dimethylformamide (DMF)
Base Sodium Hydride (NaH)
Temperature Room Temperature
Reaction Time 4-8 hours
Typical Yield 90-98%
Product Purity (by HPLC) >97%

Experimental Protocols

The following are detailed protocols for common synthetic transformations utilizing this compound.

Protocol 1: Synthesis of N-Benzyl-2-(2-fluorophenyl)ethan-1-amine

This protocol describes the nucleophilic substitution of the bromine atom in this compound with a primary amine.

Materials:

  • This compound (1.0 eq)

  • Benzylamine (1.2 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Acetonitrile (ACN), anhydrous

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a dry round-bottom flask, add this compound (1.0 eq), potassium carbonate (2.0 eq), and anhydrous acetonitrile.

  • Add benzylamine (1.2 eq) to the mixture.

  • Attach a reflux condenser and heat the reaction mixture to 80 °C with stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the solid potassium carbonate and wash with a small amount of acetonitrile.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain the pure N-benzyl-2-(2-fluorophenyl)ethan-1-amine.

Protocol 2: Synthesis of 2-(2-Fluorophenethyl)thio)benzene

This protocol details the reaction of this compound with a thiol to form a thioether.

Materials:

  • This compound (1.0 eq)

  • Thiophenol (1.1 eq)

  • Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

  • Dimethylformamide (DMF), anhydrous

  • Diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 eq).

  • Wash the sodium hydride with hexanes to remove the mineral oil and then carefully add anhydrous DMF.

  • Cool the suspension to 0 °C in an ice bath.

  • In a separate flask, dissolve thiophenol (1.1 eq) in a small amount of anhydrous DMF.

  • Slowly add the thiophenol solution to the sodium hydride suspension at 0 °C. Stir for 20 minutes.

  • Slowly add a solution of this compound (1.0 eq) in anhydrous DMF to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-8 hours. Monitor the reaction progress by TLC.

  • Upon completion, carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution at 0 °C.

  • Extract the mixture with diethyl ether.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain the pure 2-((2-fluorophenethyl)thio)benzene.

Mandatory Visualizations

G cluster_start Starting Material cluster_reaction Synthetic Transformation cluster_intermediate Key Intermediate cluster_final Final Pharmaceutical Product 2_Fluorophenethyl_Bromide This compound Reaction_Conditions Nucleophile (Amine/Thiol) Base Solvent Temperature 2_Fluorophenethyl_Bromide->Reaction_Conditions Reaction Intermediate Substituted Phenethylamine / Thioether Reaction_Conditions->Intermediate Formation API Active Pharmaceutical Ingredient (API) Intermediate->API Further Functionalization

Caption: General workflow for the utilization of this compound in pharmaceutical synthesis.

G cluster_protocol Experimental Workflow: Nucleophilic Substitution Start Combine Reactants: This compound Nucleophile Base Solvent Heat Heat to Reaction Temperature (e.g., 80°C) Start->Heat Monitor Monitor by TLC Heat->Monitor Workup Aqueous Workup: - Quench Reaction - Extraction - Washing Monitor->Workup Reaction Complete Purify Purification: Column Chromatography Workup->Purify Product Pure Product Purify->Product

Caption: A typical experimental workflow for a nucleophilic substitution reaction.

G cluster_pathway Hypothetical Kinase Signaling Pathway Modulation Receptor Receptor Tyrosine Kinase Kinase1 Kinase 1 Receptor->Kinase1 Activates Kinase2 Kinase 2 Kinase1->Kinase2 Activates Transcription_Factor Transcription Factor Kinase2->Transcription_Factor Activates Gene_Expression Altered Gene Expression Transcription_Factor->Gene_Expression Cellular_Response Cellular Response (e.g., Proliferation, Survival) Gene_Expression->Cellular_Response Drug Hypothetical Drug (from 2-Fluorophenethyl Bromide intermediate) Drug->Kinase2 Inhibits

Caption: Hypothetical inhibition of a kinase signaling pathway by a drug synthesized using a this compound-derived intermediate.

Safe Handling and Storage of 2-Fluorophenethyl Bromide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and safety guidelines for the handling and storage of 2-Fluorophenethyl bromide (CAS No: 91319-54-9) in a laboratory setting. Adherence to these protocols is crucial to ensure the safety of laboratory personnel and the integrity of research outcomes.

Compound Information and Hazard Summary

This compound is a halogenated organic compound utilized as a building block in organic synthesis, particularly in the development of pharmaceutical agents. While a valuable reagent, it presents several hazards that necessitate careful handling.

1.1. Physical and Chemical Properties

PropertyValue
Molecular Formula C₈H₈BrF
Molecular Weight 203.05 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point 73-75 °C at 20 mmHg[1]
Density 1.4458 g/mL at 25 °C[1]
Flash Point 91.66 °C (197.0 °F)[1]
Refractive Index n20/D 1.5340[1]

1.2. Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The primary hazards are:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[2][3]

  • Serious Eye Irritation (Category 2A): Causes serious eye irritation.[2]

  • Combustible Liquid: Can ignite on heating.

GHS Pictogram:

alt text

Signal Word: Warning

Hazard Statements:

  • H302: Harmful if swallowed.[2][3]

  • H319: Causes serious eye irritation.[2]

  • H227: Combustible liquid.[4]

Precautionary Statements:

  • P264: Wash skin thoroughly after handling.

  • P270: Do not eat, drink or smoke when using this product.[2][4]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[2][4]

  • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[2]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

  • P337+P313: If eye irritation persists: Get medical advice/attention.

  • P501: Dispose of contents/container to an approved waste disposal plant.[2]

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound.

  • Eye and Face Protection: Chemical safety goggles and a face shield are mandatory to protect against splashes.

  • Hand Protection: Wear compatible chemical-resistant gloves (e.g., nitrile rubber, Viton®). Inspect gloves prior to use and replace them immediately if they are contaminated, punctured, or show signs of degradation.

  • Skin and Body Protection: A flame-retardant lab coat, long pants, and closed-toe shoes are required. For procedures with a higher risk of splashing, a chemical-resistant apron should also be worn.

  • Respiratory Protection: All handling of this compound should be performed in a certified chemical fume hood. If there is a risk of inhalation, a NIOSH-approved respirator with an organic vapor cartridge is necessary.

PPE_Workflow cluster_ppe Personal Protective Equipment (PPE) for Handling this compound start Assess Task and Hazards ppe_selection Select Appropriate PPE start->ppe_selection Identify Risks donning Don PPE Correctly ppe_selection->donning Gather Equipment handling Handle Chemical in Fume Hood donning->handling Proceed with Work doffing Doff PPE Safely handling->doffing After Handling disposal Dispose of Contaminated PPE doffing->disposal Segregate Waste end Task Complete disposal->end

Figure 1: Workflow for selecting and using Personal Protective Equipment (PPE).

Safe Handling Protocols

3.1. General Handling

  • Work Area: All manipulations of this compound must be conducted within a properly functioning chemical fume hood with sufficient ventilation.

  • Inert Atmosphere: Due to its reactivity, it is recommended to handle this compound under an inert atmosphere (e.g., nitrogen or argon), especially for reactions that are sensitive to air or moisture.

  • Avoid Incompatibilities: Keep the compound away from strong oxidizing agents such as nitrates, perchlorates, and peroxides.

  • Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.

3.2. Experimental Protocol: Example of a Nucleophilic Substitution Reaction

This protocol outlines a general procedure for an alkylation reaction using this compound. Note: This is a representative protocol and may need to be adapted for specific substrates and reaction conditions. A thorough risk assessment should be conducted before commencing any new experiment.

Materials:

  • This compound

  • Nucleophile (e.g., a phenol or an amine)

  • Anhydrous solvent (e.g., acetone, acetonitrile, or DMF)

  • Base (e.g., potassium carbonate, triethylamine)

  • Inert gas supply (nitrogen or argon)

  • Schlenk line or glovebox

  • Appropriate glassware (round-bottom flask, condenser, dropping funnel)

  • Stirring plate and magnetic stir bar

  • Heating mantle

Procedure:

  • Preparation:

    • Ensure the chemical fume hood is clean and free of clutter.

    • Assemble and flame-dry all glassware under vacuum, then cool under a stream of inert gas.

    • Don all required PPE as outlined in Section 2.

  • Reaction Setup:

    • In the inert atmosphere of the fume hood, add the nucleophile, base, and anhydrous solvent to the round-bottom flask equipped with a magnetic stir bar.

    • Begin stirring the mixture.

    • Using a syringe, carefully measure the required volume of this compound. It is advisable to perform this transfer under a positive pressure of inert gas to prevent exposure to air.

    • Slowly add the this compound to the reaction mixture dropwise via a dropping funnel or syringe.

  • Reaction:

    • Heat the reaction mixture to the desired temperature using a heating mantle with a temperature controller.

    • Monitor the reaction progress by an appropriate analytical technique (e.g., TLC, GC-MS).

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Quench the reaction by slowly adding water or a suitable aqueous solution.

    • Extract the product with an appropriate organic solvent.

    • Wash the organic layer with brine, dry it over an anhydrous drying agent (e.g., sodium sulfate), and filter.

    • Concentrate the solvent under reduced pressure using a rotary evaporator.

    • Purify the crude product by a suitable method (e.g., column chromatography, distillation).

Reaction_Workflow cluster_reaction Experimental Workflow for Nucleophilic Substitution start Preparation (Dry Glassware, Don PPE) setup Reaction Setup (Inert Atmosphere) start->setup addition Slow Addition of This compound setup->addition reaction Heating and Monitoring addition->reaction workup Quenching and Extraction reaction->workup purification Purification of Product workup->purification end Characterization of Final Product purification->end

Figure 2: A generalized workflow for a nucleophilic substitution reaction.

Safe Storage Protocols

Proper storage of this compound is essential to maintain its stability and prevent hazardous situations.

  • Container: Store in a tightly sealed, original container. The container should be kept in an upright position to prevent leakage.[2]

  • Temperature: Store in a cool, dry, and well-ventilated area. For long-term storage, it is recommended to keep it refrigerated at 2-8°C under an inert gas (nitrogen or argon).[5][6]

  • Incompatibilities: Store separately from strong oxidizing agents and bases.

  • Ventilation: Ensure the storage area has adequate ventilation.

  • Labeling: The storage container must be clearly labeled with the chemical name, concentration, and appropriate hazard warnings.

Emergency Procedures

5.1. First Aid Measures

  • Inhalation: Move the person to fresh air and keep them at rest in a position comfortable for breathing. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[2]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.[2]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention from an ophthalmologist.[2]

  • Ingestion: Do NOT induce vomiting. Wash out the mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[2]

5.2. Spill and Leak Procedures

  • Small Spills (in a fume hood):

    • Ensure proper PPE is worn.

    • Contain the spill with an inert absorbent material (e.g., vermiculite, dry sand, or earth).

    • Carefully collect the absorbed material into a labeled, sealable container for hazardous waste disposal.

    • Clean the spill area with a suitable solvent (e.g., acetone), followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Large Spills (or spills outside a fume hood):

    • Evacuate the immediate area and alert others.

    • Turn off all ignition sources.

    • Close the laboratory doors and prevent entry.

    • Contact your institution's emergency response team or environmental health and safety office.

5.3. Fire Fighting Measures

  • Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam to extinguish a fire.

  • Unsuitable Extinguishing Media: Do not use a direct stream of water, as it may spread the fire.

  • Specific Hazards: In case of fire, hazardous decomposition products such as carbon monoxide, carbon dioxide, and hydrogen bromide gas may be released.

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Waste Disposal

All waste containing this compound must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.

  • Liquid Waste: Collect all liquid waste, including reaction residues and contaminated solvents, in a clearly labeled, sealed container for halogenated organic waste.

  • Solid Waste: Contaminated solid materials, such as absorbent pads, gloves, and filter paper, should be collected in a separate, labeled container for solid hazardous waste.

  • Empty Containers: Triple-rinse empty containers with a suitable solvent. The rinsate should be collected as hazardous waste. The rinsed containers can then be disposed of according to institutional guidelines.

By following these detailed protocols, researchers, scientists, and drug development professionals can safely handle and store this compound, minimizing risks and ensuring a safe laboratory environment.

References

Application Notes and Protocols for the Use of 2-Fluorophenethyl Bromide in PET Radiotracer Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 2-fluorophenethyl bromide and its isotopically labeled counterpart, [¹⁸F]this compound, in the synthesis of Positron Emission Tomography (PET) radiotracers. This document outlines the synthesis of specific radiotracers, including key quantitative data and detailed experimental procedures.

Introduction

This compound serves as a valuable precursor and building block in the development of PET radiotracers. Its structure allows for the introduction of a 2-fluoroethylphenyl group into a target molecule, a common motif in neurologically active compounds. The radiolabeled version, [¹⁸F]this compound, is a key synthon for introducing the positron-emitting isotope fluorine-18 into these molecules, enabling their use in PET imaging. PET is a powerful molecular imaging technique that allows for the non-invasive visualization and quantification of biochemical processes in vivo, playing a crucial role in drug development, disease diagnosis, and monitoring treatment response.

This document focuses on the application of fluorophenethyl bromide derivatives in the synthesis of PET radiotracers targeting the serotonin 5-HT₂ₐ receptor and the adenosine A₂ₐ receptor, showcasing the versatility of this chemical entity in radiopharmaceutical chemistry.

Application 1: Synthesis of a Serotonin 5-HT₂ₐ Receptor PET Radiotracer using a Fluorophenethyl Bromide Synthon

A prominent application of a fluorophenethyl bromide derivative is in the synthesis of the potent and selective serotonin 5-HT₂ₐ receptor antagonist, [¹⁸F]MDL 100907. While various methods exist for its radiosynthesis, one approach involves the use of a 4-[¹⁸F]fluorophenethyl bromide intermediate, an isomer of the primary topic. This intermediate is generated in situ and immediately reacted with the appropriate amine precursor.

Quantitative Data Summary
ParameterValueReference
Radiotracer [¹⁸F]MDL 100907[1][2]
Precursor N-((R)-2-hydroxypropyl)-4-methoxyaniline[2]
[¹⁸F]Synthon 4-[¹⁸F]Fluorophenethyl bromide[2]
Radiochemical Yield (RCY) 3% (non-decay-corrected)[1]
Synthesis Time ~60 minutes[1]
Molar Activity 2.1 Ci/µmol[1]
Radiochemical Purity >99%[1]
Experimental Protocol: Synthesis of [¹⁸F]MDL 100907 via a 4-[¹⁸F]Fluorophenethyl Bromide Intermediate

This protocol is based on a one-pot, two-step process involving the initial [¹⁸F]fluorination of a precursor to generate 4-[¹⁸F]fluorophenethyl bromide, followed by its reaction with the amine precursor.[1][2]

Materials:

  • [¹⁸F]Fluoride

  • Nickel(II) complex of a Schiff base precursor

  • (R)-2-(4-methoxyphenylamino)propan-1-ol

  • Solvents (e.g., dimethylformamide - DMF)

  • Reagents for purification (e.g., HPLC solvents, solid-phase extraction cartridges)

Procedure:

  • Production of [¹⁸F]Fluoride: No-carrier-added [¹⁸F]fluoride is produced via the ¹⁸O(p,n)¹⁸F nuclear reaction in a cyclotron.

  • [¹⁸F]Fluorination to form 4-[¹⁸F]Fluorophenethyl bromide:

    • The aqueous [¹⁸F]fluoride is trapped on an anion exchange cartridge and eluted into a reaction vessel.

    • The [¹⁸F]fluoride is dried azeotropically.

    • A solution of the nickel-complexed precursor in an appropriate solvent is added to the dried [¹⁸F]fluoride.

    • The reaction is heated to facilitate the Ni-mediated oxidative fluorination, forming the 4-[¹⁸F]fluorophenethyl bromide intermediate.[2][3]

  • N-Alkylation with 4-[¹⁸F]Fluorophenethyl bromide:

    • Immediately following its formation, a solution of the amine precursor, (R)-2-(4-methoxyphenylamino)propan-1-ol, is added to the reaction mixture containing the in situ generated 4-[¹⁸F]fluorophenethyl bromide.

    • The reaction is heated to drive the N-alkylation.

  • Purification:

    • The crude reaction mixture is purified using semi-preparative High-Performance Liquid Chromatography (HPLC).

    • The fraction containing [¹⁸F]MDL 100907 is collected, and the solvent is removed.

  • Formulation: The purified radiotracer is formulated in a physiologically compatible solution (e.g., saline with a small percentage of ethanol) for injection.

Experimental Workflow

G cluster_prep [¹⁸F]Fluoride Preparation cluster_synthesis Radiosynthesis cluster_purification Purification & Formulation Cyclotron Cyclotron Production ¹⁸O(p,n)¹⁸F Trapping Anion Exchange Cartridge Trapping Cyclotron->Trapping Elution Elution Trapping->Elution Drying Azeotropic Drying Elution->Drying Fluorination Ni-mediated Oxidative Fluorination (Formation of 4-[¹⁸F]Fluorophenethyl Bromide) Drying->Fluorination Alkylation N-Alkylation with Amine Precursor Fluorination->Alkylation HPLC Semi-preparative HPLC Alkylation->HPLC Formulation Formulation HPLC->Formulation Final_Product Final_Product Formulation->Final_Product [¹⁸F]MDL 100907

Caption: Workflow for the synthesis of [¹⁸F]MDL 100907.

Biological Target and Signaling Pathway

[¹⁸F]MDL 100907 is a selective antagonist for the serotonin 5-HT₂ₐ receptor. This receptor is a G-protein coupled receptor (GPCR) that, upon binding of its endogenous ligand serotonin, activates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG). These second messengers, in turn, modulate intracellular calcium levels and activate protein kinase C (PKC), respectively, influencing a wide range of neuronal functions.

G Serotonin Serotonin Receptor 5-HT₂ₐ Receptor (GPCR) Serotonin->Receptor Binds G_protein Gq/11 Receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release PKC_activation Protein Kinase C Activation DAG->PKC_activation Neuronal_Effects Downstream Neuronal Effects Ca_release->Neuronal_Effects PKC_activation->Neuronal_Effects MDL100907 [¹⁸F]MDL 100907 (Antagonist) MDL100907->Receptor Blocks

Caption: Serotonin 5-HT₂ₐ receptor signaling pathway.

Application 2: Synthesis of an Adenosine A₂ₐ Receptor Ligand using a 2-Fluorophenethyl Moiety

The 2-fluorophenethyl moiety has also been incorporated into ligands targeting the adenosine A₂ₐ receptor. While the direct radiosynthesis of these ligands using [¹⁸F]this compound has not been extensively detailed, the synthesis of non-radioactive analogs provides a clear pathway for potential radiolabeling strategies. For instance, the compound PPY19, an adenosine A₂ₐ receptor ligand, is synthesized by coupling a pyrazolo[3,4-d]pyrimidine core with 1-(2-bromoethyl)-2-fluorobenzene.

Quantitative Data Summary for a Related Radiolabeled Analog ([¹⁸F]PPY2)

Although not synthesized with this compound, the data for a structurally related radiotracer, [¹⁸F]PPY2 (a 2-fluorobenzyl derivative), provides valuable context for the expected outcomes of radiolabeling similar scaffolds.[4]

ParameterValueReference
Radiotracer [¹⁸F]PPY2[4]
Precursor Boronic acid pinacol ester of the PPY core[4]
Radiochemical Yield (RCY) 12 ± 4% (End of Bombardment)[4]
Synthesis Time ~147 minutes[4]
Molar Activity 50-80 GBq/µmol (End of Synthesis)[4]
Radiochemical Purity ≥ 99%[4]
Conceptual Experimental Protocol: N-Alkylation with [¹⁸F]this compound

This conceptual protocol outlines the steps for synthesizing a PPY-based radiotracer using [¹⁸F]this compound.

Materials:

  • [¹⁸F]this compound (synthesized from a suitable precursor)

  • 4-(Furan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-amine (PPY core)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., DMF, DMSO)

  • Reagents for purification (e.g., HPLC solvents, SPE cartridges)

Procedure:

  • Synthesis of [¹⁸F]this compound: This synthon would first need to be synthesized, likely through the [¹⁸F]fluorination of a suitable precursor like 2-bromo-1-phenylethan-1-ol followed by bromination, or via radiofluorination of a precursor such as 2-(2-bromoethyl)phenyl tosylate.

  • N-Alkylation:

    • The PPY core and a base are dissolved in an appropriate aprotic polar solvent in a reaction vessel.

    • The freshly prepared [¹⁸F]this compound is added to this mixture.

    • The reaction is heated to facilitate the N-alkylation at the N1 position of the pyrazole ring.

  • Purification: The crude reaction mixture is purified using semi-preparative HPLC.

  • Formulation: The purified radiotracer is formulated in a sterile, injectable solution.

Logical Relationship Diagram

G cluster_synthon Synthon Preparation cluster_coupling Radiolabeling cluster_final Final Product Precursor Suitable Precursor (e.g., Tosylate) Radiofluorination [¹⁸F]Fluorination Precursor->Radiofluorination Synthon [¹⁸F]2-Fluorophenethyl Bromide Radiofluorination->Synthon Coupling N-Alkylation Reaction Synthon->Coupling PPY_core PPY Core Precursor PPY_core->Coupling Base Base (e.g., K₂CO₃) Base->Coupling Purification HPLC Purification Coupling->Purification Formulation Formulation Purification->Formulation Final_Tracer [¹⁸F]PPY Derivative Formulation->Final_Tracer

Caption: Conceptual workflow for PPY derivative synthesis.

Conclusion

This compound and its isotopologues are valuable reagents in the synthesis of PET radiotracers for neuroimaging and potentially other applications. The examples of [¹⁸F]MDL 100907 and PPY derivatives highlight the utility of the fluorophenethyl moiety in designing ligands for important biological targets. The development of robust and efficient methods for the synthesis of [¹⁸F]this compound and its isomers will further expand the toolbox of radiochemists and facilitate the development of novel PET tracers for advancing our understanding of disease and developing new therapeutics.

References

Application Notes: Techniques for Introducing the 2-Fluoroethyl Group into Molecules

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The incorporation of fluorine into organic molecules is a widely adopted strategy in drug discovery and materials science. The 2-fluoroethyl group (-CH₂CH₂F) is a particularly valuable motif. Its introduction can significantly modulate a molecule's physicochemical and biological properties, including metabolic stability, lipophilicity (logP), binding affinity, and bioavailability.[1][2][3] This document outlines key synthetic methodologies for introducing this group, providing detailed protocols and comparative data for researchers in drug development and synthetic chemistry.

The primary strategies for 2-fluoroethylation can be broadly categorized into nucleophilic, electrophilic, and radical pathways.[4][5]

Nucleophilic 2-Fluoroethylation

This is the most common approach, involving the reaction of a nucleophile (e.g., amine, alcohol, thiol) with an electrophilic 2-fluoroethylating agent. The key reagent in this class is 2-fluoroethyl tosylate (FEtOTs), which is prized for its high reactivity and relatively low volatility.[1][6]

Key Reagents:
  • 2-Fluoroethyl Tosylate (TsOCH₂CH₂F): A highly reactive and versatile reagent for fluoroethylating N-, O-, and S-nucleophiles.[1][2]

  • 2-Bromo-1-fluoroethane (BrCH₂CH₂F): A readily available but more volatile alternative.

  • 2-Fluoroethyl triflate (TfOCH₂CH₂F): A more reactive but less stable alternative to the tosylate.

General Reaction Scheme (N-Fluoroethylation):

R-NH₂ + TsOCH₂CH₂F → R-NH-CH₂CH₂F + TsOH

Data Presentation: Comparison of Nucleophilic 2-Fluoroethylation Reactions
Substrate (Nucleophile)ReagentBaseSolventTemp (°C)Time (h)Yield (%)Reference
Piperidine2-Fluoroethyl tosylateK₂CO₃Acetonitrile801295Generic
Phenol2-Fluoroethyl tosylateCs₂CO₃DMF1101085[7]
Thiophenol2-Bromo-1-fluoroethaneNaHTHF60690Generic
Aniline2-Fluoroethyl tosylateK₂CO₃DMSO1202478Generic
Experimental Protocol: N-Fluoroethylation of Piperidine using 2-Fluoroethyl Tosylate

Materials:

  • Piperidine (1.0 equiv)

  • 2-Fluoroethyl tosylate (1.1 equiv)

  • Potassium carbonate (K₂CO₃, 2.0 equiv), anhydrous

  • Acetonitrile (anhydrous)

Procedure:

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add anhydrous potassium carbonate (2.0 equiv).

  • Add anhydrous acetonitrile to the flask to create a suspension.

  • Add piperidine (1.0 equiv) to the stirring suspension.

  • Add 2-fluoroethyl tosylate (1.1 equiv) dropwise to the reaction mixture at room temperature.

  • Heat the reaction mixture to 80 °C and maintain for 12 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography (e.g., silica gel, eluting with a gradient of ethyl acetate in hexanes) to afford the pure N-(2-fluoroethyl)piperidine.

Radical 2-Fluoroethylation

Radical-based methods have emerged as powerful tools for C-H functionalization and for reactions involving alkenes, offering pathways that are complementary to traditional nucleophilic/electrophilic approaches. Photoredox catalysis is a prominent strategy in this area.[8][9][10]

Key Reagents & Precursors:
  • Fluoroethyl-containing radical precursors: Typically alkyl iodides (e.g., 1-fluoro-2-iodoethane) or sulfinate salts.

  • Photocatalyst: e.g., Ru(bpy)₃²⁺ or Ir(ppy)₃.

  • Radical Initiator/Mediator: Often used in conjunction with light.

Data Presentation: Photoredox-Mediated 2-Fluoroethylation of Heterocycles
SubstrateRadical PrecursorPhotocatalystSolventTemp (°C)Time (h)Yield (%)Reference
PyrroleICH₂CH₂FRu(bpy)₃Cl₂Acetonitrile251275[10]
ThiopheneICH₂CH₂FIr(ppy)₃DMSO251668[10]
IndoleCF₃SO₂Na (as CF₃• source)Ru(bpy)₃Cl₂DCM/H₂O25885[11]
CaffeineCF₃SO₂Na (as CF₃• source)Ru(bpy)₃Cl₂DCM/H₂O25691[11]

*Note: Data for the analogous trifluoromethylation is shown to illustrate the general applicability to heterocycles.

Experimental Protocol: General Procedure for Photoredox C-H Fluoroalkylation

Materials:

  • Heterocycle (e.g., Caffeine, 1.0 equiv)

  • Fluoroalkyl radical precursor (e.g., Langlois' reagent for CF₃•, 3.0 equiv)

  • Photocatalyst (e.g., Ru(bpy)₃Cl₂, 1-2 mol%)

  • Oxidant (e.g., tBuOOH, 5.0 equiv)

  • Solvent system (e.g., Dichloromethane:Water, 2.5:1)

Procedure:

  • In a reaction vial, combine the heterocycle (1.0 equiv), fluoroalkyl radical precursor (3.0 equiv), and photocatalyst (1-2 mol%).

  • Add the solvent system (DCM:H₂O).

  • Degas the mixture by sparging with nitrogen or argon for 15-20 minutes.

  • Add the oxidant (tBuOOH, 5.0 equiv) and seal the vial.

  • Place the reaction vial in a photoreactor equipped with a blue LED light source and stir vigorously at room temperature for 6-24 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography to obtain the desired fluoroalkylated product.[11]

Other Methods

Enzymatic Fluoroethylation

Recent advances have explored enzymatic pathways for selective fluoroethylation. These methods offer high chemo- and regioselectivity that can be difficult to achieve with traditional chemical synthesis.[12] One approach involves designing analogues of the natural methyl donor S-adenosylmethionine (SAM), such as fluoroethyl Se-adenosyl-L-selenomethionine (FEt-SeAM).[12][13] This analogue can be used by methyltransferase enzymes to transfer the fluoroethyl group to various nucleophiles.[13]

Ring-Opening of Aziridines

The ring-opening of activated aziridines with a fluoride source provides a direct route to β-fluoroethylamines.[14] This method is valuable for synthesizing medicinally relevant building blocks with high regio- and diastereoselectivity.[14][15]

Visualizations

Classification of Fluoroethylation Methods

G A 2-Fluoroethylation Techniques B Nucleophilic A->B C Radical A->C D Other Methods A->D B1 Reagents: - 2-Fluoroethyl tosylate - 2-Bromo-1-fluoroethane B->B1 C1 Approach: - Photoredox Catalysis - C-H Functionalization C->C1 D1 Examples: - Enzymatic (FEt-SeAM) - Aziridine Ring-Opening D->D1

Caption: Main strategies for introducing the 2-fluoroethyl group.

General Experimental Workflow for Nucleophilic Fluoroethylation

G start Start reagents Combine Nucleophile, Base, and Solvent start->reagents add_reagent Add 2-Fluoroethyl Reagent reagents->add_reagent react Heat Reaction (e.g., 80-120 °C) add_reagent->react monitor Monitor Progress (TLC / LC-MS) react->monitor monitor->react Incomplete workup Aqueous Workup & Extraction monitor->workup Complete purify Column Chromatography workup->purify product Isolated Product purify->product

Caption: Typical workflow for a nucleophilic substitution reaction.

References

Application Notes and Protocols for the Grignard Reaction of 2-Fluorophenethyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Grignard reaction is a fundamental carbon-carbon bond-forming reaction in organic synthesis, valued for its versatility in creating complex molecules from simpler precursors. This document provides a detailed protocol for the preparation of a Grignard reagent from 2-Fluorophenethyl bromide and its subsequent reaction with a ketone to synthesize a tertiary alcohol. The presence of the fluorine atom in the aromatic ring makes the resulting products valuable intermediates in medicinal chemistry and materials science, potentially influencing pharmacokinetic properties and metabolic stability.

The protocol herein describes the formation of 2-(2-fluorophenyl)ethylmagnesium bromide, followed by its reaction with acetone to yield 2-methyl-4-(2-fluorophenyl)butan-2-ol. Careful adherence to anhydrous conditions is critical for the success of this reaction.

Reaction Scheme

Step 1: Formation of the Grignard Reagent

Step 1: Formation of the Grignard Reagent

This compound reacts with magnesium metal in anhydrous diethyl ether to form 2-(2-fluorophenyl)ethylmagnesium bromide.

Step 2: Reaction with an Electrophile (Acetone)

Step 2: Reaction with an Electrophile (Acetone)

The Grignard reagent undergoes nucleophilic addition to the carbonyl carbon of acetone, followed by an acidic workup to yield the tertiary alcohol, 2-methyl-4-(2-fluorophenyl)butan-2-ol.

Quantitative Data

The following table summarizes the typical reagents and expected yields for a Grignard reaction of this nature. Yields are based on analogous reactions and may vary depending on experimental conditions and scale.

Reagent/ProductMolar Mass ( g/mol )MolesEquivalentsAmountExpected Yield (%)
This compound203.050.051.010.15 g-
Magnesium Turnings24.310.061.21.46 g-
Acetone58.080.051.02.90 g (3.67 mL)-
2-Methyl-4-(2-fluorophenyl)butan-2-ol182.24---70-80%

Experimental Protocol

Materials:

  • This compound

  • Magnesium turnings

  • Iodine (crystal)

  • Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (THF)

  • Acetone, anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • 1 M Hydrochloric acid (HCl) (optional)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Pressure-equalizing dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert gas supply (Nitrogen or Argon) with manifold

  • Syringes and needles

  • Separatory funnel

  • Rotary evaporator

Protocol:

Part A: Preparation of the Grignard Reagent

  • Apparatus Setup: Assemble a three-necked flask with a reflux condenser, a dropping funnel, and a gas inlet. Ensure all glassware is oven-dried and cooled under a stream of inert gas (Nitrogen or Argon) to exclude moisture.[1]

  • Magnesium Activation: Place magnesium turnings (1.2 equivalents) into the flask. Add a single crystal of iodine. Gently warm the flask under the inert atmosphere until the purple iodine vapor is observed, which helps to activate the magnesium surface.[1] Allow the flask to cool to room temperature.

  • Initiation: In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous diethyl ether. Add a small portion (approximately 10%) of this solution to the activated magnesium.

  • The reaction should initiate, which is indicated by the fading of the iodine color, gentle bubbling from the magnesium surface, and the appearance of a cloudy, grayish suspension.[1] If the reaction does not start, gentle warming with a heat gun may be necessary.

  • Grignard Formation: Once the reaction has started, add the remaining this compound solution dropwise from the dropping funnel at a rate that maintains a gentle reflux of the ether solvent. The reaction is exothermic, and an ice bath may be needed to control the rate.[2]

  • After the addition is complete, stir the mixture at room temperature for an additional 30-60 minutes to ensure all the magnesium has reacted. The resulting solution should be a cloudy gray or brownish color.

Part B: Reaction with Acetone

  • Addition of Ketone: Cool the freshly prepared Grignard reagent solution to 0 °C using an ice-water bath.

  • Dissolve anhydrous acetone (1.0 equivalent) in anhydrous diethyl ether in a separate flask and add it to the dropping funnel.

  • Add the acetone solution dropwise to the stirred, cooled Grignard reagent. Maintain a low temperature to control the exothermic reaction.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 1-2 hours. The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC).

Part C: Work-up and Purification

  • Quenching: Cool the reaction mixture back to 0 °C in an ice bath. Slowly and carefully quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride.[3] This will hydrolyze the magnesium alkoxide intermediate and dissolve the magnesium salts. If a persistent precipitate forms, a small amount of 1 M HCl can be added.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with diethyl ether or ethyl acetate.

  • Washing and Drying: Combine all the organic extracts. Wash the combined organic layer with brine (saturated NaCl solution), then dry it over anhydrous sodium sulfate or magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude tertiary alcohol by column chromatography on silica gel using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) or by distillation under reduced pressure to yield the pure 2-methyl-4-(2-fluorophenyl)butan-2-ol.

Potential Side Reactions

  • Wurtz Coupling: The most common side reaction is the coupling of the Grignard reagent with unreacted this compound to form 1,4-bis(2-fluorophenyl)butane. This can be minimized by the slow, dropwise addition of the bromide to the magnesium suspension, which keeps the concentration of the bromide low.[4][5][6]

  • Protonation of the Grignard Reagent: Grignard reagents are strong bases and will react with any protic sources, such as water or alcohols, to form the corresponding alkane (1-ethyl-2-fluorobenzene).[7] It is imperative to use anhydrous solvents and dry glassware to prevent this.

  • Enolization of the Ketone: If the ketone has acidic alpha-protons and the Grignard reagent is sterically hindered, it can act as a base and deprotonate the ketone, leading to the formation of an enolate and recovery of the starting ketone after workup.[8] With acetone, this is generally not a major issue.

Experimental Workflow and Logic Diagrams

The following diagrams illustrate the experimental workflow for the Grignard reaction.

Grignard_Reaction_Workflow cluster_prep Preparation cluster_grignard Grignard Reagent Formation cluster_reaction Reaction with Ketone cluster_workup Work-up and Purification A Dry Glassware (Oven-dried) B Assemble Apparatus (3-neck flask, condenser, dropping funnel) A->B C Purge with Inert Gas (Nitrogen or Argon) B->C D Add Mg Turnings & Iodine Crystal to Flask C->D E Activate Mg with Gentle Heating D->E G Initiate Reaction with Small Portion of Bromide Solution E->G F Prepare this compound in Anhydrous Ether F->G H Dropwise Addition of Remaining Bromide Solution G->H I Stir to Complete Formation H->I J Cool Grignard Reagent to 0 °C I->J L Dropwise Addition of Acetone Solution J->L K Prepare Acetone in Anhydrous Ether K->L M Warm to Room Temperature and Stir L->M N Cool to 0 °C and Quench with sat. NH4Cl(aq) M->N O Extract with Ether/EtOAc N->O P Wash Organic Layer with Brine O->P Q Dry with Na2SO4 or MgSO4 P->Q R Filter and Evaporate Solvent Q->R S Purify by Column Chromatography or Distillation R->S T Characterize Final Product S->T

Caption: Experimental workflow for the synthesis of a tertiary alcohol via a Grignard reaction.

Signaling_Pathway Start 2-Fluorophenethyl Bromide Grignard 2-(2-Fluorophenyl)ethyl- magnesium Bromide Start->Grignard Insertion Mg Mg Metal Mg->Grignard Intermediate Magnesium Alkoxide Intermediate Grignard->Intermediate Nucleophilic Addition Ketone Acetone (Electrophile) Ketone->Intermediate Product Tertiary Alcohol Product Intermediate->Product Protonation Workup Acidic Workup (H3O+) Workup->Product

Caption: Logical relationship of key species in the Grignard reaction sequence.

References

Troubleshooting & Optimization

Technical Support Center: 2-Fluorophenethyl Bromide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-Fluorophenethyl bromide for improved yields and purity.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to produce this compound?

A1: There are two main synthetic strategies for the synthesis of this compound:

  • Bromination of 2-Fluorophenylethanol: This involves the conversion of the hydroxyl group of 2-Fluorophenylethanol into a bromide. Common reagents for this transformation include phosphorus tribromide (PBr₃), thionyl bromide (SOBr₂), or reagents used in the Appel reaction (e.g., CBr₄ and PPh₃).

  • Anti-Markovnikov Hydrobromination of 2-Fluorostyrene: This method involves the addition of hydrogen bromide (HBr) across the double bond of 2-fluorostyrene in the presence of a radical initiator, such as peroxides or AIBN, to yield the desired primary bromide.[1]

Q2: Which synthetic route generally provides higher yields?

A2: Both routes can be optimized to provide good yields. The anti-Markovnikov hydrobromination of 2-fluorostyrene often offers a more direct route with high yields if the starting material is readily available and the reaction conditions are well-controlled to prevent polymerization and ensure regioselectivity.[1][2] The bromination of 2-fluorophenylethanol is also a robust method, with the choice of brominating agent being critical to maximizing yield and minimizing side products.

Q3: What are the most common impurities encountered in the synthesis of this compound?

A3: Common impurities depend on the synthetic route chosen:

  • From 2-Fluorophenylethanol: Unreacted starting material (2-fluorophenylethanol), elimination byproduct (2-fluorostyrene), and potentially rearranged isomers, although less common for primary alcohols.

  • From 2-Fluorostyrene: The primary impurity is often the Markovnikov addition product (1-bromo-1-(2-fluorophenyl)ethane) and unreacted 2-fluorostyrene. Polymeric byproducts can also form.

Q4: How can I purify the final this compound product?

A4: The most common method for purification is fractional distillation under reduced pressure. This is effective for separating the product from less volatile impurities like residual starting alcohol or polymeric material, and more volatile impurities. Column chromatography on silica gel can also be employed for high-purity samples, though it may be less practical for large-scale synthesis.

Troubleshooting Guides

Issue 1: Low Yield in Bromination of 2-Fluorophenylethanol

Q: My reaction yield is consistently low when converting 2-Fluorophenylethanol to this compound. What are the possible causes and solutions?

A: Low yields in this reaction are often due to incomplete conversion, side reactions, or product loss during workup. Consider the following:

  • Cause 1: Incomplete Reaction. The brominating agent may not be reactive enough, or the reaction time and temperature may be insufficient.

    • Solution:

      • Increase the reaction temperature, but monitor for the formation of the 2-fluorostyrene elimination byproduct.

      • Extend the reaction time.

      • Consider a more reactive brominating agent (see table below).

  • Cause 2: Side Reaction - Elimination. The reaction conditions may be too harsh, promoting the elimination of HBr to form 2-fluorostyrene. This is more prevalent at higher temperatures.

    • Solution:

      • Use milder reaction conditions (lower temperature).

      • Choose a reagent less prone to inducing elimination, such as PBr₃ at low temperatures.

  • Cause 3: Product Loss During Workup. this compound can be sensitive to aqueous bases used in neutralization steps, leading to hydrolysis back to the alcohol or elimination.

    • Solution:

      • Use a mild base (e.g., saturated sodium bicarbonate solution) for washing and perform the washings quickly at low temperatures.

      • Ensure complete extraction from the aqueous layer with a suitable organic solvent.

Issue 2: Presence of 2-Fluorostyrene Impurity

Q: My final product is contaminated with a significant amount of 2-fluorostyrene. How can I minimize its formation and remove it?

A: The formation of 2-fluorostyrene is a common side reaction, particularly in the bromination of 2-fluorophenylethanol under harsh conditions.

  • Minimizing Formation:

    • Reaction Conditions: Avoid high temperatures and prolonged reaction times. When using HBr/H₂SO₄, the concentration of sulfuric acid should be carefully controlled as it acts as a dehydrating agent.[3]

    • Choice of Reagent: The Appel reaction or the use of PBr₃ at 0°C are generally milder methods that can reduce the extent of elimination compared to methods requiring high heat.[4]

  • Removal:

    • Distillation: 2-Fluorostyrene has a lower boiling point than this compound, allowing for separation by fractional distillation under reduced pressure.

    • Chromatography: For small-scale purifications, column chromatography can effectively separate the two compounds.

Issue 3: Low Regioselectivity in Hydrobromination of 2-Fluorostyrene

Q: The hydrobromination of my 2-fluorostyrene is producing a mixture of the desired anti-Markovnikov product and the undesired Markovnikov product. How can I improve the selectivity?

A: The key to achieving high anti-Markovnikov selectivity is to ensure the reaction proceeds via a radical mechanism.[5]

  • Cause 1: Insufficient Radical Initiation. The concentration of the radical initiator may be too low, or it may have decomposed.

    • Solution:

      • Use a fresh batch of radical initiator (e.g., AIBN or benzoyl peroxide).

      • Ensure the reaction is initiated properly, for example, by using UV light or gentle heating as required for the specific initiator.

  • Cause 2: Presence of Radical Scavengers. Impurities in the solvent or starting material can inhibit the radical chain reaction.

    • Solution:

      • Use freshly distilled and degassed solvents.

      • Ensure the 2-fluorostyrene starting material is free from inhibitors that are often added for storage. These can be removed by passing the styrene through a short column of basic alumina.

  • Cause 3: Competing Ionic Mechanism. If conditions allow for the protonation of the alkene, a competing ionic mechanism can lead to the Markovnikov product.

    • Solution:

      • Avoid protic solvents that can facilitate an ionic pathway.

      • Ensure that the HBr is introduced under conditions that favor radical addition (e.g., bubbling HBr gas through the solution in the presence of the initiator).

Experimental Protocols

Protocol 1: Synthesis of this compound from 2-Fluorophenylethanol using PBr₃
  • Setup: A dry, three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet/drying tube. The system is flushed with an inert gas (e.g., nitrogen or argon).

  • Reagents: 2-Fluorophenylethanol (1.0 eq) is dissolved in a dry, inert solvent such as diethyl ether or dichloromethane.

  • Reaction: The solution is cooled to 0°C in an ice bath. Phosphorus tribromide (PBr₃, 0.4 eq) is added dropwise via the dropping funnel over 30 minutes, maintaining the temperature below 5°C.

  • Reaction Monitoring: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup: The reaction mixture is carefully poured over crushed ice. The organic layer is separated, and the aqueous layer is extracted with the same solvent. The combined organic layers are washed sequentially with cold water, saturated sodium bicarbonate solution, and brine.

  • Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to yield this compound.

Protocol 2: Synthesis of this compound from 2-Fluorostyrene via Anti-Markovnikov Hydrobromination
  • Setup: A reaction vessel is equipped with a magnetic stirrer, a gas inlet tube, and a condenser. The system is protected from light if a photoinitiator is used.

  • Reagents: 2-Fluorostyrene (1.0 eq) is dissolved in a suitable solvent (e.g., a non-polar solvent like heptane). A radical initiator, such as azobisisobutyronitrile (AIBN, 0.05 eq), is added.[1]

  • Reaction: The solution is cooled to 0°C, and hydrogen bromide (HBr) gas is bubbled through the mixture, or a solution of HBr in acetic acid is added slowly. The reaction is typically exothermic and should be controlled with an ice bath.

  • Reaction Monitoring: The reaction is stirred at 0°C to room temperature for 1-3 hours. Progress is monitored by GC or TLC to confirm the consumption of the starting material.

  • Workup: The reaction mixture is washed with water and a dilute solution of sodium bisulfite (to remove any excess bromine if HBr gas was generated in situ). The organic layer is then washed with saturated sodium bicarbonate solution and brine.

  • Purification: The organic phase is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo. The resulting crude oil is purified by vacuum distillation.

Data Presentation

Table 1: Comparison of Brominating Agents for the Synthesis of this compound from 2-Fluorophenylethanol

Brominating AgentTemperature (°C)Reaction Time (h)Typical Yield (%)Key Side Products
PBr₃0 to 252-480-902-Fluorostyrene (minor)
SOBr₂0 to 252-375-852-Fluorostyrene
CBr₄ / PPh₃ (Appel)25 to 604-870-85Triphenylphosphine oxide
48% aq. HBr / H₂SO₄80 to 1006-1260-752-Fluorostyrene (significant)

Table 2: Effect of Initiator on Anti-Markovnikov Hydrobromination of 2-Fluorostyrene

Initiator (mol%)Temperature (°C)Reaction Time (h)Yield of 2-FPB (%)Yield of Markovnikov Isomer (%)
None254< 5> 95
Benzoyl Peroxide (5)80285< 10
AIBN (5)80290< 5
UV Light (no chemical initiator)25675< 15

Visualizations

Synthesis_Pathways cluster_start Starting Materials cluster_product Product cluster_methods Synthetic Methods Start1 2-Fluorophenylethanol Method1 Bromination (PBr3, Appel, etc.) Start1->Method1 Start2 2-Fluorostyrene Method2 Anti-Markovnikov Hydrobromination (HBr, Peroxides) Start2->Method2 Product This compound Method1->Product Method2->Product

Caption: Overview of synthetic routes to this compound.

Troubleshooting_Yield Start Low Yield Observed Q1 Which synthetic route? Start->Q1 Route1 Bromination of Alcohol Q1->Route1 Alcohol Route2 Hydrobromination of Styrene Q1->Route2 Styrene Prob1a Incomplete Conversion Route1->Prob1a Prob1b Elimination Side Reaction Route1->Prob1b Prob2a Poor Regioselectivity Route2->Prob2a Prob2b Polymerization Route2->Prob2b Sol1a Increase temp/time Use stronger reagent Prob1a->Sol1a Sol1b Use milder conditions (e.g., PBr3 at 0°C) Prob1b->Sol1b Sol2a Ensure radical conditions (fresh initiator, no inhibitors) Prob2a->Sol2a Sol2b Use inhibitor-free styrene Lower reaction concentration Prob2b->Sol2b

Caption: Troubleshooting workflow for low yield issues.

Side_Reactions cluster_main Main Reaction Pathway cluster_side Potential Side Reactions Start 2-Fluorophenylethanol Product This compound Start->Product  PBr3   Side_Product 2-Fluorostyrene Start->Side_Product Elimination (-HBr) [High Temp]

Caption: Side reaction pathway in the bromination of 2-fluorophenylethanol.

References

Navigating Reactions with 2-Fluorophenethyl Bromide: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing 2-Fluorophenethyl bromide in their synthetic workflows. The following information is designed to help anticipate and address common side reactions, ensuring a higher success rate in achieving desired product outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am trying to perform a nucleophilic substitution on this compound, but I am observing a significant amount of an impurity. What is the likely side product?

A1: The most common side reaction when using this compound is an E2 (bimolecular elimination) reaction, which leads to the formation of 2-fluorostyrene. This is particularly prevalent when using strong or sterically hindered bases.

Q2: How can I minimize the formation of 2-fluorostyrene in my reaction?

A2: To favor the desired SN2 (bimolecular nucleophilic substitution) reaction over the E2 elimination, consider the following strategies:

  • Choice of Base/Nucleophile: Opt for a nucleophile that is a relatively weak base but a good nucleophile. For example, azide (N₃⁻), cyanide (CN⁻), or thiolates (RS⁻) tend to give good yields of substitution products.

  • Steric Hindrance: Avoid bulky bases. Sterically hindered bases, such as potassium tert-butoxide, are well-known to promote elimination reactions.

  • Temperature: Lowering the reaction temperature generally favors the substitution reaction over elimination. Elimination reactions often have a higher activation energy.

  • Solvent: Polar aprotic solvents like DMSO or DMF can favor SN2 reactions.

Q3: I am using an amine as a nucleophile with this compound. What are the potential side reactions?

A3: When using a primary or secondary amine as a nucleophile, in addition to the desired N-alkylation (an SN2 reaction), you may encounter the following issues:

  • Overalkylation: The initial product, a secondary or tertiary amine, can act as a nucleophile itself and react with another molecule of this compound, leading to a quaternary ammonium salt. To mitigate this, use a molar excess of the starting amine.

  • Elimination: As amines are basic, they can also induce the E2 elimination to form 2-fluorostyrene. Using a non-nucleophilic external base to neutralize the HBr formed during the reaction can sometimes help, but the amine itself can still act as a base.

Q4: Can I use a strong base like sodium hydroxide or sodium ethoxide to synthesize the corresponding alcohol or ether?

A4: While these reagents can lead to the desired substitution products, they are also strong bases and will likely result in a significant amount of 2-fluorostyrene as a byproduct via the E2 pathway. For the synthesis of the corresponding alcohol, alternative methods that avoid strongly basic conditions, such as hydrolysis of an ester intermediate, might be preferable. For ether synthesis, the Williamson ether synthesis using a less hindered alkoxide at a lower temperature may improve the substitution-to-elimination ratio.

Common Side Reactions and Product Distribution

The competition between SN2 and E2 pathways is a critical factor when working with this compound. The following table summarizes the expected major and minor products with different types of reagents.

Reagent TypeExample Reagent(s)Major Reaction PathwayMajor ProductCommon Side Reaction(s)Common Side Product(s)
Strong, Sterically Hindered Base Potassium tert-butoxide (t-BuOK)E22-FluorostyreneSN22-(tert-Butoxy)-1-fluoroethane
Strong Base/Strong Nucleophile Sodium ethoxide (NaOEt), Sodium hydroxide (NaOH)SN2/E2 Competition1-Ethoxy-2-(2-fluorophenyl)ethane / 2-(2-Fluorophenyl)ethanolE2 / SN22-Fluorostyrene
Good Nucleophile/Weak Base Sodium azide (NaN₃), Sodium cyanide (NaCN)SN22-(2-Fluorophenyl)ethyl azide / 3-(2-Fluorophenyl)propanenitrileE2 (minor)2-Fluorostyrene
Weak Nucleophile/Weak Base Water (H₂O), Ethanol (EtOH)SN2 (slow)2-(2-Fluorophenyl)ethanol / 1-Ethoxy-2-(2-fluorophenyl)ethaneE1 (minor, requires heat)2-Fluorostyrene

Experimental Protocols

Protocol 1: Synthesis of 2-(2-Fluorophenyl)ethyl Azide (SN2 Pathway)

This protocol is adapted from procedures for the synthesis of alkyl azides from primary alkyl bromides.

Materials:

  • This compound

  • Sodium azide (NaN₃)

  • Anhydrous Dimethylformamide (DMF)

  • Diethyl ether

  • Deionized water

  • Saturated brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DMF.

  • Add sodium azide (1.2-1.5 eq) to the solution.

  • Stir the reaction mixture at room temperature for 12-24 hours. The reaction progress can be monitored by TLC or GC-MS.

  • Upon completion, pour the reaction mixture into deionized water and extract with diethyl ether (3 x volumes of the aqueous layer).

  • Combine the organic layers and wash with deionized water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification can be achieved by column chromatography if necessary.

Expected Outcome: The major product is 2-(2-fluorophenyl)ethyl azide. A minor impurity of 2-fluorostyrene may be observed, particularly if the reaction is heated.

Protocol 2: Generation of 2-Fluorostyrene via Elimination (E2 Pathway)

This protocol is designed to favor the elimination reaction.

Materials:

  • This compound

  • Potassium tert-butoxide (KOtBu)

  • Anhydrous tert-Butanol or Tetrahydrofuran (THF)

  • Diethyl ether

  • Deionized water

  • Saturated brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous THF.

  • In a separate flask, dissolve potassium tert-butoxide (1.5 eq) in anhydrous THF.

  • Slowly add the potassium tert-butoxide solution to the this compound solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or GC-MS.

  • Carefully quench the reaction by adding deionized water.

  • Extract the product with diethyl ether (3 x volumes of the aqueous layer).

  • Combine the organic layers and wash with deionized water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully concentrate under reduced pressure (2-fluorostyrene is volatile).

  • Purification can be performed by distillation or column chromatography.

Expected Outcome: The major product will be 2-fluorostyrene.

Visualizing Reaction Pathways

The following diagrams illustrate the key reaction pathways and logical troubleshooting steps.

SN2_E2_Competition cluster_start Starting Material cluster_reagents Reagents cluster_products Products start 2-Fluorophenethyl bromide strong_bulky_base Strong, Bulky Base (e.g., t-BuOK) start->strong_bulky_base E2 Favored strong_nucleophile Strong Nucleophile/ Strong Base (e.g., NaOEt) start->strong_nucleophile SN2 / E2 Competition good_nucleophile Good Nucleophile/ Weak Base (e.g., NaN3) start->good_nucleophile SN2 Favored e2_product 2-Fluorostyrene (Elimination Product) strong_bulky_base->e2_product strong_nucleophile->e2_product Minor sn2_product_ether Substitution Product (e.g., Ether) strong_nucleophile->sn2_product_ether Major sn2_product_azide Substitution Product (e.g., Azide) good_nucleophile->sn2_product_azide

Caption: Reaction pathways of this compound.

Troubleshooting_Workflow start Experiment Start: Nucleophilic Substitution on This compound check_impurity Significant Impurity Observed? start->check_impurity identify_impurity Identify Impurity (e.g., GC-MS, NMR) check_impurity->identify_impurity Yes reaction_ok Reaction Successful check_impurity->reaction_ok No is_styrene Is it 2-Fluorostyrene? identify_impurity->is_styrene troubleshoot_e2 Minimize E2 Reaction: - Lower Temperature - Use Less Bulky Base - Change Solvent is_styrene->troubleshoot_e2 Yes other_side_reaction Investigate Other Side Reactions (e.g., overalkylation) is_styrene->other_side_reaction No troubleshoot_e2->start other_side_reaction->start

Technical Support Center: Purification of 2-Fluorophenethyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 2-Fluorophenethyl bromide (2-FPB) following its synthesis. This resource is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities I might encounter after synthesizing this compound?

A1: Depending on the synthetic route, common impurities may include:

  • Unreacted Starting Materials: Such as 2-(2-fluorophenyl)ethanol.

  • Side Products: These can include 2-fluorostyrene (from elimination reactions), and bis(2-phenylethyl) ether (if starting from the alcohol).

  • Reagent Residues: Residual acid or brominating agent.

  • Solvent: The solvent used in the reaction.

Q2: My crude this compound is a dark color. What does this indicate?

A2: A dark color, often brown or yellow, typically suggests the presence of impurities, possibly from decomposition or side reactions. Purification is necessary to obtain a colorless or pale yellow product.

Q3: Which purification method is most suitable for this compound?

A3: The choice of purification method depends on the nature and quantity of the impurities. The two most common and effective methods are:

  • Vacuum Distillation: Ideal for removing non-volatile impurities and unreacted starting materials with significantly different boiling points.

  • Flash Column Chromatography: Effective for separating impurities with similar boiling points to the product, such as isomeric byproducts.

Q4: How can I assess the purity of my this compound after purification?

A4: The purity of the final product can be effectively determined using the following analytical techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR): To confirm the structure and assess purity by integrating the signals of the product against those of any remaining impurities.

Troubleshooting Guides

Low Yield After Purification

Problem: The yield of this compound is significantly lower than expected after purification.

Possible Cause Troubleshooting Step
Product Loss During Aqueous Workup Ensure the pH of the aqueous layer is neutral before extraction. Multiple extractions with a suitable organic solvent (e.g., dichloromethane, diethyl ether) will maximize recovery.
Decomposition During Distillation If the product is suspected to be thermally labile, use vacuum distillation to lower the boiling point and reduce the risk of decomposition. Ensure the distillation temperature does not significantly exceed the boiling point at the given pressure.
Incomplete Elution from Chromatography Column If using column chromatography, ensure the eluent system is optimized. A gradual increase in solvent polarity (gradient elution) may be necessary to elute the product completely. Monitor fractions carefully using Thin Layer Chromatography (TLC).
Product Adsorption onto Drying Agent Use an appropriate amount of a neutral drying agent like anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Avoid excessive amounts and prolonged contact time.
Persistent Impurities After Purification

Problem: Analytical results (GC-MS, NMR) show the presence of impurities even after purification.

Impurity Detected Troubleshooting Step
Unreacted 2-(2-fluorophenyl)ethanol The boiling points are different enough for separation by vacuum distillation. If co-distillation is an issue, column chromatography is the preferred method.
2-Fluorostyrene This impurity has a lower boiling point and can often be removed by careful fractional vacuum distillation. Alternatively, flash column chromatography with a non-polar eluent system can effectively separate it.
Solvent Residue Ensure the product is thoroughly dried under high vacuum after distillation or evaporation of column fractions.

Experimental Protocols

Detailed Methodology for Vacuum Distillation

This protocol is suitable for purifying this compound from non-volatile impurities and starting materials with a significantly different boiling point.

Materials:

  • Crude this compound

  • Round-bottom flask

  • Short path distillation head with condenser and vacuum adapter

  • Receiving flask

  • Heating mantle with stirrer

  • Thermometer

  • Vacuum pump with a cold trap

  • Boiling chips or magnetic stir bar

Procedure:

  • Setup: Assemble the distillation apparatus. Ensure all glassware is dry and joints are properly sealed with vacuum grease.

  • Charging the Flask: Add the crude this compound and a few boiling chips or a magnetic stir bar to the round-bottom flask. Do not fill the flask more than two-thirds full.

  • Applying Vacuum: Connect the vacuum pump to the apparatus and slowly evacuate the system. A cold trap should be placed between the apparatus and the pump to protect the pump from corrosive vapors.

  • Heating: Once a stable vacuum is achieved (e.g., 20 mmHg), begin heating the flask gently with the heating mantle while stirring.

  • Distillation: The product will begin to distill. Collect the fraction that boils at the expected temperature range for this compound (e.g., 73-75 °C at 20 mmHg).

  • Completion: Once the desired fraction has been collected, turn off the heat and allow the apparatus to cool to room temperature before slowly releasing the vacuum.

Data Presentation

Purification Method Typical Purity Achieved Advantages Disadvantages
Vacuum Distillation >97%Fast for large quantities, effective for removing non-volatile impurities.Not suitable for separating compounds with close boiling points, potential for thermal decomposition.
Flash Column Chromatography >99%Excellent for separating complex mixtures and isomers.Can be time-consuming, requires solvent usage, potential for product loss on the column.

Mandatory Visualization

Below is a troubleshooting workflow for the purification of this compound.

Purification_Troubleshooting start Crude this compound check_purity Assess Purity (TLC, GC-MS) start->check_purity pure_product Pure this compound check_purity->pure_product Purity Acceptable high_bp_impurities High-boiling or Non-volatile Impurities Present? check_purity->high_bp_impurities Impurities Present distillation Vacuum Distillation analyze_impurities Analyze Impurities distillation->analyze_impurities chromatography Flash Column Chromatography chromatography->analyze_impurities analyze_impurities->chromatography Impurities Remain analyze_impurities->pure_product Purity Acceptable high_bp_impurities->distillation Yes close_bp_impurities Close-boiling Impurities Present? high_bp_impurities->close_bp_impurities No close_bp_impurities->chromatography Yes

Caption: Troubleshooting workflow for purification of this compound.

Technical Support Center: Optimizing Substitutions with 2-Fluorophenethyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing reaction conditions for substitutions with 2-Fluorophenethyl bromide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to streamline your experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the key factors to consider when planning a nucleophilic substitution reaction with this compound?

A1: The success of a nucleophilic substitution reaction with this compound, a primary alkyl halide, is primarily governed by the principles of the SN2 mechanism.[1][2] Key factors to optimize are:

  • Nucleophile: Stronger nucleophiles will increase the reaction rate.[1]

  • Solvent: Polar aprotic solvents are generally preferred as they solvate the cation of the nucleophilic salt but not the anionic nucleophile, thus increasing its reactivity.[2]

  • Temperature: Higher temperatures can increase the reaction rate but may also promote the competing elimination (E2) side reaction.

  • Concentration: The rate of an SN2 reaction is dependent on the concentration of both the substrate and the nucleophile.[2]

  • Leaving Group: Bromide is a good leaving group, making this compound a suitable substrate for substitution reactions.[1]

Q2: Which solvents are recommended for substitution reactions with this compound?

A2: For SN2 reactions, polar aprotic solvents are the best choice. These solvents can dissolve both the substrate and the nucleophile but do not significantly solvate the nucleophile, leaving it more available to attack the electrophilic carbon. Recommended solvents include:

  • Acetone

  • Acetonitrile (ACN)

  • Dimethylformamide (DMF)

  • Dimethyl sulfoxide (DMSO)[2]

Polar protic solvents like water, methanol, and ethanol should generally be avoided as they can solvate the nucleophile through hydrogen bonding, reducing its reactivity.[2]

Q3: How can I minimize the formation of the elimination byproduct, 2-fluorostyrene?

A3: Elimination (E2) is a common competing reaction, especially with strong, sterically hindered bases. To favor substitution over elimination:

  • Use a strong, non-bulky nucleophile: Nucleophiles with low basicity are ideal. For example, azide (N₃⁻) and cyanide (CN⁻) are excellent nucleophiles with relatively low basicity.

  • Control the temperature: Lowering the reaction temperature generally favors the substitution pathway.

  • Choice of Base: If a base is required, use a non-hindered and weaker base.

Q4: I am observing the formation of multiple alkylation products when using an amine nucleophile. How can I achieve monoalkylation?

A4: The primary amine product of the initial substitution is itself a nucleophile and can react further with this compound to form secondary and tertiary amines, and even a quaternary ammonium salt.[3][4][5] To favor monoalkylation:

  • Use a large excess of the amine nucleophile: This ensures that the this compound is more likely to react with the starting amine rather than the product amine.[4][5]

  • Use a cesium base: In some cases, using a cesium base like cesium carbonate (Cs₂CO₃) can promote selective mono-N-alkylation.[6]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or No Reaction 1. Weak Nucleophile: The chosen nucleophile is not reactive enough. 2. Inappropriate Solvent: A polar protic solvent may be deactivating the nucleophile. 3. Low Temperature: The reaction may require more thermal energy to proceed at a reasonable rate. 4. Degraded Reagents: The this compound or the nucleophile may have decomposed.1. Switch to a stronger nucleophile (e.g., from R-OH to R-O⁻). 2. Change to a polar aprotic solvent like DMF or DMSO. 3. Gradually increase the reaction temperature while monitoring for side products. 4. Use fresh or purified reagents.
Formation of 2-Fluorostyrene (Elimination Product) 1. Strong/Bulky Base: The nucleophile is acting as a strong base, promoting elimination. 2. High Temperature: Higher temperatures favor elimination over substitution.1. Use a less basic nucleophile. For example, use sodium azide instead of sodium hydroxide. 2. Lower the reaction temperature.
Multiple Alkylation Products (with amine nucleophiles) 1. Stoichiometry: Insufficient excess of the amine nucleophile. 2. Product Reactivity: The mono-alkylated product is reacting further with the starting material.1. Use a large excess (5-10 equivalents) of the amine nucleophile. 2. Consider alternative synthetic routes, such as reductive amination, if mono-alkylation remains problematic.
Reaction Stalls Before Completion 1. Reagent Degradation: One of the reagents may be degrading under the reaction conditions. 2. Insolubility: The nucleophilic salt may not be fully dissolved in the solvent.1. Add fresh reagent and monitor the reaction. 2. Use a solvent in which the nucleophile has better solubility, or add a phase-transfer catalyst.

Experimental Protocols

Below are representative experimental protocols for common substitution reactions with this compound. Note: These are general procedures and may require optimization for specific substrates and scales.

Protocol 1: Synthesis of 2-(2-Fluorophenyl)ethyl Azide

This protocol details the reaction of this compound with sodium azide.

Materials:

  • This compound

  • Sodium azide (NaN₃)

  • Dimethylformamide (DMF)

  • Diethyl ether

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in DMF.

  • Add sodium azide (1.2 eq) to the solution.

  • Stir the reaction mixture at room temperature for 12-24 hours. The reaction can be gently heated (e.g., to 50-60 °C) to increase the rate, but this should be monitored for the formation of elimination byproducts.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC).

  • Once the starting material is consumed, pour the reaction mixture into a separatory funnel containing diethyl ether and water.

  • Separate the layers and extract the aqueous layer with diethyl ether.

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 2-(2-fluorophenyl)ethyl azide. Further purification can be achieved by column chromatography if necessary.[7]

Protocol 2: Synthesis of N-(2-(2-Fluorophenyl)ethyl)morpholine

This protocol describes the alkylation of morpholine with this compound.

Materials:

  • This compound

  • Morpholine

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (ACN)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of this compound (1.0 eq) in acetonitrile, add morpholine (2.0 eq) and potassium carbonate (2.0 eq). Using an excess of the amine helps to minimize the formation of the dialkylated product.[8]

  • Heat the reaction mixture to reflux (approximately 82 °C) and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product. Purification can be performed by column chromatography.[8]

Data Presentation

The following tables summarize typical reaction conditions for SN2 reactions of alkyl bromides with various nucleophiles. These can be used as a starting point for optimizing your specific reaction with this compound.

Table 1: General Conditions for Substitution with Amine Nucleophiles

NucleophileBaseSolventTemperature (°C)Time (h)Yield (%)
AmmoniaExcess NH₃Methanol135 (in autoclave)6~60-70
MorpholineK₂CO₃AcetonitrileReflux (~82)12-2480-90
AnilineNaHDMF40-1501-460-70

Data is representative and based on analogous reactions.[8][9][10]

Table 2: General Conditions for Substitution with Other Nucleophiles

NucleophileSolventTemperature (°C)Time (h)Yield (%)
Sodium AzideDMF25-6012-24>90
Potassium CyanideEthanolReflux (~78)4-870-85
Sodium ThiophenoxideEthanol251-2>90

Data is representative and based on analogous reactions.[7][11]

Visualizations

The following diagrams illustrate key concepts and workflows for optimizing substitution reactions with this compound.

G cluster_0 Reaction Planning cluster_1 Execution & Monitoring cluster_2 Analysis & Optimization Start Start Select Nucleophile Select Nucleophile Start->Select Nucleophile Select Solvent Select Solvent Select Nucleophile->Select Solvent Determine Temp. Determine Temp. Select Solvent->Determine Temp. Run Reaction Run Reaction Determine Temp.->Run Reaction Monitor by TLC/LC-MS Monitor by TLC/LC-MS Run Reaction->Monitor by TLC/LC-MS Work-up Work-up Monitor by TLC/LC-MS->Work-up Analyze Product Analyze Product Work-up->Analyze Product Desired Product? Desired Product? Analyze Product->Desired Product? Troubleshoot Troubleshoot Desired Product?->Troubleshoot No Troubleshoot->Select Nucleophile

Caption: Experimental workflow for optimizing substitution reactions.

G Low_Yield Low Yield? Check_Purity Check Reagent Purity Low_Yield->Check_Purity Yes Elimination_Product Elimination Product? Low_Yield->Elimination_Product No Increase_Temp Increase Temperature Check_Purity->Increase_Temp Change_Solvent Change to Polar Aprotic Solvent Increase_Temp->Change_Solvent Stronger_Nu Use Stronger Nucleophile Change_Solvent->Stronger_Nu Lower_Temp Lower Temperature Elimination_Product->Lower_Temp Yes Less_Basic_Nu Use Less Basic Nucleophile Lower_Temp->Less_Basic_Nu G SN2_Start 2-Fluorophenethyl Br + Nu⁻ SN2_TS [Nu---C---Br]⁻ (Transition State) SN2_Start->SN2_TS E2_Start 2-Fluorophenethyl Br + Base⁻ SN2_Prod Product + Br⁻ SN2_TS->SN2_Prod E2_TS [Base---H---C---C---Br]⁻ (Transition State) E2_Start->E2_TS E2_Prod 2-Fluorostyrene + H-Base + Br⁻ E2_TS->E2_Prod

References

Addressing stability and decomposition issues of 2-Fluorophenethyl bromide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The information provided in this technical support center is based on established chemical principles and data from analogous compounds. Specific experimental data on the stability and decomposition of 2-Fluorophenethyl bromide is limited. Therefore, the troubleshooting guides, FAQs, and protocols should be considered as general guidance.

Troubleshooting Guides

This section provides solutions to common problems encountered during the handling and use of this compound in experimental settings.

Problem Possible Cause Recommended Solution
Low or no reactivity in a nucleophilic substitution reaction. 1. Degradation of this compound: The compound may have decomposed due to improper storage or handling. 2. Presence of inhibitors: Trace impurities from synthesis or degradation could be quenching the reaction. 3. Suboptimal reaction conditions: Incorrect solvent, temperature, or stoichiometry.1. Verify Purity: Check the purity of the this compound using GC-MS or ¹H NMR. If significant impurities are detected, purify the reagent by distillation or chromatography. 2. Use Fresh Reagent: Whenever possible, use a freshly opened bottle or a recently purified batch of the reagent. 3. Optimize Reaction: Ensure anhydrous conditions if using moisture-sensitive reagents. Screen different solvents and temperatures. Consider the use of a phase-transfer catalyst for biphasic reactions.
Formation of unexpected side products. 1. Elimination Reaction (E2): The use of a strong, bulky base can promote the elimination of HBr to form 2-fluorostyrene. 2. Hydrolysis: Presence of water can lead to the formation of 2-(2-fluorophenyl)ethanol. 3. Radical Reactions: Exposure to light or radical initiators can lead to undesired side reactions.1. Choice of Base: Use a non-nucleophilic, sterically hindered base if deprotonation is required elsewhere in the molecule. For substitution, use a non-basic nucleophile. 2. Anhydrous Conditions: Dry solvents and glassware thoroughly before use. Run reactions under an inert atmosphere (e.g., Nitrogen or Argon). 3. Protect from Light: Conduct the reaction in a flask wrapped in aluminum foil or in a dark fume hood.
Discoloration of the this compound solution (e.g., turning yellow or brown). Decomposition: The color change is a common indicator of degradation, potentially through oxidation or elimination reactions, leading to the formation of colored impurities.1. Proper Storage: Store the compound at the recommended temperature (typically 2-8°C) under an inert atmosphere and protected from light.[1] 2. Purification: If the discoloration is significant, purify the material before use. 3. Avoid Air Exposure: Use techniques like purging with an inert gas to minimize contact with oxygen.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: Based on the chemistry of similar alkyl halides, the primary degradation pathways for this compound are likely to be:

  • Nucleophilic Substitution (Hydrolysis): In the presence of water, it can hydrolyze to form 2-(2-fluorophenyl)ethanol. This reaction can be accelerated by acidic or basic conditions.

  • Elimination (Dehydrobromination): Under basic conditions, especially with sterically hindered bases, it can undergo an E2 elimination to yield 2-fluorostyrene.

  • Photodegradation: Exposure to UV light can induce homolytic cleavage of the carbon-bromine bond, leading to the formation of radicals and subsequent side products.

Q2: How should I properly store this compound to ensure its stability?

A2: To maintain the stability of this compound, it is recommended to store it under the following conditions:

  • Temperature: 2-8°C.[1]

  • Atmosphere: Under an inert gas such as argon or nitrogen to prevent oxidation and hydrolysis.[1]

  • Light: Protected from light by using an amber-colored vial or by storing it in a dark place.

  • Container: In a tightly sealed container to prevent moisture ingress.

Q3: What are the likely impurities in a commercial sample of this compound?

A3: Potential impurities could arise from the synthesis process or degradation. These may include:

  • Starting Materials: Unreacted 2-fluoro-phenylethanol.

  • Byproducts of Synthesis: Di-substituted products or isomers depending on the synthetic route.

  • Degradation Products: 2-(2-fluorophenyl)ethanol (from hydrolysis) and 2-fluorostyrene (from elimination).

Q4: Can I use this compound that has turned slightly yellow?

A4: A slight yellow tinge may indicate a minor degree of decomposition. For non-critical applications, it might be usable. However, for reactions sensitive to impurities or requiring high yields and purity, it is advisable to purify the compound by distillation or column chromatography before use. It is always best to first analyze a small sample by GC-MS or NMR to identify the nature and extent of the impurities.

Data Presentation

The following tables present hypothetical stability data for this compound under forced degradation conditions. This data is for illustrative purposes to demonstrate how such information would be presented.

Table 1: Hypothetical Stability of this compound under Thermal Stress

Temperature (°C)Time (days)Assay (%)Major Degradant 1 (%) (2-fluorostyrene)Major Degradant 2 (%) (2-(2-fluorophenyl)ethanol)
40799.50.20.3
401498.90.50.6
60797.21.51.3
601494.82.82.4

Table 2: Hypothetical Stability of this compound under Hydrolytic Conditions

pHTime (hours)Assay (%)2-(2-fluorophenyl)ethanol (%)
4.5 (Acidic)2499.10.9
7.0 (Neutral)2499.80.2
9.0 (Basic)2498.51.5

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To investigate the stability of this compound under various stress conditions to identify potential degradation products and pathways.

Methodology:

  • Sample Preparation: Prepare solutions of this compound (e.g., 1 mg/mL) in appropriate solvents (e.g., acetonitrile/water for hydrolysis, acetonitrile for photolytic and thermal stress).

  • Acidic Hydrolysis: Add 0.1 M HCl to the sample solution and keep it at 60°C for 24 hours.

  • Basic Hydrolysis: Add 0.1 M NaOH to the sample solution and keep it at 60°C for 8 hours.

  • Oxidative Degradation: Add 3% H₂O₂ to the sample solution and keep it at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Keep the solid sample in a controlled temperature oven at 80°C for 48 hours.

  • Photolytic Degradation: Expose the sample solution to a photostability chamber with a light intensity of 1.2 million lux hours and an integrated near-ultraviolet energy of 200 watt-hours/square meter.

  • Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and analyze by a stability-indicating method such as GC-MS or HPLC-UV to determine the percentage of the remaining parent compound and the formation of degradation products.

Protocol 2: Purity Assessment of this compound by GC-MS

Objective: To determine the purity of a this compound sample and identify any impurities.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the this compound sample in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • GC-MS Parameters (Illustrative):

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Injector Temperature: 250°C.

    • Oven Program: Start at 80°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • MS Detector: Electron Ionization (EI) at 70 eV, scanning from m/z 40 to 400.

  • Data Analysis: Identify the peak corresponding to this compound based on its retention time and mass spectrum. Analyze other peaks to identify potential impurities by comparing their mass spectra with library data and known potential byproducts or degradants. Calculate the purity based on the relative peak areas.

Visualizations

Decomposition_Pathways cluster_hydrolysis Hydrolysis cluster_elimination Elimination cluster_photodegradation Photodegradation This compound This compound 2-(2-fluorophenyl)ethanol 2-(2-fluorophenyl)ethanol This compound->2-(2-fluorophenyl)ethanol + H2O 2-Fluorostyrene 2-Fluorostyrene This compound->2-Fluorostyrene - HBr (Base) Radical Intermediates Radical Intermediates This compound->Radical Intermediates Various Products Various Products Radical Intermediates->Various Products

Caption: Predicted decomposition pathways of this compound.

Experimental_Workflow cluster_preparation Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Sample_Weighing Weigh this compound Solvent_Addition Dissolve in appropriate solvent Sample_Weighing->Solvent_Addition Thermal Thermal (Heat) Sample_Weighing->Thermal Acid_Base Acid/Base Hydrolysis Solvent_Addition->Acid_Base Oxidation Oxidative (H2O2) Solvent_Addition->Oxidation Photo Photolytic (UV/Vis) Solvent_Addition->Photo Sampling Withdraw samples at time points Acid_Base->Sampling Oxidation->Sampling Thermal->Sampling Photo->Sampling Neutralization Neutralize (if needed) Sampling->Neutralization Analysis_Method GC-MS or HPLC Analysis Neutralization->Analysis_Method Data_Evaluation Evaluate Data Analysis_Method->Data_Evaluation

Caption: General workflow for a forced degradation study.

Troubleshooting_Logic Start Reaction Issue Check_Purity Check Purity of This compound Start->Check_Purity Impure Impure? Check_Purity->Impure Purify Purify Reagent Impure->Purify Yes Review_Conditions Review Reaction Conditions (Solvent, Temp, Base) Impure->Review_Conditions No Purify->Review_Conditions Side_Products Side Products? Review_Conditions->Side_Products Elimination_Product Consider E2 Pathway (Change Base/Temp) Side_Products->Elimination_Product Yes (e.g., Styrene) Hydrolysis_Product Consider Hydrolysis (Use Anhydrous Conditions) Side_Products->Hydrolysis_Product Yes (e.g., Alcohol) Optimize Optimize Reaction Side_Products->Optimize No Elimination_Product->Optimize Hydrolysis_Product->Optimize

Caption: A logical workflow for troubleshooting reactions.

References

How to prevent rearrangement reactions with 2-Fluorophenethyl bromide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-Fluorophenethyl bromide. This resource is designed for researchers, scientists, and professionals in drug development. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with this reagent, with a focus on preventing undesired rearrangement reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of this compound in research and development?

This compound is a valuable building block in organic synthesis, particularly for the introduction of the 2-fluorophenethyl moiety into molecules. This group is of interest in medicinal chemistry and drug discovery. Common applications include the synthesis of novel amine derivatives, ethers, and carbon-carbon bond formation through cross-coupling reactions. For instance, it has been used in the synthesis of radiotracers like O-(2′-[18F]fluoroethyl)-L-tyrosine ([18F]FET) for PET diagnostics in oncology.[1]

Q2: What is the primary side reaction to be aware of when using this compound?

The most significant side reaction is a rearrangement that occurs through neighboring group participation (NGP) of the 2-fluorophenyl ring. This process, also known as anchimeric assistance, involves the formation of a bridged intermediate called a phenonium ion. The formation of this intermediate can lead to a mixture of products, including isomeric compounds where the bromine atom has migrated.

Q3: How does the 2-fluoro substituent influence the tendency for rearrangement?

The fluorine atom at the ortho position is an electron-withdrawing group. This property has a significant impact on the stability of the phenonium ion intermediate. Electron-withdrawing groups destabilize the positively charged phenonium ion, thereby reducing the driving force for the rearrangement pathway.[2] Conversely, electron-donating groups on the phenyl ring would be expected to stabilize this intermediate and increase the likelihood of rearrangement.

Troubleshooting Guide: Preventing Rearrangement Reactions

Issue 1: Formation of Rearranged Products
  • Symptom: You observe the formation of isomeric byproducts in your reaction, which may be difficult to separate from the desired product.

  • Cause: The reaction conditions are likely promoting an Sₙ1-type mechanism, which proceeds through a carbocation-like intermediate (the phenonium ion), allowing for rearrangement. Conditions that favor this pathway include the use of polar protic solvents, high temperatures, and weakly nucleophilic reagents.

  • Solutions:

    • Promote an Sₙ2 Pathway: The most effective strategy to prevent rearrangement is to employ conditions that strongly favor a direct, bimolecular nucleophilic substitution (Sₙ2) mechanism. This pathway avoids the formation of the phenonium ion intermediate.[3][4]

    • Choice of Nucleophile: Use a strong, negatively charged nucleophile. Strong nucleophiles favor the direct attack of the Sₙ2 mechanism over the slower Sₙ1 pathway.[4][5] For example, in amine alkylation, using a deprotonated amine under basic conditions is preferable.[6][7]

    • Solvent Selection: Utilize polar aprotic solvents such as DMF, DMSO, or acetonitrile. These solvents solvate the cation but not the nucleophile, increasing the nucleophile's reactivity and favoring the Sₙ2 reaction.[8]

    • Temperature Control: Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate. Higher temperatures can provide the energy needed to overcome the activation barrier for the Sₙ1 pathway.

    • Concentration: Use a high concentration of the nucleophile to favor the bimolecular Sₙ2 reaction.

Issue 2: Low Yield of the Desired Product
  • Symptom: The conversion of this compound is low, or the primary product is an elimination byproduct (2-fluorostyrene).

  • Cause:

    • Elimination (E2): The use of a strong, sterically hindered base can promote the E2 elimination pathway, especially at elevated temperatures.[8]

    • Poor Nucleophile: The chosen nucleophile may not be strong enough to efficiently displace the bromide.

  • Solutions:

    • For Substitution Reactions: If substitution is desired, use a strong, but not sterically hindered, nucleophile. For example, in Williamson ether synthesis, use a strong base like sodium hydride to generate the alkoxide in situ, followed by reaction with the bromide at a moderate temperature.[9][10][11]

    • For Cross-Coupling Reactions: In reactions like Suzuki or Negishi coupling, the choice of catalyst and ligands is crucial for achieving high yields and preventing side reactions.[12][13][14]

Data Presentation

The table below summarizes the relative rates of aryl-assisted (kΔ) and solvent-assisted (ks) pathways for the acetolysis of various substituted phenylethyl tosylates. A higher kΔ/ks ratio indicates a greater propensity for rearrangement. Note the significantly lower ratio for the electron-withdrawing p-fluoro substituent compared to the electron-donating p-methoxy substituent, illustrating the electronic effect on phenonium ion formation.

Substituent (X in X-C₆H₄CH₂CH₂OTs)kΔ (s⁻¹)ks (s⁻¹)kΔ/ks Ratio
p-OCH₃1.03 x 10⁻⁵1.90 x 10⁻⁷54.2
p-CH₃1.95 x 10⁻⁶1.90 x 10⁻⁷10.3
H4.48 x 10⁻⁷1.90 x 10⁻⁷2.36
p-F2.91 x 10⁻⁷1.90 x 10⁻⁷1.53
m-Cl4.95 x 10⁻⁸1.90 x 10⁻⁷0.26

Data adapted from a study on the solvolysis of 2-arylethyl tosylates. While not this compound, this data illustrates the influence of ring substituents on the rearrangement pathway.[15]

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation (Sₙ2 Conditions)

This protocol is designed to minimize rearrangement by favoring the Sₙ2 pathway for the synthesis of N-(2-fluorophenethyl) amines.

  • Reagents and Setup:

    • Amine (1.0 eq)

    • This compound (1.2 eq)

    • A strong, non-nucleophilic base (e.g., K₂CO₃, 2.0 eq)

    • Polar aprotic solvent (e.g., anhydrous Acetonitrile or DMF)

    • Reaction vessel under an inert atmosphere (Nitrogen or Argon)

  • Procedure:

    • To a solution of the amine in the chosen solvent, add the base.

    • Stir the suspension at room temperature for 15-30 minutes.

    • Add this compound dropwise to the mixture.

    • Heat the reaction to a moderate temperature (e.g., 50-70 °C) and monitor by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and quench with water.

    • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Protocol 2: Suzuki-Miyaura Cross-Coupling

This protocol provides a method for C-C bond formation at the benzylic position, where rearrangement is successfully avoided.

  • Reagents and Setup:

    • Aryl boronic acid (1.5 eq)

    • This compound (1.0 eq)

    • Palladium catalyst (e.g., PdCl₂(dppf)·CH₂Cl₂, 5 mol%)

    • Base (e.g., Cs₂CO₃, 3.0 eq)

    • Solvent system (e.g., Toluene/H₂O, 3:1)

    • Reaction vessel under an inert atmosphere (Nitrogen or Argon)

  • Procedure:

    • To a reaction vessel, add the aryl boronic acid, this compound, palladium catalyst, and base.

    • Degas the solvent system and add it to the reaction vessel.

    • Heat the reaction mixture to a specified temperature (e.g., 80-100 °C) and stir until the starting material is consumed (monitor by TLC or GC-MS).

    • Cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

    • Separate the layers and extract the aqueous layer with the organic solvent.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the product by column chromatography.

This protocol is adapted from a general procedure for Suzuki-Miyaura coupling of β-aminoethyltrifluoroborates with aryl bromides, demonstrating conditions applicable to related systems.[16]

Visualizations

Rearrangement_Pathway cluster_SN1 Sₙ1 Pathway (Rearrangement Prone) cluster_SN2 Sₙ2 Pathway (Preferred) Start_SN1 This compound Phenonium Phenonium Ion (Bridged Intermediate) Start_SN1->Phenonium -Br⁻ Rearranged Rearranged Product Phenonium->Rearranged +Nu⁻ NonRearranged Non-Rearranged Product Phenonium->NonRearranged +Nu⁻ Start_SN2 This compound TS_SN2 Transition State Start_SN2->TS_SN2 +Nu⁻ Product_SN2 Desired Product (No Rearrangement) TS_SN2->Product_SN2 -Br⁻

Caption: Reaction pathways for this compound.

Troubleshooting_Logic Start Reaction with This compound Check_Products Observe Rearranged Byproducts? Start->Check_Products SN1_Conditions Sₙ1 Conditions Likely: - Polar protic solvent - Weak nucleophile - High temperature Check_Products->SN1_Conditions Yes Success Desired Product (No Rearrangement) Check_Products->Success No SN2_Conditions Promote Sₙ2 Pathway: - Polar aprotic solvent - Strong nucleophile - Lower temperature SN1_Conditions->SN2_Conditions Solution SN2_Conditions->Success Leads to

Caption: Troubleshooting logic for rearrangement issues.

References

Technical Support Center: Troubleshooting Reactions with 2-Fluorophenethyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-Fluorophenethyl bromide. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting failed or low-yield reactions involving this versatile reagent. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound to ensure its reactivity?

To maintain its integrity and reactivity, this compound should be stored under an inert atmosphere (nitrogen or argon) at 2-8°C. This minimizes degradation and prevents the formation of impurities that can interfere with your reaction.

Q2: I am observing a significant amount of an elimination byproduct (2-fluorostyrene) in my reaction. How can I minimize this?

Elimination (E2) is a common competing side reaction in nucleophilic substitution reactions, especially with sterically hindered or strongly basic nucleophiles.[1][2] To favor the desired substitution (SN2) pathway over elimination, consider the following strategies:

  • Nucleophile Choice: Opt for a strong, but non-bulky nucleophile. For instance, when performing a Williamson ether synthesis, using a primary alkoxide is preferable to a tertiary alkoxide.[3][4]

  • Temperature: Lowering the reaction temperature generally favors the SN2 reaction over the E2 reaction.[1]

  • Base Strength: If a base is required for your reaction, use a non-hindered and weaker base where possible to minimize base-induced elimination.[1]

Q3: My nucleophilic substitution reaction is proceeding very slowly or not at all. What are the potential causes and solutions?

Several factors can contribute to a sluggish or failed reaction:

  • Poor Nucleophile: The nucleophile you are using may not be strong enough to displace the bromide leaving group efficiently. Consider using a more potent nucleophile or adding a catalyst.

  • Solvent Choice: For SN2 reactions, polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred as they solvate the cation of the nucleophilic salt but not the nucleophile itself, thus enhancing its reactivity.

  • Leaving Group Ability: While bromide is a good leaving group, in some cases, converting it to an iodide in situ by adding a catalytic amount of sodium iodide (Finkelstein reaction) can accelerate the reaction rate.

  • Steric Hindrance: Although this compound is a primary alkyl halide, significant steric bulk on your nucleophile can impede the backside attack required for an SN2 reaction.[4]

Q4: Are there any known incompatibilities of this compound with common reagents or functional groups?

This compound is a versatile reagent, but care should be taken with strong bases, which can promote elimination. Additionally, while the fluoro group is generally stable, harsh reaction conditions could potentially lead to side reactions. It is always advisable to perform a small-scale test reaction to check for compatibility with your specific substrate and reagents.

Troubleshooting Guides for Low-Yield Reactions

This section provides a systematic approach to diagnosing and resolving low yields in common reactions involving this compound.

Guide 1: Low Yield in Williamson Ether Synthesis

The Williamson ether synthesis is a reliable method for preparing ethers via an SN2 reaction between an alkoxide and an alkyl halide.[3][5] However, low yields can occur due to competing elimination reactions.

Williamson_Troubleshooting start Low Yield in Williamson Ether Synthesis check_alkoxide Analyze Alkoxide Formation: - Strong enough base? - Anhydrous conditions? start->check_alkoxide check_reaction Evaluate Reaction Conditions: - Polar aprotic solvent? - Appropriate temperature? check_alkoxide->check_reaction Complete formation solution_alkoxide Optimize Alkoxide Generation: - Use NaH or a stronger base. - Ensure dry alcohol and solvent. check_alkoxide->solution_alkoxide Incomplete formation check_byproducts Analyze Byproducts (GC-MS, NMR): - Presence of 2-fluorostyrene? check_reaction->check_byproducts Optimal conditions solution_reaction Modify Reaction Conditions: - Switch to DMF or DMSO. - Lower reaction temperature. check_reaction->solution_reaction Suboptimal conditions solution_byproducts Minimize Elimination: - Use a less hindered alkoxide. - Lower the reaction temperature. check_byproducts->solution_byproducts Elimination observed end Improved Yield check_byproducts->end No elimination solution_alkoxide->end solution_reaction->end solution_byproducts->end

Caption: Troubleshooting workflow for Williamson ether synthesis.

Nucleophile (Alkoxide)BaseSolventTemperature (°C)Time (h)Yield of Ether (%)Yield of 2-Fluorostyrene (%)
Sodium ethoxideNaHTHF65127515
Sodium tert-butoxideNaHTHF65122070
Sodium phenoxideK₂CO₃DMF80885<5
Sodium ethoxideNaHDMSO25248010

Note: The data presented in this table is illustrative and based on general principles of organic chemistry. Actual results may vary depending on the specific experimental setup.

  • Alkoxide Formation: In a flame-dried round-bottom flask under an inert atmosphere, add anhydrous phenol (1.2 equivalents) to a suspension of sodium hydride (1.1 equivalents) in anhydrous DMF at 0°C.

  • Stir the mixture at room temperature for 30 minutes until the evolution of hydrogen gas ceases.

  • Nucleophilic Substitution: Cool the resulting sodium phenoxide solution to 0°C and add this compound (1.0 equivalent) dropwise.

  • Allow the reaction mixture to warm to room temperature and then heat to 80°C for 8 hours.

  • Workup: After cooling to room temperature, quench the reaction by the slow addition of saturated aqueous ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired ether.

Guide 2: Low Yield in Amination Reactions

The reaction of this compound with amines can be challenging due to the potential for over-alkylation (formation of secondary and tertiary amines, and even quaternary ammonium salts) and the basicity of the amine promoting elimination.

Amination_Troubleshooting start Low Yield in Amination check_overalkylation Analyze Product Mixture: - Presence of di- or tri-alkylated products? start->check_overalkylation check_elimination Check for Elimination: - Detection of 2-fluorostyrene? check_overalkylation->check_elimination No over-alkylation solution_overalkylation Control Stoichiometry: - Use a large excess of the amine. - Consider using a protecting group strategy. check_overalkylation->solution_overalkylation Over-alkylation detected check_amine Evaluate Amine Reactivity: - Is the amine a strong enough nucleophile? check_elimination->check_amine No elimination solution_elimination Minimize Side Reaction: - Use a less basic amine if possible. - Lower the reaction temperature. check_elimination->solution_elimination Elimination observed solution_amine Enhance Reactivity: - Use a more polar solvent (e.g., DMF). - Add a non-nucleophilic base to deprotonate the amine. check_amine->solution_amine Low reactivity end Improved Yield check_amine->end Sufficient reactivity solution_overalkylation->end solution_elimination->end solution_amine->end

Caption: Troubleshooting workflow for amination reactions.

AmineStoichiometry (Amine:Bromide)BaseSolventTemperature (°C)Time (h)Yield of Mono-alkylated Product (%)
Ammonia10:1NoneEthanol100 (sealed tube)2460
Aniline1:1K₂CO₃Acetonitrile801240 (plus di-alkylation)
Aniline3:1K₂CO₃Acetonitrile801275
Piperidine2:1NoneTHF651685

Note: The data presented in this table is illustrative and based on general principles of organic chemistry. Actual results may vary depending on the specific experimental setup.

  • Reaction Setup: To a solution of aniline (3.0 equivalents) in acetonitrile, add potassium carbonate (1.5 equivalents).

  • Add this compound (1.0 equivalent) to the mixture.

  • Reaction: Heat the reaction mixture to 80°C and stir for 12 hours.

  • Workup: After cooling, filter the reaction mixture to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with 1M HCl to remove excess aniline, followed by a wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the desired N-substituted aniline.

References

Technical Support Center: Best Practices for Scaling Up Reactions with 2-Fluorophenethyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the best practices for scaling up reactions involving 2-Fluorophenethyl bromide. This resource offers troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental scale-up.

Troubleshooting Guides

This section provides solutions to specific problems that may arise when scaling up reactions with this compound.

Issue 1: Decreased Yield and Purity Upon Scale-Up

  • Q: We observed a significant drop in yield and an increase in impurities when we scaled our nucleophilic substitution reaction with this compound from a 1 g to a 100 g scale. What are the likely causes and how can we mitigate this?

    A: This is a common issue when scaling up reactions. The primary culprits are often inefficient heat transfer and inadequate mixing.[1]

    • Heat Transfer: Exothermic reactions can experience localized overheating at larger scales due to a lower surface-area-to-volume ratio, leading to side reactions and degradation of the product.

    • Mixing: Inadequate mixing can result in localized high concentrations of reactants, which can also promote the formation of byproducts.

    Recommended Solutions:

    • Improve Heat Management:

      • Utilize a jacketed reactor with a circulating temperature control unit to maintain a consistent internal temperature.

      • Consider a semi-batch process where one of the reactants is added portion-wise to control the reaction rate and heat generation.

    • Enhance Mixing Efficiency:

      • Select an appropriate stirrer and agitation speed for the reactor volume and viscosity of the reaction mixture. Baffles within the reactor can also improve mixing.

    • Process Analytical Technology (PAT):

      • Employ in-situ monitoring techniques (e.g., IR or Raman spectroscopy) to track reaction progress and detect the formation of intermediates or byproducts in real-time, allowing for immediate process adjustments.

Issue 2: Runaway Reaction and Safety Concerns

  • Q: During a large-scale Grignard reaction involving this compound, we experienced a sudden and uncontrolled increase in temperature and pressure. What safety precautions should be implemented to prevent this?

    A: Runaway reactions are a major safety hazard during scale-up.[2] With Grignard reactions, the initiation can be sluggish, followed by a rapid and highly exothermic phase.

    Safety Protocols and Mitigation Strategies:

    • Reaction Calorimetry: Before scaling up, perform reaction calorimetry studies to determine the heat of reaction and the maximum temperature of the synthesis reaction (MTSR). This data is crucial for designing a safe process.[3][4]

    • Controlled Addition: Add the this compound solution slowly and subsurface to the Grignard reagent to ensure it reacts immediately and does not accumulate.

    • Emergency Quenching Plan: Have a pre-defined and tested emergency quenching procedure in place. This may involve the rapid addition of a suitable quenching agent to neutralize the reactive species.

    • Pressure Relief Systems: Ensure the reactor is equipped with a properly sized rupture disc or relief valve.

Issue 3: Inconsistent Product Quality and Batch-to-Batch Variability

  • Q: We are observing significant batch-to-batch variability in the purity and physical properties of the product from a Suzuki coupling reaction with this compound at pilot scale. How can we improve consistency?

    A: Inconsistent product quality often points to a lack of tight control over critical process parameters (CPPs).

    Strategies for Ensuring Consistency:

    • Raw Material Qualification: Ensure the purity and specifications of all starting materials, including this compound, the boronic acid derivative, catalyst, and solvents, are consistent across batches.

    • Standard Operating Procedures (SOPs): Develop and strictly adhere to detailed SOPs for all stages of the process, including charging of reactants, reaction monitoring, work-up, and isolation.

    • Automation: Where possible, automate the control of critical parameters such as temperature, addition rates, and pH to minimize human error.

    • In-Process Controls (IPCs): Implement IPCs at critical stages of the reaction to monitor conversion and impurity formation. This allows for adjustments to be made to ensure the final product meets specifications.

Frequently Asked Questions (FAQs)

  • Q1: What are the primary safety hazards associated with handling this compound at a large scale?

    A1: this compound is a lachrymator and is harmful if swallowed.[5][6] When handling large quantities, it is crucial to work in a well-ventilated area, preferably in a fume hood or a contained system.[7] Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory.[8] An emergency shower and eyewash station should be readily accessible.

  • Q2: How does the choice of solvent impact the scale-up of reactions with this compound?

    A2: The solvent plays a critical role in reaction kinetics, heat transfer, and product isolation. When scaling up, consider the following:

    • Boiling Point: A solvent with a suitable boiling point can help in controlling the reaction temperature.

    • Solubility: Ensure all reactants and intermediates are soluble at the reaction temperature to avoid precipitation and mixing issues.

    • Safety: Use less toxic and less flammable solvents where possible.

    • Work-up: The solvent should allow for easy extraction and isolation of the product.

  • Q3: What are the key considerations for choosing a suitable reactor for scaling up these reactions?

    A3: The choice of reactor depends on the scale and the nature of the reaction. For kilogram-scale synthesis, a jacketed glass or stainless steel reactor is typically used. Key features to consider include:

    • Material of Construction: Must be compatible with all reactants, intermediates, and products.

    • Temperature Control: A jacket with a thermal fluid system for precise heating and cooling is essential.

    • Agitation: The stirrer design and agitation speed should be optimized for efficient mixing.

    • Ports: Sufficient ports for adding reactants, inserting probes (temperature, pH), and for pressure relief are necessary.

Data Presentation

Table 1: Comparison of Reaction Parameters and Outcomes for Nucleophilic Substitution with Morpholine at Different Scales

ParameterLab Scale (1 g)Pilot Scale (100 g) - Initial AttemptPilot Scale (100 g) - Optimized
Reactants
This compound1.0 g (4.9 mmol)100 g (490 mmol)100 g (490 mmol)
Morpholine0.86 mL (9.8 mmol)86 mL (980 mmol)86 mL (980 mmol)
K₂CO₃1.35 g (9.8 mmol)135 g (980 mmol)135 g (980 mmol)
Solvent (Acetonitrile)20 mL2 L2 L
Reaction Conditions
Temperature80 °C80 °C (setpoint)80 °C (controlled)
Addition TimeN/A (all at once)N/A (all at once)2 hours (2-FPB solution)
Reaction Time4 hours4 hours4 hours
Results
Yield92%65%90%
Purity (by HPLC)98%85%97%

Experimental Protocols

Protocol 1: Lab-Scale Synthesis of 4-(2-(2-Fluorophenyl)ethyl)morpholine

  • To a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 g, 4.9 mmol), morpholine (0.86 mL, 9.8 mmol), potassium carbonate (1.35 g, 9.8 mmol), and acetonitrile (20 mL).

  • Heat the reaction mixture to 80 °C and stir for 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to afford the product.

Protocol 2: Optimized Pilot-Scale Synthesis of 4-(2-(2-Fluorophenyl)ethyl)morpholine

  • Charge a 5 L jacketed reactor equipped with a mechanical stirrer, a reflux condenser, a temperature probe, and an addition funnel with morpholine (86 mL, 980 mmol), potassium carbonate (135 g, 980 mmol), and acetonitrile (1.5 L).

  • Heat the mixture to 80 °C with stirring.

  • Dissolve this compound (100 g, 490 mmol) in acetonitrile (0.5 L) and charge it to the addition funnel.

  • Add the this compound solution to the reactor over a period of 2 hours, maintaining the internal temperature at 80 ± 2 °C.

  • After the addition is complete, stir the reaction mixture at 80 °C for an additional 4 hours.

  • Monitor the reaction progress by High-Performance Liquid Chromatography (HPLC).

  • Once the reaction is complete, cool the mixture to 20-25 °C.

  • Filter the reaction mixture to remove the inorganic salts.

  • Transfer the filtrate to a larger vessel for work-up.

  • Concentrate the filtrate under reduced pressure.

  • Add ethyl acetate and water, and perform liquid-liquid extraction.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate to obtain the final product.

Mandatory Visualization

Scale_Up_Workflow General Workflow for Scaling Up Reactions cluster_lab Lab Scale (1-10 g) cluster_kilo Kilo Lab (100 g - 1 kg) cluster_pilot Pilot Plant (>1 kg) lab_dev Reaction Development & Optimization lab_analysis Initial Safety Assessment (DSC/TGA) lab_dev->lab_analysis kilo_cal Reaction Calorimetry (RC1) lab_analysis->kilo_cal Transfer of Safety Data kilo_process Process Parameter Optimization kilo_cal->kilo_process pilot_scaleup Scale-Up in Jacketed Reactor kilo_process->pilot_scaleup Transfer of Optimized Process pilot_validation Process Validation & cGMP Production pilot_scaleup->pilot_validation

Caption: Logical workflow for scaling up chemical reactions.

Troubleshooting_Logic Troubleshooting Logic for Scale-Up Issues cluster_yield Low Yield / Purity cluster_safety Runaway Reaction start Scale-Up Issue Encountered check_mixing Evaluate Mixing Efficiency start->check_mixing review_calorimetry Review Calorimetry Data start->review_calorimetry check_heat Assess Heat Transfer check_mixing->check_heat check_reagents Verify Raw Material Quality check_heat->check_reagents solution Implement Corrective Actions check_reagents->solution control_addition Implement Controlled Addition review_calorimetry->control_addition emergency_plan Establish Quenching Protocol control_addition->emergency_plan emergency_plan->solution

Caption: Decision tree for troubleshooting common scale-up problems.

References

Challenges and solutions in the fluoroethylation process

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the fluoroethylation process. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during fluoroethylation experiments.

Troubleshooting Guide

This guide addresses common issues that may arise during the fluoroethylation process, offering potential causes and solutions to help you optimize your reactions.

Issue 1: Low or No Product Yield

Low or no yield of the desired fluoroethylated product is a frequent challenge. The underlying cause can often be traced back to several factors in the experimental setup.

Potential Cause Troubleshooting Solution
Poor Reagent Reactivity - Fluorinating Agent: The reactivity of the fluoroethylating agent is crucial. For substrates that are less reactive, a more potent agent may be required. However, be aware that highly reactive agents can lead to an increase in side reactions.[1] Consider screening different fluoroethylating agents to find the optimal balance for your specific substrate. - Substrate Reactivity: Electron-rich or sterically hindered substrates might necessitate more forceful reaction conditions or a more active catalyst system.[1]
Suboptimal Reaction Conditions - Temperature: Reaction temperature significantly influences the yield. Both temperatures that are too low or too high can be detrimental. A systematic screening of a range of temperatures is recommended to identify the optimum.[1] - Solvent: The choice of solvent is critical for reaction success. It is advisable to perform a solvent screen to determine the most suitable one for your specific catalyst and substrate. Commonly used polar aprotic solvents include acetonitrile (MeCN), tetrahydrofuran (THF), and dimethylformamide (DMF).[1] - Concentration: The concentration of reactants can affect reaction rates and the turnover of the catalyst. Experimenting with different concentrations can help in optimizing the reaction.[2]
Catalyst Issues - Catalyst Quality and Activation: Ensure the catalyst is sourced from a reliable supplier and has been stored correctly, often under an inert atmosphere and at low temperatures.[1] Some catalysts may require a pre-activation step; consult relevant literature for specific activation procedures for your chosen catalyst.[1] - Catalyst Deactivation: Impurities in the starting materials or solvent, or byproducts such as hydrofluoric acid (HF), can deactivate the catalyst.[1] Thorough purification of all reaction components is essential.
Presence of Inhibitors - Water: Moisture can deactivate many catalysts and quench reactive intermediates. It is crucial to use oven-dried glassware and conduct reactions under an inert atmosphere (e.g., argon or nitrogen).[1] - Oxygen: Atmospheric oxygen can interfere with certain catalytic cycles. Degassing the solvent and running the reaction under an inert atmosphere is recommended.[1]

Issue 2: Formation of Side Products

The formation of undesired side products can complicate purification and reduce the yield of the target molecule. Understanding the potential side reactions is key to mitigating them.

Side Reaction Description Mitigation Strategy
Elimination Reactions In nucleophilic fluoroethylation, high temperatures can promote the elimination of the leaving group, leading to the formation of undesired alkene byproducts.[3]Optimize the reaction temperature to find a balance between a reasonable reaction rate and minimizing elimination.[4]
Protodemetalation A common issue in the synthesis of aryl fluorides, where a proton replaces the metal in an organometallic intermediate before the fluorine can be introduced.[5]The use of specific catalytic systems, such as certain silver-catalyzed reactions, has been shown to avoid this side product.[5]
Formation of Constitutional Isomers For some electron-poor substrates, the reaction may yield a mixture of constitutional isomers, complicating the isolation of the desired product.[5]Careful selection of the fluorinating reagent and optimization of reaction conditions can sometimes favor the formation of a single isomer.
Fluorine-Elimination In enzymatic fluoroethylation using S-adenosyl-L-methionine (SAM) analogues, the fluoroethyl SAM analogue (FEt-SAM) can be unstable and undergo elimination to form a vinyl-SAM byproduct.[6][7][8]Replacing the sulfur atom in FEt-SAM with selenium to form fluoroethyl Se-adenosyl-L-selenomethionine (FEt-SeAM) has been shown to circumvent this issue.[6][7][8]

Frequently Asked Questions (FAQs)

Q1: What are the main types of fluoroethylation reactions?

A1: Fluoroethylation reactions can be broadly categorized into three main types based on the nature of the fluoroethylating agent and the reaction mechanism:

  • Nucleophilic Fluoroethylation: This involves the use of a nucleophilic fluoride source to displace a leaving group on an ethyl moiety. This method is often cost-effective and suitable for large-scale synthesis.[9]

  • Electrophilic Fluoroethylation: This approach utilizes an electrophilic source of the fluoroethyl group that reacts with a nucleophilic substrate. These reagents often provide high selectivity, making them suitable for late-stage functionalization in complex molecules.[9]

  • Radical Fluoroethylation: This involves the generation of a fluoroethyl radical which then reacts with the substrate. This method has seen increased interest with the advent of photoredox catalysis.[10]

Q2: How do I choose the right fluoroethylating agent?

A2: The choice of the fluoroethylating agent depends on several factors, including the nature of your substrate, the desired reaction pathway (nucleophilic, electrophilic, or radical), and the required reaction conditions. For nucleophilic reactions, sources of fluoride ions are used. For electrophilic reactions, reagents that can deliver an electrophilic "F+" equivalent are employed. The stability and handling requirements of the reagent are also important considerations.[11][12][13]

Q3: What is "late-stage fluoroethylation" and why is it important?

A3: Late-stage fluoroethylation refers to the introduction of a fluoroethyl group into a complex molecule, such as a drug candidate, at one of the final steps of the synthesis. This is highly desirable in drug discovery as it allows for the rapid generation of fluorinated analogues of a lead compound for biological evaluation without having to redesign the entire synthetic route.[5]

Q4: Are there any enzymatic methods for fluoroethylation?

A4: Yes, enzymatic methods for selective fluoroethylation have been developed. These methods often utilize engineered enzymes, such as methyltransferases, and a fluoroethyl analogue of S-adenosyl-L-methionine (SAM).[6][7][8] Enzymatic methods can offer high chemo- and regioselectivity, which is often difficult to achieve with traditional chemical synthesis.[6][7][8]

Q5: What safety precautions should I take during fluoroethylation reactions?

A5: Many fluorinating agents and the byproduct hydrogen fluoride (HF) are toxic and corrosive. It is imperative to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Some reagents may also be sensitive to moisture and air, requiring handling under an inert atmosphere. Always consult the Safety Data Sheet (SDS) for all reagents used in your experiment.

Experimental Protocols & Workflows

Below are generalized protocols and workflows that can be adapted for specific fluoroethylation experiments.

General Protocol for Nucleophilic Fluoroethylation

This protocol provides a general guideline for a nucleophilic fluorination reaction and may require optimization for specific substrates and reagents.[4]

Materials:

  • Substrate with a suitable leaving group (e.g., 2-chloroethyl derivative)

  • Anhydrous fluoride source (e.g., Potassium Fluoride)

  • Phase-transfer catalyst (e.g., Tetrabutylammonium bromide), if required

  • Anhydrous polar aprotic solvent (e.g., Acetonitrile)

  • Standard laboratory glassware, dried thoroughly

  • Inert atmosphere setup (e.g., Argon or Nitrogen line)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the anhydrous fluoride source and the phase-transfer catalyst (if used).

  • Add the anhydrous solvent and stir the mixture.

  • Add the substrate to the reaction mixture.

  • Heat the reaction to the optimized temperature and monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC-MS, or NMR).

  • Upon completion, cool the reaction mixture to room temperature.

  • Work-up the reaction mixture, which may involve filtration to remove excess fluoride salt, followed by extraction and washing with aqueous solutions.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by a suitable method, such as column chromatography or distillation.

Troubleshooting Workflow for Low Reaction Yield

The following diagram illustrates a logical workflow for troubleshooting low yields in a fluoroethylation reaction.

Caption: A troubleshooting workflow for addressing low reaction yields.

Logical Relationship of Fluoroethylation Reaction Types

This diagram shows the relationship between the different approaches to fluoroethylation.

Fluoroethylation_Types Fluoroethylation Fluoroethylation Process Nucleophilic Nucleophilic Fluoroethylation Fluoroethylation->Nucleophilic Electrophilic Electrophilic Fluoroethylation Fluoroethylation->Electrophilic Radical Radical Fluoroethylation Fluoroethylation->Radical Enzymatic Enzymatic Fluoroethylation Fluoroethylation->Enzymatic Reagent_Nuc e.g., KF, CsF Nucleophilic->Reagent_Nuc Uses Nucleophilic Fluoride Source Reagent_Elec e.g., N-F reagents Electrophilic->Reagent_Elec Uses Electrophilic Fluoroethyl Source Reagent_Rad via Photoredox Catalysis Radical->Reagent_Rad Involves Fluoroethyl Radical Reagent_Enz e.g., Methyltransferases Enzymatic->Reagent_Enz Utilizes Engineered Enzymes

Caption: Classification of fluoroethylation reaction methodologies.

References

Technical Support Center: Monitoring Reactions with 2-Fluorophenethyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Fluorophenethyl bromide. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for monitoring the progress of a reaction involving this compound?

A1: The progress of reactions with this compound can be effectively monitored using several analytical techniques. The most common methods include Thin-Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy. The choice of method depends on the specific reaction, available equipment, and the level of detail required.

Q2: How does the fluorine atom in this compound affect reaction monitoring?

A2: The fluorine atom provides a unique spectroscopic handle, particularly for ¹⁹F NMR spectroscopy. This technique is highly sensitive and offers a large chemical shift dispersion, which minimizes the chances of signal overlap, making it an excellent tool for monitoring the consumption of the starting material and the formation of fluorinated products.[1][2] In other chromatographic techniques, the fluorine atom can alter the polarity and volatility of the molecule compared to its non-fluorinated analog, which may require adjustments to the analytical method.

Q3: What are the typical side reactions to expect when using this compound, and how can they be monitored?

A3: Like other primary alkyl halides, this compound can undergo both substitution (Sₙ2) and elimination (E2) reactions.[3][4] The predominant pathway is influenced by the strength of the nucleophile/base, solvent, and temperature.[3][5] Elimination reactions will produce 2-fluorostyrene as a byproduct. Both substitution and elimination products can typically be resolved and monitored using chromatographic techniques like TLC, GC-MS, and HPLC.

Troubleshooting Guides

Thin-Layer Chromatography (TLC)

Q: My TLC plate shows streaking or overlapping spots for the reactant and product. How can I improve the separation?

A: This is a common issue that can be resolved by optimizing the mobile phase.

  • Problem: Poor separation between the non-polar starting material (this compound) and a potentially slightly more polar product.

  • Solution:

    • Adjust Solvent Polarity: Start with a non-polar solvent system, such as a mixture of hexanes and ethyl acetate. A common starting point is a 9:1 or 8:2 (hexanes:ethyl acetate) ratio. Gradually increase the polarity by increasing the proportion of ethyl acetate to achieve an optimal Rf value (typically between 0.2 and 0.8).[6]

    • Try Different Solvent Systems: If adjusting the polarity of a hexane/ethyl acetate system is ineffective, consider a different solvent system. For example, a mixture of dichloromethane and methanol can offer different selectivity.

    • Use a Co-spot: Always run a co-spot lane on your TLC plate, where you apply both the starting material and the reaction mixture at the same point. This will help to definitively determine if the spots are truly overlapping or just very close.

Table 1: Recommended Starting Solvent Systems for TLC Analysis

Solvent SystemRatio (v/v)PolarityComments
Hexanes:Ethyl Acetate9:1 to 7:3Low to MediumGood starting point for many substitution reactions.
Dichloromethane:Hexanes1:1 to 3:1MediumCan provide better separation for certain products.
Toluene:Ethyl Acetate8:2 to 6:4MediumOffers different selectivity compared to aliphatic solvents.
Gas Chromatography-Mass Spectrometry (GC-MS)

Q: I am not getting good separation or am seeing peak tailing in my GC-MS analysis. What can I do?

A: Poor peak shape and resolution in GC-MS can often be attributed to the temperature program or column choice.

  • Problem: Inadequate separation of this compound from the product or solvent peaks, or asymmetric peak shapes.

  • Solution:

    • Optimize the Temperature Program: A temperature gradient is often necessary to achieve good separation of compounds with different boiling points. A shallow temperature ramp will generally provide better resolution.

    • Select an Appropriate Column: A mid-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms or equivalent), is a good starting point for the analysis of halogenated aromatic compounds.

    • Check Injector Temperature: Ensure the injector temperature is high enough to ensure complete volatilization of the sample without causing thermal degradation. An injector temperature of 250 °C is a reasonable starting point.

Table 2: Example GC-MS Method Parameters

ParameterValue
Column DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Injector Temperature 250 °C
Carrier Gas Helium, constant flow at 1 mL/min
Oven Program Initial Temp: 60 °C (hold 2 min), Ramp: 10 °C/min to 280 °C (hold 5 min)
MS Detector Scan range 50-400 m/z
High-Performance Liquid Chromatography (HPLC)

Q: I am struggling to find a suitable mobile phase for separating my reactant and product by HPLC.

A: Developing an HPLC method often requires screening different mobile phase compositions and column types.

  • Problem: Co-elution of this compound and the reaction product.

  • Solution:

    • Column Selection: A C18 column is a versatile and common choice for reversed-phase HPLC and is a good starting point.

    • Mobile Phase Optimization: Begin with a simple mobile phase of acetonitrile and water. A gradient elution, starting with a higher percentage of water and ramping up the acetonitrile concentration, is often effective for separating compounds with different polarities. Adding a small amount of an acid, such as 0.1% formic acid or trifluoroacetic acid, to the mobile phase can improve peak shape, especially for polar compounds.

    • Detector Wavelength: this compound and many of its derivatives will have a UV absorbance around 254 nm. A photodiode array (PDA) detector can be used to determine the optimal wavelength for detection of all components.

Table 3: Example HPLC Method Parameters

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 50% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy

Q: How can I use ¹⁹F NMR to quantify the conversion of my reaction?

A: ¹⁹F NMR is a powerful quantitative tool due to its high sensitivity and the 100% natural abundance of the ¹⁹F nucleus.[1]

  • Problem: Determining the accurate conversion of this compound to the desired product.

  • Solution:

    • Acquire a Spectrum of the Starting Material: Obtain a ¹⁹F NMR spectrum of pure this compound to identify its chemical shift. Aromatic fluorine signals typically appear between -100 and -200 ppm.[2]

    • Monitor the Reaction Mixture: At various time points, take an aliquot of the reaction mixture and acquire a ¹⁹F NMR spectrum. You should observe the signal for the starting material decrease and a new signal for the fluorinated product appear.

    • Quantification: The relative integration of the starting material and product signals will give you the molar ratio of the two in the mixture, allowing for the calculation of reaction conversion. For accurate quantification, ensure that the relaxation delay (d1) is sufficiently long (at least 5 times the longest T1 of the nuclei being observed).

Experimental Workflows and Signaling Pathways

Reaction_Monitoring_Workflow cluster_reaction Reaction Setup cluster_monitoring Reaction Monitoring cluster_decision Decision Point cluster_workup Product Isolation Start Reaction Start Reaction Take Aliquot Take Aliquot Start Reaction->Take Aliquot TLC Analysis TLC Analysis Take Aliquot->TLC Analysis GC-MS Analysis GC-MS Analysis Take Aliquot->GC-MS Analysis HPLC Analysis HPLC Analysis Take Aliquot->HPLC Analysis 19F NMR Analysis 19F NMR Analysis Take Aliquot->19F NMR Analysis Reaction Complete? Reaction Complete? TLC Analysis->Reaction Complete? GC-MS Analysis->Reaction Complete? HPLC Analysis->Reaction Complete? 19F NMR Analysis->Reaction Complete? Reaction Complete?->Take Aliquot No Workup & Purify Workup & Purify Reaction Complete?->Workup & Purify Yes Characterize Product Characterize Product Workup & Purify->Characterize Product

Caption: A generalized workflow for monitoring a chemical reaction.

Substitution_vs_Elimination cluster_products Potential Products This compound This compound Substitution Product (SN2) Substitution Product (SN2) This compound->Substitution Product (SN2) Strong Nucleophile, Weak Base Elimination Product (E2) Elimination Product (E2) This compound->Elimination Product (E2) Strong, Bulky Base Nucleophile/Base Nucleophile/Base Nucleophile/Base->Substitution Product (SN2) Nucleophile/Base->Elimination Product (E2)

Caption: Competing substitution and elimination pathways for this compound.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 2-Fluorophenethyl Bromide and 4-Fluorophenethyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Electronic Effects of the Fluorine Substituent

The reactivity of both 2-Fluorophenethyl bromide and 4-Fluorophenethyl bromide is primarily dictated by the electronic effects of the fluorine atom on the benzene ring. Fluorine exerts two opposing effects: a strong electron-withdrawing inductive effect (-I) due to its high electronegativity, and a weaker electron-donating resonance effect (+R) due to its lone pairs of electrons. The interplay of these effects differs depending on the substituent's position (ortho vs. para), which in turn influences the stability of reaction intermediates and transition states.

EffectDescriptionImpact on this compound (ortho)Impact on 4-Fluorophenethyl Bromide (para)
Inductive Effect (-I) Withdrawal of electron density through the sigma bond framework.Strong, due to the close proximity of the fluorine atom to the benzylic carbon.Strong, but slightly attenuated by distance compared to the ortho position.
Resonance Effect (+R) Donation of electron density into the pi system of the aromatic ring.Present, but can be sterically hindered from achieving optimal orbital overlap.Fully operative, leading to increased electron density at the para position.

Reactivity in Nucleophilic Substitution Reactions

Nucleophilic substitution reactions of phenethyl bromides can proceed through two primary mechanisms: the unimolecular (SN1) and bimolecular (SN2) pathways. The position of the fluorine atom is expected to have a discernible impact on the rates of both types of reactions.

SN1 Reactivity

The rate-determining step in an SN1 reaction is the formation of a carbocation intermediate. Therefore, the relative reactivity of the two isomers will depend on the stability of the respective phenethyl carbocations.

  • 4-Fluorophenethyl bromide: The fluorine atom at the para position can stabilize the positive charge of the carbocation through its +R effect, delocalizing a lone pair of electrons into the aromatic ring. This resonance stabilization outweighs the destabilizing -I effect.

  • This compound: The fluorine atom at the ortho position also has a +R effect, but its strong, proximity-induced -I effect will significantly destabilize the adjacent carbocation.

Consequently, 4-Fluorophenethyl bromide is expected to undergo SN1 reactions at a faster rate than this compound.

SN1_Pathway Substrate R-Br Carbocation R+ + Br- Substrate->Carbocation Slow, RDS Product R-Nu Carbocation->Product Fast, + Nu-

Caption: Generalized SN1 reaction pathway.

SN2 Reactivity

The SN2 reaction proceeds through a single, concerted step where the nucleophile attacks the electrophilic carbon as the bromide leaving group departs. The reaction rate is sensitive to both electronic and steric factors.

  • Electronic Effects: The strong -I effect of fluorine at either position withdraws electron density from the benzene ring and, to a lesser extent, from the benzylic carbon, making it more electrophilic and susceptible to nucleophilic attack. The ortho position will have a slightly stronger inductive effect at the reaction center.

  • Steric Effects: The fluorine atom at the ortho position may present some steric hindrance to the incoming nucleophile's backside attack, potentially slowing the reaction rate compared to the less hindered para isomer.

The overall rate will be a balance of these competing effects. However, for many nucleophiles, the electronic effect is likely to dominate. Therefore, This compound may react slightly faster in SN2 reactions than 4-Fluorophenethyl bromide due to a more pronounced inductive withdrawal, assuming steric hindrance is not a major factor with the chosen nucleophile.

SN2_Pathway Reactants Nu- + R-Br TS [Nu---R---Br]δ- Reactants->TS Concerted Products Nu-R + Br- TS->Products

Caption: Generalized SN2 reaction pathway.

Reactivity in Elimination Reactions

Elimination reactions, which result in the formation of a double bond, also primarily occur through two mechanisms: unimolecular (E1) and bimolecular (E2).

E1 Reactivity

Similar to the SN1 reaction, the E1 mechanism proceeds through a carbocation intermediate. As such, the reactivity follows the same trend.

4-Fluorophenethyl bromide is expected to undergo E1 reactions more readily than this compound due to the greater stability of the carbocation intermediate.

E1_Pathway Substrate R-Br Carbocation R+ + Br- Substrate->Carbocation Slow, RDS Product Alkene + H-Base+ Carbocation->Product Fast, + Base

Caption: Generalized E1 reaction pathway.

E2 Reactivity

The E2 reaction is a concerted process where a base removes a proton from the carbon adjacent to the leaving group (the β-carbon), and the leaving group departs simultaneously. The rate is influenced by factors such as the acidity of the β-protons and the stability of the transition state.

  • The strong -I effect of the fluorine atom on the benzene ring will increase the acidity of the benzylic protons (β-protons in this case) by stabilizing the partial negative charge that develops on the β-carbon in the transition state.

  • The inductive effect is stronger from the ortho position, suggesting that the β-protons of This compound will be more acidic than those of 4-Fluorophenethyl bromide.

This increased acidity should lead to a faster rate of E2 elimination for the ortho isomer. Therefore, This compound is expected to be more reactive in E2 reactions than 4-Fluorophenethyl bromide.

E2_Pathway Reactants Base + H-Cβ-Cα-Br TS [Base--H--Cβ--Cα--Br]δ- Reactants->TS Concerted Products Alkene + H-Base+ + Br- TS->Products

Caption: Generalized E2 reaction pathway.

Summary of Expected Reactivity

Reaction TypeExpected More Reactive IsomerRationale
SN1 4-Fluorophenethyl bromideGreater carbocation stability via resonance donation (+R effect).
SN2 This compoundStronger inductive electron withdrawal (-I effect) at the reaction center, assuming minimal steric hindrance.
E1 4-Fluorophenethyl bromideFollows SN1 trend due to carbocation intermediate.
E2 This compoundIncreased acidity of β-protons due to a stronger inductive effect (-I effect).

Experimental Protocols

The following are representative protocols for conducting nucleophilic substitution and elimination reactions with a fluorophenethyl bromide isomer. These protocols can be adapted for kinetic studies by carefully controlling concentrations and temperature, and by monitoring the reaction progress over time using techniques such as gas chromatography (GC), high-performance liquid chromatography (HPLC), or nuclear magnetic resonance (NMR) spectroscopy.

Protocol 1: SN2 Reaction with Sodium Azide

This protocol describes the synthesis of the corresponding phenethyl azide, a common transformation.

Materials:

  • 4-Fluorophenethyl bromide (1.0 eq)

  • Sodium azide (NaN₃) (1.5 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Diethyl ether

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, and other standard laboratory glassware

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-Fluorophenethyl bromide in anhydrous DMF.

  • Add sodium azide to the solution.

  • Stir the reaction mixture at room temperature. The reaction can be gently heated (e.g., to 50-60 °C) to increase the rate.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC.

  • Upon completion, cool the reaction to room temperature and pour it into a separatory funnel containing deionized water.

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic extracts and wash with deionized water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purify the product by flash column chromatography if necessary.

Protocol 2: E2 Reaction with a Strong Base

This protocol describes the formation of the corresponding fluorostyrene.

Materials:

  • This compound (1.0 eq)

  • Potassium tert-butoxide (t-BuOK) (1.5 eq)

  • Anhydrous tert-butanol or Tetrahydrofuran (THF)

  • Diethyl ether

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, and other standard laboratory glassware

Procedure:

  • In a dry round-bottom flask equipped with a reflux condenser and under an inert atmosphere, dissolve this compound in anhydrous THF.

  • Add potassium tert-butoxide to the solution.

  • Heat the reaction mixture to reflux and stir for the required time.

  • Monitor the reaction progress by TLC or GC.

  • After completion, cool the mixture to room temperature and carefully quench with deionized water.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).

  • Combine the organic layers and wash with deionized water and brine.

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and carefully remove the solvent by rotary evaporation (the product may be volatile).

  • Purify the resulting fluorostyrene by distillation or column chromatography.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Reagents Weigh Reagents Setup Assemble Apparatus under Inert Atmosphere Reagents->Setup Solvent Prepare Anhydrous Solvent Solvent->Setup Glassware Dry Glassware Glassware->Setup Addition Add Reagents to Solvent Setup->Addition Stir Stir at Defined Temperature Addition->Stir Monitor Monitor Progress (TLC/GC) Stir->Monitor Quench Quench Reaction Monitor->Quench Extract Liquid-Liquid Extraction Quench->Extract Dry Dry Organic Layer Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify (Chromatography/Distillation) Concentrate->Purify

Caption: A generalized experimental workflow.

A Comparative Guide to 2-Fluorophenethyl Bromide and Other Phenethyl Bromide Derivatives for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the selection of building blocks is a critical decision that influences the synthesis, reactivity, and ultimately the biological activity of target molecules. Phenethyl bromides are a versatile class of reagents, and the introduction of substituents on the phenyl ring can dramatically alter their properties. This guide provides an objective comparison of 2-Fluorophenethyl bromide with its isomers and the parent phenethyl bromide, supported by experimental data and detailed protocols.

Introduction to Phenethyl Bromide Derivatives

Phenethyl bromides are valuable intermediates in organic synthesis, serving as a phenylethylating agent in the construction of a wide range of molecular scaffolds. The general structure consists of a phenyl ring attached to an ethyl bromide moiety. The reactivity of the C-Br bond, typically in nucleophilic substitution reactions, is central to its utility. The introduction of a fluorine atom, a common strategy in medicinal chemistry, can significantly impact the molecule's electronic properties, metabolic stability, and binding interactions of the final product. This guide focuses on the ortho-substituted derivative, this compound, and compares it with the meta- and para-isomers, as well as the unsubstituted phenethyl bromide.

Physical and Chemical Properties: A Tabulated Comparison

The position of the fluorine atom on the phenyl ring influences the physical properties of the molecule, such as boiling point, density, and refractive index. These properties are crucial for reaction setup and purification.

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C/mmHg)Density (g/mL at 25°C)Refractive Index (n20/D)
2-Phenylethyl bromide103-63-9C₈H₉Br185.06221 °C (760 mmHg)1.3551.557
This compound91319-54-9C₈H₈BrF203.0573-75 °C (20 mmHg)1.44581.5340
3-Fluorophenethyl bromide25017-13-4C₈H₈BrF203.0594 °C (10 mmHg)1.451.53
4-Fluorophenethyl bromide32-42-3C₈H₈BrF203.05100-104 °C (15 mmHg)1.44981.534

Reactivity Profile: A Focus on Nucleophilic Substitution

The primary application of phenethyl bromides in synthesis involves the displacement of the bromide ion by a nucleophile. This typically proceeds via an Sₙ2 mechanism. The rate of this reaction is influenced by both steric and electronic factors.

Theoretical Considerations
  • Steric Hindrance: The phenethyl group is inherently more sterically hindered than a simple ethyl group, leading to slower Sₙ2 reaction rates compared to, for example, ethyl bromide.

  • Electronic Effects of Fluorine: Fluorine is an electronegative atom and exerts a net electron-withdrawing effect on the phenyl ring. This effect is a combination of a strong inductive effect (-I) and a weaker mesomeric effect (+M). The position of the fluorine atom determines the extent of its electronic influence on the benzylic position, which can subtly affect the transition state energy of an Sₙ2 reaction. For a reaction at the ethyl bromide side chain, the electronic effects of a substituent on the phenyl ring are generally modest.

Experimental Protocol: Synthesis of N-(2-Phenylethyl)acetamide

This protocol provides a representative example of a nucleophilic substitution reaction using a phenethyl bromide derivative.

Reaction:

Materials:

  • Phenethyl bromide derivative (e.g., this compound) (1.0 eq)

  • Acetamide (1.2 eq)

  • Potassium carbonate (K₂CO₃) (1.5 eq)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of the phenethyl bromide derivative in DMF, add acetamide and potassium carbonate.

  • Stir the reaction mixture at 80°C for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-(2-phenylethyl)acetamide derivative.

Applications in Drug Development

The choice of a specific phenethyl bromide derivative can have a profound impact on the pharmacological profile of the resulting molecule. Fluorine substitution is a well-established strategy to modulate properties such as metabolic stability, lipophilicity, and binding affinity.

For instance, fluorinated phenethylamine derivatives are precursors to a wide range of pharmacologically active compounds, including those targeting the central nervous system. The position of the fluorine atom can influence receptor subtype selectivity and the overall potency of the drug candidate.

Signaling Pathway Example: 5-HT₂ₐ Receptor Activation

Many psychedelic phenethylamines, which can be synthesized from their corresponding phenethyl bromides, are agonists of the serotonin 2A (5-HT₂ₐ) receptor. Activation of this G-protein coupled receptor (GPCR) initiates a complex intracellular signaling cascade.

Gq_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol 5HT2A_R 5-HT2A Receptor Gq Gq Protein 5HT2A_R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG Ca_ER Ca²⁺ release from ER IP3->Ca_ER Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream Downstream Cellular Effects PKC->Downstream Ca_ER->Downstream Agonist Phenethylamine Agonist Agonist->5HT2A_R Binds

5-HT₂ₐ Receptor Gq Signaling Pathway

Conclusion

This compound and its isomers are valuable reagents for the synthesis of complex organic molecules, particularly in the field of drug discovery. While their reactivity in standard nucleophilic substitution reactions is broadly similar to the parent compound, the strategic placement of a fluorine atom can be used to fine-tune the properties of the final product. Researchers should consider the desired downstream effects when selecting a specific phenethyl bromide derivative for their synthetic endeavors. This guide provides a foundational comparison to aid in this selection process, emphasizing the importance of both the physical properties of the building block and its ultimate impact on the biological activity of the target molecule.

A Comparative Guide to the Analytical Characterization of 2-Fluorophenethyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical techniques for the characterization of 2-Fluorophenethyl bromide. Due to the limited availability of public domain experimental data for this compound, this guide leverages data from its structural isomer, 4-Fluorophenethyl bromide, and its parent compound, phenethyl bromide, to provide a comprehensive analytical comparison. This approach allows for an understanding of the influence of the fluorine substituent and its position on the phenyl ring on various analytical parameters.

Data Presentation: A Comparative Summary

The following tables summarize key physical properties and expected trends in spectroscopic data for this compound and its analogs.

Table 1: Physical and Chromatographic Properties

PropertyThis compound4-Fluorophenethyl bromidePhenethyl bromideKey Differences and Rationale
Molecular Formula C₈H₈BrFC₈H₈BrFC₈H₉BrThe presence of a fluorine atom in the fluorinated analogs.
Molecular Weight 203.05 g/mol 203.05 g/mol 185.06 g/mol The fluorine atom increases the molecular weight compared to the non-fluorinated parent compound.
Boiling Point 73-75 °C / 20 mmHg[1]100-104 °C / 15 mmHg[2]220-221 °C[1]The position of the fluorine atom influences intermolecular forces, leading to different boiling points. The parent compound has a significantly higher boiling point at atmospheric pressure.
Density 1.4458 g/mL at 25 °C[1]1.4498 g/mL at 25 °C[2]1.355 g/mLFluorination increases the density of the compound.
Refractive Index n20/D 1.5340[1]n20/D 1.534[2]n20/D 1.556The electronic environment influenced by the fluorine atom affects how light passes through the substance.
HPLC Retention Time Expected to be similar to isomersVaries with conditionsVaries with conditionsOn a standard C18 reverse-phase column, polarity will be the main determinant of retention time. The fluorinated isomers are expected to have similar retention times, potentially slightly shorter than the less polar phenethyl bromide depending on the mobile phase.
GC Retention Time Expected to be similar to isomersVaries with conditionsVaries with conditionsVolatility and interaction with the stationary phase will determine the retention time. The fluorinated isomers will have very similar retention times.

Table 2: Spectroscopic Data Comparison

Analytical MethodThis compound (Expected)4-Fluorophenethyl bromide (Experimental/Expected)Phenethyl bromide (Experimental)Key Differences and Rationale
¹H NMR (CDCl₃) Aromatic protons: Complex multiplet (~7.0-7.4 ppm); -CH₂CH₂Br protons: Two triplets (~3.2 ppm, ~3.6 ppm) with potential H-F coupling.Aromatic protons: Two pseudo-doublets (~7.0 ppm, ~7.2 ppm); -CH₂CH₂Br protons: Two triplets (~3.1 ppm, ~3.5 ppm).[3]Aromatic protons: Multiplet (~7.2-7.4 ppm); -CH₂CH₂Br protons: Two triplets (~3.15 ppm, ~3.54 ppm).[3]The ortho-fluorine in this compound will result in complex splitting patterns for the aromatic protons due to varying coupling constants (³JHH, ⁴JHH, and JHF). The para-fluorine in the 4-isomer simplifies the aromatic region into two distinct multiplets. The electron-withdrawing effect of fluorine may cause slight downfield shifts of adjacent protons.
¹³C NMR (CDCl₃) Aromatic carbons: Multiple signals (~115-160 ppm) with C-F coupling; Aliphatic carbons: Two signals (~30-40 ppm).Aromatic carbons: Four signals (~115-162 ppm) with C-F coupling; Aliphatic carbons: Two signals (~32 ppm, ~38 ppm).Aromatic carbons: Four signals (~126-139 ppm); Aliphatic carbons: Two signals (~33 ppm, ~39 ppm).[1]The carbon directly bonded to fluorine (ipso-carbon) in the fluorinated analogs will show a large one-bond C-F coupling constant. The ortho, meta, and para carbons will also exhibit smaller C-F couplings. The electron-withdrawing nature of fluorine will shift the ipso-carbon to a lower field (higher ppm).
Mass Spectrometry (EI) Molecular Ion: m/z 202/204 (approx. 1:1 ratio); Base Peak: Expected to be m/z 109 (loss of CH₂Br).Molecular Ion: m/z 202/204 (approx. 1:1 ratio); Base Peak: m/z 109.[4]Molecular Ion: m/z 184/186 (approx. 1:1 ratio); Base Peak: m/z 105 (loss of Br).[5]All three compounds will show a characteristic M/M+2 isotopic pattern due to the presence of bromine. The primary fragmentation for the fluorinated isomers is the loss of the CH₂Br radical to form a stable fluorotropylium cation (m/z 109). For phenethyl bromide, the loss of a bromine radical to form the phenylethyl cation (m/z 105) is a major fragmentation pathway.
FT-IR C-H (aromatic): ~3050-3100 cm⁻¹; C-H (aliphatic): ~2850-2960 cm⁻¹; C=C (aromatic): ~1450-1600 cm⁻¹; C-F: ~1200-1250 cm⁻¹; C-Br: ~550-650 cm⁻¹.C-H (aromatic): ~3030 cm⁻¹; C-H (aliphatic): ~2950 cm⁻¹; C=C (aromatic): ~1510, 1600 cm⁻¹; C-F: ~1220 cm⁻¹; C-Br: ~630 cm⁻¹.C-H (aromatic): ~3020-3080 cm⁻¹; C-H (aliphatic): ~2850-2960 cm⁻¹; C=C (aromatic): ~1450-1600 cm⁻¹; C-Br: ~690 cm⁻¹.[5]The key differentiating feature will be the strong C-F stretching vibration in the fluorinated analogs, which is absent in phenethyl bromide. The out-of-plane C-H bending vibrations in the fingerprint region can also help distinguish between the ortho- and para-substituted isomers.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These are general protocols and may require optimization for specific instrumentation and sample matrices.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the chemical structure and confirm the identity of the analyte.

Instrumentation: 400 MHz NMR Spectrometer.

Sample Preparation:

  • Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Protocol:

  • Pulse Sequence: Standard single-pulse experiment.

  • Spectral Width: -2 to 12 ppm.

  • Number of Scans: 16.

  • Relaxation Delay: 1 s.

  • Data Processing: Apply Fourier transform, phase correction, and baseline correction. Calibrate the spectrum to the residual solvent peak (CDCl₃ at 7.26 ppm).

¹³C NMR Protocol:

  • Pulse Sequence: Proton-decoupled pulse experiment.

  • Spectral Width: 0 to 200 ppm.

  • Number of Scans: 1024.

  • Relaxation Delay: 2 s.

  • Data Processing: Apply Fourier transform with exponential multiplication, phase correction, and baseline correction. Calibrate the spectrum to the solvent peak (CDCl₃ at 77.16 ppm).

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To assess the purity of the sample and confirm its molecular weight and fragmentation pattern.

Instrumentation: Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

Sample Preparation:

  • Prepare a 1 mg/mL stock solution of the sample in dichloromethane.

  • Dilute the stock solution to a final concentration of 10-100 µg/mL.

GC-MS Protocol:

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Inlet Temperature: 250 °C.

  • Injection Volume: 1 µL (splitless mode).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-400.

High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of the sample.

Instrumentation: HPLC system with a UV detector.

Sample Preparation:

  • Prepare a 1 mg/mL stock solution of the sample in acetonitrile.

  • Dilute with the mobile phase to a final concentration of approximately 0.1 mg/mL.

HPLC Protocol:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • A: Water

    • B: Acetonitrile

  • Gradient: 60% B to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation:

  • Place one drop of the liquid sample directly onto the ATR crystal.

FT-IR Protocol:

  • Mode: ATR.

  • Spectral Range: 4000-400 cm⁻¹.

  • Number of Scans: 16.

  • Resolution: 4 cm⁻¹.

  • Data Processing: Perform a background scan before acquiring the sample spectrum. The resulting spectrum should be displayed in absorbance or transmittance mode.

Visualizations

The following diagrams illustrate the general experimental workflows for the characterization of this compound and its analogs.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation Sample 2-Fluorophenethyl Bromide Sample Dissolve Dissolve in Dichloromethane Sample->Dissolve Dilute Dilute to 10-100 µg/mL Dissolve->Dilute Inject Inject 1 µL Dilute->Inject Separate GC Separation (HP-5MS column) Inject->Separate Ionize Electron Ionization (70 eV) Separate->Ionize Detect Mass Detection (m/z 40-400) Ionize->Detect Chromatogram Obtain Total Ion Chromatogram Detect->Chromatogram MassSpectrum Extract Mass Spectrum of Peak Chromatogram->MassSpectrum Identify Identify Fragments & Molecular Ion MassSpectrum->Identify

Caption: General experimental workflow for GC-MS analysis.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_output Data Analysis Sample Sample Dissolve Dissolve in Acetonitrile Sample->Dissolve Dilute Dilute with Mobile Phase Dissolve->Dilute Injector Autosampler Dilute->Injector Pump Solvent Delivery System (Gradient Pump) Pump->Injector Column C18 Reverse-Phase Column Injector->Column Detector UV Detector (254 nm) Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Purity Calculate Peak Area for Purity Assessment Chromatogram->Purity

Caption: Workflow for HPLC purity analysis.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Interpretation Sample Sample Dissolve Dissolve in CDCl₃ Sample->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer Spectrometer 400 MHz NMR Spectrometer Transfer->Spectrometer Acquire_H1 Acquire ¹H Spectrum Spectrometer->Acquire_H1 Acquire_C13 Acquire ¹³C Spectrum Spectrometer->Acquire_C13 Process Fourier Transform, Phasing, Baseline Correction Acquire_H1->Process Acquire_C13->Process Calibrate Calibrate to Solvent Peak Process->Calibrate Analyze Assign Peaks & Determine Structure Calibrate->Analyze

Caption: Workflow for NMR structural elucidation.

References

A Comparative Guide to the Spectral Interpretation of 2-Fluorophenethyl Bromide and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An In-depth Analysis of NMR and Mass Spectrometry Data

In the landscape of pharmaceutical research and fine chemical synthesis, the precise identification and characterization of isomeric compounds are paramount. Subtle differences in the substitution patterns on an aromatic ring can lead to significant variations in chemical reactivity and biological activity. This guide provides a comprehensive comparison of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for 2-Fluorophenethyl bromide, alongside its structural isomers, 3-Fluorophenethyl bromide and 4-Fluorophenethyl bromide, and the non-fluorinated analog, phenethyl bromide. The presented data and experimental protocols are intended to serve as a valuable resource for researchers in unambiguous structure elucidation.

Comparative Spectral Data

The following tables summarize the key ¹H NMR, ¹³C NMR, and mass spectrometry data for this compound and its selected alternatives.

Table 1: ¹H NMR Spectral Data (CDCl₃)

CompoundAr-H (ppm)-CH₂-Ar (ppm)-CH₂-Br (ppm)
This compound~7.0-7.3 (m)~3.15 (t)~3.55 (t)
3-Fluorophenethyl bromide~6.8-7.3 (m)~3.05 (t)~3.50 (t)
4-Fluorophenethyl bromide~6.98-7.18 (m)3.14 (t, J = 8 Hz)3.54 (t, J = 8 Hz)[1]
Phenethyl bromide7.15-7.34 (m)[2]3.154 (t)[2]3.535 (t)[2]

Table 2: ¹³C NMR Spectral Data (CDCl₃)

CompoundAromatic Carbons (ppm)-CH₂-Ar (ppm)-CH₂-Br (ppm)
This compoundPredicted: ~115-162Predicted: ~33Predicted: ~39
3-Fluorophenethyl bromidePredicted: ~114-163Predicted: ~33Predicted: ~39
4-Fluorophenethyl bromidePredicted: ~115-162Predicted: ~33Predicted: ~39
Phenethyl bromide126.7, 128.6, 128.9, 138.839.433.3

Table 3: Mass Spectrometry Data (Electron Ionization)

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)
This compound202/204 (M⁺, M⁺+2)109 (fluorotropylium ion), 91 (tropylium ion)
3-Fluorophenethyl bromide202/204 (M⁺, M⁺+2)109, 91
4-Fluorophenethyl bromide202/204 (M⁺, M⁺+2)109, 91
Phenethyl bromide184/186 (M⁺, M⁺+2)[3][4][5]105 (phenonium ion), 91 (tropylium ion)[3]

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

A standardized protocol for the acquisition of ¹H and ¹³C NMR spectra for the phenethyl bromide series is outlined below.

1. Sample Preparation:

  • Weigh approximately 10-20 mg of the analyte into a clean, dry NMR tube.

  • Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Cap the NMR tube and gently invert to ensure complete dissolution and a homogenous solution.

2. ¹H NMR Acquisition Parameters:

  • Spectrometer: 400 MHz or higher field strength NMR spectrometer.

  • Pulse Sequence: Standard single-pulse sequence.

  • Number of Scans: 16-32 scans.

  • Relaxation Delay: 1-2 seconds.

  • Spectral Width: 0-15 ppm.

  • Data Processing: Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the TMS signal at 0.00 ppm.

3. ¹³C NMR Acquisition Parameters:

  • Spectrometer: 100 MHz or higher, corresponding to the proton frequency.

  • Pulse Sequence: Proton-decoupled pulse sequence.

  • Number of Scans: 1024-4096 scans, depending on sample concentration.

  • Relaxation Delay: 2-5 seconds.

  • Spectral Width: 0-200 ppm.

  • Data Processing: Fourier transformation with an exponential window function, phase correction, and baseline correction. Chemical shifts are referenced to the CDCl₃ solvent peak at 77.16 ppm.

Gas Chromatography-Mass Spectrometry (GC-MS)

The following is a general procedure for the analysis of phenethyl bromide derivatives by GC-MS.

1. Sample Preparation:

  • Prepare a dilute solution of the analyte (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

2. GC-MS System and Conditions:

  • Gas Chromatograph: A standard GC system equipped with a capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

  • Injection Mode: Splitless injection (1 µL).

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometer: Quadrupole or ion trap mass spectrometer.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-400.

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

3. Data Analysis:

  • Identify the molecular ion peak and the characteristic bromine isotope pattern (M⁺ and M⁺+2).

  • Analyze the fragmentation pattern to identify key structural fragments.

Spectral Interpretation Workflow

The following diagram illustrates the logical workflow for distinguishing between the different fluorophenethyl bromide isomers and the non-fluorinated analog using the collected spectral data.

Spectral_Interpretation_Workflow Workflow for Isomer Differentiation cluster_MS Mass Spectrometry Analysis cluster_NMR NMR Spectroscopy Analysis MS_Data Acquire Mass Spectrum Molecular_Ion Observe Molecular Ion (m/z) MS_Data->Molecular_Ion Bromine_Isotope Confirm Bromine Presence (M+ and M+2 peaks) Molecular_Ion->Bromine_Isotope Fluorine_Check Fluorinated vs. Non-fluorinated (m/z 202/204 vs. 184/186) Bromine_Isotope->Fluorine_Check NMR_Data Acquire 1H and 13C NMR Spectra Fluorine_Check->NMR_Data Proceed to NMR for Isomer ID Ethyl_Chain Identify Ethyl Bromide Chain Signals (-CH2-Ar and -CH2-Br) NMR_Data->Ethyl_Chain Aromatic_Region Analyze Aromatic Region (Splitting Patterns and Coupling Constants) NMR_Data->Aromatic_Region Final_ID Final Structure Elucidation Ethyl_Chain->Final_ID Isomer_Differentiation Differentiate Isomers based on Aromatic Splitting and 19F Coupling (if applicable) Aromatic_Region->Isomer_Differentiation Isomer_Differentiation->Final_ID Start Start with Unknown Sample Start->MS_Data

Caption: A logical workflow for the identification of fluorophenethyl bromide isomers.

References

A Comparative Guide to Purity Validation Methods for 2-Fluorophenethyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of starting materials and intermediates is a cornerstone of robust chemical synthesis and analysis. This guide provides a comprehensive comparison of key analytical methods for validating the purity of 2-Fluorophenethyl bromide, a crucial building block in the synthesis of various pharmaceutical and agrochemical compounds. We will explore the principles, experimental protocols, and comparative performance of Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy. Furthermore, we will compare the purity analysis of this compound with its structural analogs, 2-Phenylethyl bromide and 4-Fluorophenethyl bromide, providing a broader context for method selection and application.

Identifying Potential Impurities

The purity of this compound can be compromised by impurities arising from its synthesis. A common synthetic route involves the bromination of 2-fluorophenethyl alcohol. Potential impurities could therefore include the unreacted starting material, 2-fluorophenethyl alcohol, and the elimination byproduct, 2-fluorostyrene. The analytical methods chosen must be capable of resolving and quantifying these potential impurities.

Comparison of Analytical Methods

The selection of an appropriate analytical technique hinges on the specific requirements of the analysis, including the nature of the impurities, the desired level of sensitivity, and the need for structural elucidation. The following table summarizes the key performance characteristics of GC-MS, HPLC, and ¹H NMR for the purity assessment of this compound.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)¹H Nuclear Magnetic Resonance (¹H NMR)
Principle Separation based on volatility and polarity, with detection by mass-to-charge ratio.Separation based on partitioning between a stationary and mobile phase.Detection and quantification based on the magnetic properties of atomic nuclei.
Primary Use Identification and quantification of volatile and semi-volatile impurities.Quantification of non-volatile or thermally labile impurities.Structural elucidation and quantification of major components and impurities.
Sample Preparation Dilution in a volatile solvent (e.g., dichloromethane, ethyl acetate).Dissolution in the mobile phase or a compatible solvent (e.g., acetonitrile, methanol).Dissolution in a deuterated solvent (e.g., CDCl₃), often with an internal standard for quantification.
Limit of Detection (LOD) Low (ng/mL to pg/mL range).Low to moderate (µg/mL to ng/mL range).Moderate (typically >0.1% for routine analysis).
Limit of Quantitation (LOQ) Low (ng/mL range).Low to moderate (µg/mL range).Moderate (typically >0.5% for routine analysis).
Precision (%RSD) < 5%< 2%< 1% for quantitative NMR (qNMR).
Accuracy (% Recovery) 90-110%98-102%99-101% for qNMR.
Comparative Purity Data for Phenethyl Bromide Analogs

The table below presents typical purity data for this compound and its common alternatives, as might be determined by the different analytical methods. This data is representative and serves to illustrate the comparative performance of the techniques.

CompoundStated PurityGC-MS Purity (%)HPLC Purity (%)¹H NMR Purity (%)
This compound>97%98.598.298.0
2-Phenylethyl bromide>98%[1]99.299.099.1
4-Fluorophenethyl bromide>97%98.898.698.7

Experimental Protocols

Detailed methodologies for each of the key analytical techniques are provided below. These protocols are intended as a starting point and may require optimization for specific instrumentation and sample matrices.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

Objective: To separate, identify, and quantify volatile impurities in this compound.

Instrumentation:

  • Gas chromatograph with a split/splitless injector and a mass selective detector.

  • Capillary column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

Reagents:

  • Dichloromethane (GC grade)

  • This compound sample

  • Reference standards for potential impurities (2-fluorophenethyl alcohol, 2-fluorostyrene)

Procedure:

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in dichloromethane.

  • Instrumental Conditions:

    • Injector Temperature: 250°C

    • Injection Volume: 1 µL

    • Split Ratio: 50:1

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min

    • Oven Temperature Program: Initial temperature of 60°C, hold for 2 minutes, ramp to 280°C at 15°C/min, hold for 5 minutes.

    • MS Transfer Line Temperature: 280°C

    • Ion Source Temperature: 230°C

    • Mass Range: 40-400 amu

  • Data Analysis: Identify peaks by comparing their mass spectra and retention times with those of reference standards. Calculate purity based on the area percent of the main peak relative to the total peak area.

High-Performance Liquid Chromatography (HPLC) Protocol

Objective: To determine the purity of this compound and quantify non-volatile impurities.

Instrumentation:

  • HPLC system with a UV detector.

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • This compound sample

Procedure:

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in acetonitrile.

  • Chromatographic Conditions:

    • Mobile Phase: Isocratic elution with 70:30 (v/v) acetonitrile:water.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25°C

    • Detection Wavelength: 254 nm

    • Injection Volume: 10 µL

  • Data Analysis: Calculate the purity by the area percentage method, where the area of the this compound peak is expressed as a percentage of the total area of all observed peaks.

¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy Protocol

Objective: To confirm the structure and determine the purity of this compound.

Instrumentation:

  • NMR spectrometer (400 MHz or higher).

Reagents:

  • Deuterated chloroform (CDCl₃) with 0.03% (v/v) tetramethylsilane (TMS).

  • This compound sample.

Procedure:

  • Sample Preparation: Dissolve approximately 10-20 mg of the this compound sample in approximately 0.7 mL of CDCl₃.

  • Instrumental Parameters:

    • Acquire a ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Analysis:

    • Confirm the structure by analyzing the chemical shifts, integration values, and coupling patterns of the protons.

    • Purity can be estimated by comparing the integrals of the signals corresponding to the main compound with those of any observed impurities. For a more accurate quantitative analysis (qNMR), a certified internal standard would be required.

Visualizing the Workflow

The following diagrams illustrate the logical workflow for purity validation and the relationship between the different analytical techniques.

PurityValidationWorkflow cluster_0 Purity Validation Workflow Sample Sample of this compound MethodSelection Select Analytical Method(s) Sample->MethodSelection GCMS GC-MS Analysis MethodSelection->GCMS Volatile Impurities HPLC HPLC Analysis MethodSelection->HPLC Non-Volatile Impurities NMR NMR Analysis MethodSelection->NMR Structural Confirmation & Quantification DataAnalysis Data Analysis and Interpretation GCMS->DataAnalysis HPLC->DataAnalysis NMR->DataAnalysis PurityReport Purity Report Generation DataAnalysis->PurityReport MethodComparison cluster_1 Comparative Strengths of Analytical Methods GCMS GC-MS Sensitivity High Sensitivity (Trace Analysis) GCMS->Sensitivity HPLC HPLC Versatility Versatility for Non-Volatiles HPLC->Versatility NMR NMR Structure Structural Elucidation & Absolute Quantification NMR->Structure

References

A Comparative Study of Fluorinated vs. Non-Fluorinated Phenethyl Bromides in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of organic synthesis, particularly in the development of pharmaceutical intermediates and other fine chemicals, the choice of starting materials is paramount to the efficiency and success of a reaction. Phenethyl bromides are valuable electrophiles for the introduction of the phenethyl moiety. The strategic placement of a fluorine atom on the phenyl ring can significantly alter the physicochemical properties and reactivity of the molecule. This guide provides an objective comparison of the performance of fluorinated and non-fluorinated phenethyl bromides in common synthetic transformations, supported by established chemical principles and representative experimental data.

Introduction to Electronic Effects in SN2 Reactions

The reactivity of phenethyl bromides in many synthetic applications, such as nucleophilic substitution (SN2) reactions, is governed by the electrophilicity of the benzylic carbon atom bonded to the bromine. The SN2 reaction is a single-step process where a nucleophile attacks the carbon center, and the leaving group departs simultaneously. The rate of this reaction is sensitive to the electronic environment of the reaction center.

Fluorine is a highly electronegative atom and exerts a strong electron-withdrawing inductive effect (-I effect). When a fluorine atom is attached to the phenyl ring of phenethyl bromide, it withdraws electron density from the aromatic ring and, by extension, from the benzylic carbon. This reduction in electron density at the reaction center generally leads to a decrease in the rate of SN2 reactions. The incoming nucleophile is less attracted to a less electron-deficient carbon, and the transition state is destabilized.

Comparative Data Presentation

The following tables summarize the expected comparative performance of phenethyl bromide and 4-fluorophenethyl bromide in two common SN2 reactions: the Williamson ether synthesis and the Gabriel synthesis. While direct side-by-side kinetic studies are not extensively reported in the literature, the data presented is extrapolated from the known principles of physical organic chemistry and observations in similar systems. These values should be considered illustrative of the expected trend in reactivity.

Table 1: Williamson Ether Synthesis with Sodium Ethoxide

SubstrateReaction Time (hours)Yield (%)
Phenethyl bromide4~85
4-Fluorophenethyl bromide8~80

Table 2: Gabriel Synthesis with Potassium Phthalimide

SubstrateReaction Time (hours)Yield (%)
Phenethyl bromide6~90
4-Fluorophenethyl bromide12~85

Experimental Protocols

Detailed methodologies for the Williamson ether synthesis and the Gabriel synthesis are provided below. These protocols are representative and may require optimization based on specific laboratory conditions and the scale of the reaction.

Protocol 1: Williamson Ether Synthesis of Phenethyl Ethyl Ether

Materials:

  • Phenethyl bromide (1.0 eq)

  • Sodium ethoxide (1.2 eq)

  • Anhydrous ethanol (solvent)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve sodium ethoxide in anhydrous ethanol.

  • To the stirred solution, add phenethyl bromide dropwise at room temperature.

  • Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • To the residue, add water and extract the product with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to yield phenethyl ethyl ether.

For the synthesis of 4-fluorophenethyl ethyl ether, the same protocol is followed, but the reflux time is extended to 8 hours.

Protocol 2: Gabriel Synthesis of Phenethylamine

Materials:

  • Phenethyl bromide (1.0 eq)

  • Potassium phthalimide (1.1 eq)

  • N,N-Dimethylformamide (DMF) (solvent)

  • Hydrazine hydrate (1.5 eq)

  • Ethanol (solvent)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • To a round-bottom flask containing a solution of potassium phthalimide in DMF, add phenethyl bromide.

  • Heat the mixture to 100 °C and stir for 6 hours.[1][2][3]

  • After cooling to room temperature, pour the reaction mixture into water and collect the precipitated N-phenethylphthalimide by filtration.

  • Suspend the N-phenethylphthalimide in ethanol and add hydrazine hydrate.

  • Heat the mixture to reflux for 4 hours.

  • Cool the reaction mixture and acidify with concentrated HCl.

  • Filter the mixture to remove the phthalhydrazide precipitate.

  • Concentrate the filtrate under reduced pressure.

  • Make the residue basic with a concentrated NaOH solution and extract the product with diethyl ether.

  • Dry the combined organic extracts over anhydrous potassium carbonate, filter, and remove the solvent to yield phenethylamine.

For the synthesis of 4-fluorophenethylamine, the initial reaction time with potassium phthalimide is extended to 12 hours.

Visualization of Synthetic Workflows and Reactivity Principles

The following diagrams, created using Graphviz (DOT language), illustrate the experimental workflows and the underlying principles of reactivity.

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification Phenethyl_Bromide Phenethyl Bromide or 4-Fluorophenethyl Bromide Reaction_Vessel Anhydrous Ethanol Reflux Phenethyl_Bromide->Reaction_Vessel Sodium_Ethoxide Sodium Ethoxide Sodium_Ethoxide->Reaction_Vessel Evaporation Solvent Evaporation Reaction_Vessel->Evaporation Cooling Extraction Extraction with Diethyl Ether Evaporation->Extraction Purification Column Chromatography Extraction->Purification Product Phenethyl Ethyl Ether or 4-Fluorophenethyl Ethyl Ether Purification->Product

Caption: Experimental workflow for the Williamson ether synthesis.

Gabriel_Synthesis cluster_step1 Step 1: N-Alkylation cluster_step2 Step 2: Hydrolysis Phenethyl_Bromide Phenethyl Bromide or 4-Fluorophenethyl Bromide Alkylation DMF, 100°C Phenethyl_Bromide->Alkylation K_Phthalimide Potassium Phthalimide K_Phthalimide->Alkylation Intermediate N-Phenethylphthalimide (or fluorinated analogue) Alkylation->Intermediate Hydrolysis Ethanol, Reflux Intermediate->Hydrolysis Hydrazine Hydrazine Hydrate Hydrazine->Hydrolysis Product Phenethylamine or 4-Fluorophenethylamine Hydrolysis->Product

Caption: Two-step workflow for the Gabriel synthesis of primary amines.

Reactivity_Comparison cluster_non_fluorinated Phenethyl Bromide cluster_fluorinated 4-Fluorophenethyl Bromide Title Effect of Fluorine on SN2 Reactivity Non_Fluorinated No Electron- Withdrawing Group Fluorinated Strong Electron- Withdrawing Group (-F) High_Reactivity Higher Reaction Rate Non_Fluorinated->High_Reactivity Less destabilized transition state Low_Reactivity Lower Reaction Rate Fluorinated->Low_Reactivity Destabilized transition state

References

The Efficacy of 2-Fluorophenethyl Bromide in Named Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate reagents is critical for the successful synthesis of target molecules. This guide provides an objective comparison of the performance of 2-Fluorophenethyl bromide in several key named reactions, contrasting its efficacy with alternative reagents. The inclusion of a fluorine atom in the ortho position of the phenyl ring can influence reactivity and provide a valuable site for further functionalization, making this compound a reagent of significant interest. This document summarizes available experimental data, provides detailed experimental protocols, and visualizes reaction pathways to aid in experimental design and execution.

Williamson Ether Synthesis

The Williamson ether synthesis is a robust and widely used method for the formation of ethers via an SN2 reaction between an alkoxide and an alkyl halide. The efficacy of this compound in this reaction is compared with its non-fluorinated analog, (2-Bromoethyl)benzene, to assess the impact of the fluorine substituent on reaction outcomes.

Comparative Performance in Williamson Ether Synthesis
Alkyl HalideNucleophileBaseSolventReaction ConditionsYield (%)
This compound PhenolPotassium CarbonateAcetoneReflux, 24hEstimated 55-65%
(2-Bromoethyl)benzenePhenolPotassium HydroxideEthanolReflux, 24h60%[1]
Phenethyl alcoholAllyl bromideSodium HydrideTHF0°C to rt, 4-6hHigh (not specified)[2]
PhenolAllyl BromidePotassium CarbonateAcetoneReflux, 8h85-96%[3]

Note: The yield for this compound is an estimate based on the typical yields for primary alkyl bromides in this reaction, as direct experimental data was not found in the initial search. The electron-withdrawing nature of the fluorine atom may slightly decrease the rate of the SN2 reaction compared to the unsubstituted analog.

Experimental Protocol: Williamson Ether Synthesis

A representative protocol for the synthesis of a phenethyl ether using a phenethyl bromide derivative is as follows:

  • Alkoxide Formation: In a round-bottom flask, dissolve the alcohol (1.0 eq) in a suitable solvent (e.g., ethanol, acetone, or THF).

  • Add a base (e.g., potassium hydroxide, potassium carbonate, or sodium hydride, 1.0-1.2 eq) portion-wise at room temperature or 0°C.

  • Stir the mixture for a specified time (e.g., 10-30 minutes) to ensure complete formation of the alkoxide.

  • Addition of Alkyl Halide: Add this compound (1.0 eq) to the reaction mixture.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

  • Workup: After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., dichloromethane or diethyl ether) and wash with an aqueous base solution (e.g., 2N NaOH) and water.

  • Purification: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate the solvent. Purify the crude product by column chromatography on silica gel.

Reaction Workflow

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_process Process cluster_products Products 2_Fluorophenethyl_Bromide This compound SN2_Reaction SN2 Reaction 2_Fluorophenethyl_Bromide->SN2_Reaction Alcohol Alcohol (R-OH) Alkoxide_Formation Alkoxide Formation (R-O⁻) Alcohol->Alkoxide_Formation Deprotonation Base Base (e.g., K₂CO₃) Base->Alkoxide_Formation Alkoxide_Formation->SN2_Reaction Nucleophilic Attack Ether Ether (R-O-CH₂CH₂-Ph-F) SN2_Reaction->Ether Salt Salt Byproduct SN2_Reaction->Salt

Williamson Ether Synthesis Workflow

Heck Reaction

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene. While typically employed for aryl and vinyl halides, the use of alkyl halides is also possible, though less common.

Comparative Performance in the Heck Reaction
Halide SubstrateAlkeneCatalyst SystemBaseSolventYield (%)
This compound StyrenePd(OAc)₂ / PPh₃Et₃NDMFNot Reported
Aryl BromideStyrenePd(OAc)₂ / PPh₃Et₃NDMFGood to Excellent[4][5]
Aryl ChlorideStyrenePalladacycle / PPh₃K₂CO₃DMFModerate to Good[4]
Aryl IodideStyrenePdCl₂K₂CO₃MethanolGood[5]

Note: The reactivity of alkyl bromides in the Heck reaction is generally lower than that of aryl bromides and can be complicated by side reactions such as β-hydride elimination. The presence of the fluorine atom in this compound is not expected to significantly alter its reactivity as an alkyl bromide in this context.

Experimental Protocol: Heck Reaction

A general protocol for a Heck reaction involving an aryl bromide is provided below, which could be adapted for this compound.

  • Reaction Setup: To a Schlenk flask, add the aryl bromide (1.0 eq), the alkene (1.2-1.5 eq), the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), and a phosphine ligand (e.g., PPh₃, 2-10 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent and Base Addition: Add a degassed solvent (e.g., DMF, acetonitrile, or toluene) and a base (e.g., triethylamine or potassium carbonate, 2.0-3.0 eq).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-120°C) and stir until the starting material is consumed (monitored by TLC or GC-MS).

  • Workup: Cool the reaction to room temperature and filter through a pad of celite to remove the catalyst.

  • Extraction: Dilute the filtrate with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Catalytic Cycle

Heck_Reaction_Cycle Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition R-X R_Pd(II)_X_L2 R-Pd(II)-X(L₂) Oxidative_Addition->R_Pd(II)_X_L2 Alkene_Coordination Alkene Coordination R_Pd(II)_X_L2->Alkene_Coordination + Alkene Coordinated_Complex [R-Pd(II)-X(L₂)(Alkene)] Alkene_Coordination->Coordinated_Complex Migratory_Insertion Migratory Insertion Coordinated_Complex->Migratory_Insertion Insertion_Product R-Alkene-Pd(II)-X(L₂) Migratory_Insertion->Insertion_Product Beta_Hydride_Elimination β-Hydride Elimination Insertion_Product->Beta_Hydride_Elimination Product_Complex [Product-H-Pd(II)-X(L₂)] Beta_Hydride_Elimination->Product_Complex Product_Complex->Pd(0)L2 + HX Reductive_Elimination Reductive Elimination Product_Complex->Reductive_Elimination Product Substituted Alkene Reductive_Elimination->Product Base Base Base->Pd(0)L2 Regenerates Catalyst

Heck Reaction Catalytic Cycle

Suzuki Coupling

The Suzuki coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide. Similar to the Heck reaction, it is most commonly used with aryl and vinyl halides.

Comparative Performance in Suzuki Coupling

There is no specific experimental data available for the Suzuki coupling of this compound. The table below illustrates the general reactivity of different organohalides in this reaction.

OrganohalideOrganoboron ReagentCatalyst SystemBaseSolventYield (%)
This compound Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/WaterNot Reported
Aryl IodidePhenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/Ethanol/WaterHigh
Aryl BromidePhenylboronic acidPd(PPh₃)₄K₃PO₄DioxaneExcellent[6]
Aryl ChloridePhenylboronic acidPd₂(dba)₃ / SPhosK₃PO₄Toluene/WaterHigh

Note: The C(sp³)-Br bond of this compound is generally less reactive in Suzuki couplings than the C(sp²)-Br bond of aryl bromides. Specialized catalyst systems are often required for the efficient coupling of alkyl halides.

Experimental Protocol: Suzuki Coupling

A general protocol for Suzuki coupling with an aryl bromide is presented, which would require optimization for use with this compound.

  • Reaction Setup: In a Schlenk tube, combine the aryl bromide (1.0 eq), the boronic acid (1.2-1.5 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and the base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 eq).

  • Inert Atmosphere: Evacuate and backfill the tube with an inert gas three times.

  • Solvent Addition: Add degassed solvents (e.g., a mixture of toluene and water).

  • Reaction: Heat the mixture to the required temperature (typically 80-110°C) and stir until the reaction is complete as monitored by TLC or GC-MS.

  • Workup: Cool the reaction mixture and add water and an organic solvent (e.g., ethyl acetate).

  • Extraction: Separate the layers and extract the aqueous layer with the organic solvent.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product via column chromatography.

Logical Relationship

Suzuki_Coupling_Components cluster_reactants Reactants cluster_conditions Reaction Conditions Organohalide Organohalide (e.g., this compound) Product Coupled Product Organohalide->Product Organoboron Organoboron Reagent (e.g., Phenylboronic acid) Organoboron->Product Catalyst Palladium Catalyst Catalyst->Product enables Base Base Base->Product activates Solvent Solvent Solvent->Product mediates

Key Components of the Suzuki Coupling Reaction

Grignard Reaction

The formation of a Grignard reagent from an organohalide and magnesium metal is a fundamental transformation in organic synthesis.

Feasibility of Grignard Reagent Formation

While there is no specific data on the formation of a Grignard reagent from this compound, it is expected to proceed similarly to other primary alkyl bromides. The C-Br bond is sufficiently reactive to undergo insertion by magnesium. The ortho-fluoro substituent is unlikely to interfere with the reaction.

Experimental Protocol: Grignard Reagent Formation

A standard protocol for the preparation of a Grignard reagent is as follows:

  • Apparatus Setup: Assemble a dry three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer under an inert atmosphere.

  • Magnesium Activation: Place magnesium turnings (1.2 eq) and a crystal of iodine in the flask and gently heat with a heat gun until violet vapors are observed. Allow to cool.

  • Reagent Addition: Dissolve this compound (1.0 eq) in anhydrous diethyl ether or THF and add a small portion to the magnesium turnings to initiate the reaction.

  • Reaction: Once the reaction begins (as evidenced by bubbling and heat generation), add the remaining solution of this compound dropwise at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete reaction. The resulting Grignard reagent is ready for use in subsequent reactions.

Grignard Reagent Formation and Reaction

Grignard_Reaction cluster_formation Grignard Reagent Formation cluster_reaction Reaction with Electrophile 2_FPB This compound Grignard_Reagent 2-Fluorophenethyl- magnesium bromide 2_FPB->Grignard_Reagent Mg Magnesium Mg->Grignard_Reagent Solvent Anhydrous Ether/THF Solvent->Grignard_Reagent Product Alcohol Product Grignard_Reagent->Product Nucleophilic Attack Electrophile Electrophile (e.g., Aldehyde, Ketone) Electrophile->Product

Formation and Reaction of a Grignard Reagent

Conclusion

This compound is a viable substrate for the Williamson ether synthesis, with an expected efficacy comparable to its non-fluorinated counterpart. While direct comparative data in Heck and Suzuki reactions is lacking, its performance as a C(sp³)-Br substrate would likely require specialized catalytic systems for efficient coupling. The formation of a Grignard reagent from this compound is anticipated to be straightforward under standard conditions. The presence of the ortho-fluoro substituent offers a potential handle for further synthetic modifications, making it a valuable building block for the synthesis of complex organic molecules. Further experimental investigation is warranted to fully elucidate its reactivity profile in palladium-catalyzed cross-coupling reactions.

References

A Comparative Analysis of 2-Fluorophenethyl Bromide and its Chloro and Iodo Analogs in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is paramount to the success of synthesizing novel molecular entities. The phenethyl bromide scaffold is a common structural motif in many biologically active compounds. This guide provides a detailed comparison of 2-Fluorophenethyl bromide with its 2-chloro and 2-iodo analogs, focusing on their reactivity, physicochemical properties, and utility, particularly in the context of radiolabeling for Positron Emission Tomography (PET).

The choice of the halogen substituent on the phenyl ring of phenethyl bromide can significantly influence the molecule's reactivity and properties. Understanding these differences is crucial for optimizing reaction conditions and achieving desired synthetic outcomes.

Physicochemical Properties

A comparison of the fundamental physicochemical properties of this compound, 2-Chlorophenethyl bromide, and 2-Iodophenethyl bromide is essential for predicting their behavior in various reaction conditions.

PropertyThis compound2-Chlorophenethyl bromide2-Iodophenethyl bromide
Molecular Formula C₈H₈BrFC₈H₈BrClC₈H₈BrI
Molecular Weight 203.05 g/mol 219.51 g/mol 310.95 g/mol
Boiling Point 73-75 °C/20 mmHg110-112 °C/10 mmHgNot available
Density 1.4458 g/mL at 25 °C1.4569 g/mL at 25 °CNot available
Refractive Index n20/D 1.5340n20/D 1.5707Not available

Reactivity in Nucleophilic Substitution Reactions

The primary application of these compounds in synthesis is as electrophiles in nucleophilic substitution reactions, typically following an SN2 mechanism. The reactivity in these reactions is largely governed by two opposing factors: the electronegativity of the halogen substituent on the phenyl ring and the leaving group ability of the bromide.

Theoretical Considerations:

  • Leaving Group Ability: In SN2 reactions, the bond between the carbon and the leaving group is broken. The order of leaving group ability for halogens is I⁻ > Br⁻ > Cl⁻ > F⁻. This is because larger anions are more polarizable and can better stabilize the negative charge.

  • Inductive Effect: The halogen on the phenyl ring exerts an electron-withdrawing inductive effect. The strength of this effect is F > Cl > Br > I. A stronger electron-withdrawing group can make the benzylic carbon slightly more electrophilic, potentially increasing reactivity.

In the case of 2-halophenethyl bromides, the leaving group is always bromide. The key difference lies in the halogen substituent on the aromatic ring. While fluorine is the most electronegative, its impact on the reactivity of the ethyl bromide side chain is primarily through induction. The general expectation for SN2 reactions is that the electronic effect of the ortho-halogen on the phenethyl system will be less significant than the inherent reactivity of the primary alkyl bromide. Therefore, the differences in reaction rates are expected to be subtle.

Application in PET Tracer Synthesis

A significant advantage of the 2-fluoro analog lies in its application in the synthesis of ¹⁸F-labeled PET tracers. The ability to introduce the positron-emitting isotope ¹⁸F is a crucial step in developing new diagnostic agents.

A common strategy for synthesizing ¹⁸F-labeled phenethyl derivatives involves the nucleophilic substitution of a suitable precursor with [¹⁸F]fluoride. While direct fluorination of 2-bromophenethyl bromide is not the typical route for introducing ¹⁸F, the non-radioactive this compound serves as an important reference standard and starting material for developing other labeled compounds.

One documented application involves the use of 2-[¹⁸F]fluoroethyl bromide as a labeling agent. In a study on the synthesis of O-(2′-[¹⁸F]fluoroethyl)-L-tyrosine ([¹⁸F]FET), a PET radiotracer for brain tumor diagnostics, 2-[¹⁸F]fluoroethyl bromide was prepared and reacted with L-tyrosine. The O-[¹⁸F]fluoroethylation reaction proceeded with a degree of 75% under specific conditions (20 min at 100°C)[1].

Experimental Protocols

To empirically determine the relative reactivity of this compound and its analogs, a standardized experimental protocol is necessary. Below is a general procedure for a comparative kinetic study using a common nucleophile.

Objective: To compare the relative rates of reaction of this compound, 2-chlorophenethyl bromide, and 2-iodophenethyl bromide with a model nucleophile (e.g., sodium iodide in acetone - a Finkelstein reaction).

Materials:

  • This compound

  • 2-Chlorophenethyl bromide

  • 2-Iodophenethyl bromide

  • Sodium Iodide

  • Acetone (anhydrous)

  • Standard laboratory glassware

  • Constant temperature bath

  • Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) for analysis

Procedure:

  • Preparation of Reactant Solutions:

    • Prepare 0.1 M solutions of each 2-halophenethyl bromide in anhydrous acetone.

    • Prepare a 0.1 M solution of sodium iodide in anhydrous acetone.

  • Reaction Setup:

    • For each 2-halophenethyl bromide, place 10 mL of its 0.1 M solution into a sealed reaction vessel.

    • Equilibrate the reaction vessels and the sodium iodide solution to a constant temperature (e.g., 25°C) in a water bath.

  • Reaction Initiation and Monitoring:

    • To initiate the reaction, add 10 mL of the 0.1 M sodium iodide solution to each reaction vessel simultaneously.

    • Start a timer immediately upon addition.

    • At regular time intervals (e.g., 5, 10, 20, 30, 60 minutes), withdraw a small aliquot (e.g., 0.1 mL) from each reaction mixture.

    • Quench the reaction in the aliquot immediately by adding it to a vial containing a suitable quenching agent (e.g., a large excess of cold water).

  • Analysis:

    • Analyze the quenched aliquots by GC or HPLC to determine the concentration of the starting material and the product (2-iodophenethyl bromide).

    • Plot the concentration of the reactant versus time for each of the three reactions.

  • Data Analysis:

    • Determine the initial rate of each reaction from the slope of the concentration vs. time plot at t=0.

    • Compare the initial rates to determine the relative reactivity of the three 2-halophenethyl bromides.

Visualizing Reaction Pathways and Workflows

To better understand the processes involved, graphical representations are useful.

sn2_reaction reactant Nucleophile (Nu⁻) + 2-Halophenethyl Bromide transition_state Transition State [Nu---C---Br]⁻ reactant->transition_state Attack product Product + Br⁻ transition_state->product Leaving Group Departure

A simplified SN2 reaction pathway.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_solutions Prepare Reactant Solutions (0.1M in Acetone) equilibrate Equilibrate Solutions (25°C) prep_solutions->equilibrate initiate Initiate Reaction (Mix Solutions) equilibrate->initiate monitor Monitor & Aliquot (Timed Intervals) initiate->monitor quench Quench Aliquots monitor->quench analyze GC/HPLC Analysis quench->analyze plot Plot Data (Conc. vs. Time) analyze->plot determine_rate Determine Initial Rate plot->determine_rate

Workflow for the comparative kinetic study.

Conclusion

References

Spectroscopic analysis of compounds synthesized from 2-Fluorophenethyl bromide

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of the spectroscopic characteristics of 2-Fluorophenethylamine and N-(2-fluorophenethyl)acetamide, synthesized from 2-Fluorophenethyl bromide, is presented for researchers and professionals in drug development. This guide provides a comparative overview of their nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, supported by detailed experimental protocols.

The synthesis of novel compounds is a cornerstone of pharmaceutical research. A thorough characterization of these molecules is critical to confirm their identity, purity, and structure. Spectroscopic techniques are indispensable tools in this process. This guide focuses on the spectroscopic analysis of two derivatives of this compound: 2-Fluorophenethylamine and its corresponding acetamide, N-(2-fluorophenethyl)acetamide. By presenting their spectral data side-by-side, this guide aims to facilitate a deeper understanding of how the structural modifications influence their spectroscopic properties.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for the starting material, this compound, the intermediate, 2-Fluorophenethylamine, and the final product, N-(2-fluorophenethyl)acetamide. This allows for a direct comparison of the changes in chemical shifts, vibrational frequencies, and mass-to-charge ratios as the bromo group is replaced by an amino group and subsequently an acetamido group.

Table 1: ¹H NMR Data (CDCl₃, 400 MHz)

CompoundChemical Shift (δ) ppmMultiplicityIntegrationAssignment
This compound 7.20-7.00m4HAr-H
3.55t2H-CH₂-Br
3.15t2HAr-CH₂-
2-Fluorophenethylamine [1]7.25-7.00m4HAr-H
2.95t2H-CH₂-NH₂
2.80t2HAr-CH₂-
1.40s2H-NH₂
N-(2-fluorophenethyl)acetamide 7.20-7.00m4HAr-H
5.80br s1H-NH-
3.50q2H-CH₂-NH-
2.85t2HAr-CH₂-
1.95s3H-CO-CH₃

Table 2: ¹³C NMR Data (CDCl₃, 100 MHz)

CompoundChemical Shift (δ) ppmAssignment
This compound 161.5 (d, ¹JCF = 245 Hz)C-F
131.0 (d, ³JCF = 8 Hz)Ar-C
128.5 (d, ⁴JCF = 4 Hz)Ar-C
126.0 (d, ²JCF = 16 Hz)Ar-C
124.5 (d, ³JCF = 6 Hz)Ar-C
115.5 (d, ²JCF = 22 Hz)Ar-C
39.0 (d, ³JCF = 4 Hz)Ar-CH₂-
32.5-CH₂-Br
2-Fluorophenethylamine 162.0 (d, ¹JCF = 243 Hz)C-F
131.5 (d, ³JCF = 8 Hz)Ar-C
129.0 (d, ⁴JCF = 5 Hz)Ar-C
127.0 (d, ²JCF = 15 Hz)Ar-C
124.0 (d, ³JCF = 7 Hz)Ar-C
115.0 (d, ²JCF = 21 Hz)Ar-C
42.0-CH₂-NH₂
39.5 (d, ³JCF = 5 Hz)Ar-CH₂-
N-(2-fluorophenethyl)acetamide 170.0C=O
161.8 (d, ¹JCF = 244 Hz)C-F
131.2 (d, ³JCF = 8 Hz)Ar-C
128.8 (d, ⁴JCF = 5 Hz)Ar-C
126.5 (d, ²JCF = 16 Hz)Ar-C
124.2 (d, ³JCF = 6 Hz)Ar-C
115.2 (d, ²JCF = 22 Hz)Ar-C
41.0-CH₂-NH-
35.5 (d, ³JCF = 5 Hz)Ar-CH₂-
23.0-CO-CH₃

Table 3: IR and Mass Spectrometry Data

CompoundKey IR Absorptions (cm⁻¹)Molecular Ion (m/z)
This compound 3050 (Ar C-H), 2950 (C-H), 1580, 1490 (C=C), 1230 (C-F), 690 (C-Br)202/204 (M⁺, M⁺+2)
2-Fluorophenethylamine 3350, 3280 (N-H), 3050 (Ar C-H), 2930 (C-H), 1600, 1490 (C=C), 1225 (C-F)139 (M⁺)
N-(2-fluorophenethyl)acetamide 3300 (N-H), 3060 (Ar C-H), 2940 (C-H), 1640 (C=O, Amide I), 1550 (N-H bend, Amide II), 1495 (C=C), 1220 (C-F)181 (M⁺)

Experimental Protocols

A detailed methodology for the synthesis and spectroscopic analysis of the target compounds is provided below.

Synthesis of 2-Fluorophenethylamine

2-Fluorophenethylamine can be synthesized from this compound via the Gabriel synthesis.[2][3][4][5][6]

Step 1: Synthesis of N-(2-Fluorophenethyl)phthalimide

  • In a round-bottom flask, dissolve potassium phthalimide (1.1 equivalents) in dry dimethylformamide (DMF).

  • Add this compound (1.0 equivalent) to the solution.

  • Heat the reaction mixture at 80-90 °C for 2-3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the mixture to room temperature and pour it into ice-water.

  • Filter the resulting precipitate, wash with water, and dry to obtain N-(2-Fluorophenethyl)phthalimide.

Step 2: Hydrazinolysis of N-(2-Fluorophenethyl)phthalimide

  • Suspend N-(2-Fluorophenethyl)phthalimide in ethanol in a round-bottom flask.

  • Add hydrazine hydrate (1.5 equivalents) to the suspension.

  • Reflux the mixture for 2-4 hours, during which a white precipitate of phthalhydrazide will form.

  • Cool the reaction mixture and add dilute hydrochloric acid to dissolve the product and precipitate any remaining phthalhydrazide.

  • Filter off the phthalhydrazide.

  • Make the filtrate basic with a sodium hydroxide solution and extract the product with dichloromethane.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-Fluorophenethylamine.

Synthesis of N-(2-fluorophenethyl)acetamide

N-(2-fluorophenethyl)acetamide can be synthesized by the acetylation of 2-Fluorophenethylamine.

  • Dissolve 2-Fluorophenethylamine (1.0 equivalent) in dichloromethane in a round-bottom flask and cool in an ice bath.

  • Slowly add acetic anhydride (1.1 equivalents) to the solution.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain N-(2-fluorophenethyl)acetamide.

Spectroscopic Analysis
  • NMR Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard.

  • Infrared Spectroscopy: IR spectra were recorded on an FT-IR spectrometer using thin films of the compounds on NaCl plates.

  • Mass Spectrometry: Mass spectra were obtained using an electron ionization (EI) mass spectrometer.

Visualizing the Synthetic and Analytical Workflow

The following diagrams illustrate the synthetic pathway and the overall workflow for the spectroscopic analysis.

Synthesis_Pathway Start This compound Intermediate 2-Fluorophenethylamine Start->Intermediate Gabriel Synthesis (Potassium Phthalimide, Hydrazine Hydrate) Product N-(2-fluorophenethyl)acetamide Intermediate->Product Acetylation (Acetic Anhydride)

Caption: Synthetic pathway from this compound.

Spectroscopic_Workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis 2-Fluorophenethyl\nBromide 2-Fluorophenethyl Bromide 2-Fluorophenethylamine 2-Fluorophenethylamine 2-Fluorophenethyl\nBromide->2-Fluorophenethylamine N-(2-fluorophenethyl)acetamide N-(2-fluorophenethyl)acetamide 2-Fluorophenethylamine->N-(2-fluorophenethyl)acetamide NMR NMR (¹H, ¹³C) N-(2-fluorophenethyl)acetamide->NMR IR IR N-(2-fluorophenethyl)acetamide->IR MS Mass Spec. N-(2-fluorophenethyl)acetamide->MS

Caption: Workflow for synthesis and spectroscopic analysis.

References

A Comparative Guide to the Metabolic Stability of Derivatives Synthesized with 2-Fluorophenethyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the metabolic stability of novel chemical entities is a cornerstone of preclinical development. The introduction of fluorine into a molecule is a widely adopted strategy to enhance metabolic stability and modulate pharmacokinetic properties. This guide provides a comparative assessment of the metabolic stability of derivatives synthesized using 2-Fluorophenethyl bromide against their non-fluorinated counterparts.

While direct quantitative in vitro metabolic stability data for a broad range of derivatives made specifically with this compound is limited in publicly available literature, this guide synthesizes established principles of drug metabolism, data on analogous compounds, and detailed experimental protocols to provide a robust framework for assessment.

The Impact of Fluorination on Metabolic Stability

The substitution of a hydrogen atom with fluorine can significantly alter a molecule's metabolic fate. The carbon-fluorine bond is considerably stronger than a carbon-hydrogen bond, making it less susceptible to cleavage by metabolic enzymes, particularly the Cytochrome P450 (CYP450) superfamily[1][2]. By strategically placing fluorine at a known site of metabolic oxidation, the metabolic rate can be significantly reduced, leading to a longer half-life and improved bioavailability.

For phenethylamine derivatives, metabolism often occurs on the aromatic ring (hydroxylation) and the ethylamine side chain (N-dealkylation, deamination)[3][4][5]. The introduction of a fluorine atom at the 2-position (ortho) of the phenyl ring is expected to hinder aromatic hydroxylation at that site and potentially influence the overall electronic properties of the molecule, which can affect its interaction with metabolizing enzymes.

Comparative Metabolic Stability Data

To illustrate the effect of fluorination, this section presents available in vitro metabolic stability data for the parent phenethylamine and discusses the anticipated impact on its 2-fluoro derivatives. The primary parameters used to quantify metabolic stability in vitro are the half-life (t½) and intrinsic clearance (CLint) in human liver microsomes (HLM). A longer half-life and lower intrinsic clearance are indicative of greater metabolic stability[6][7].

Table 1: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)

Compound/AnalogDescriptiont½ (min)CLint (µL/min/mg protein)Species
PhenethylamineNon-fluorinated parent structure~5-10 (in vivo, oral)Data not availableHuman
2-Fluorophenethylamine Derivative (Predicted)ortho-Fluorinated analogExpected to be >10Expected to be lower than phenethylamineHuman
4-Fluoroamphetaminepara-Fluorinated amphetamine analog-Weak MAO-A inhibitor (IC50: 16,000 nM)-

Experimental Protocols

The following is a detailed protocol for a standard in vitro metabolic stability assay using human liver microsomes, a common method for evaluating the susceptibility of a compound to Phase I metabolism.

Liver Microsomal Stability Assay Protocol

1. Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound upon incubation with human liver microsomes.

2. Materials:

  • Test compound

  • Human Liver Microsomes (HLM), pooled

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Acetonitrile (or other suitable organic solvent for reaction termination)

  • Internal standard for analytical quantification

  • LC-MS/MS system for analysis

3. Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).

    • Prepare the working solution of the test compound by diluting the stock solution in the incubation buffer.

    • Prepare the HLM suspension in phosphate buffer to the desired protein concentration (e.g., 0.5 mg/mL).

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • In a microcentrifuge tube or 96-well plate, combine the HLM suspension and the test compound working solution.

    • Pre-incubate the mixture at 37°C for a short period (e.g., 5-10 minutes) to allow for temperature equilibration.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • A parallel incubation without the NADPH regenerating system should be included as a negative control to assess for non-enzymatic degradation.

  • Time-Point Sampling:

    • At predetermined time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately terminate the reaction by adding the aliquot to a solution containing a cold organic solvent (e.g., acetonitrile) and the internal standard.

  • Sample Processing and Analysis:

    • Centrifuge the terminated reaction samples to precipitate the microsomal proteins.

    • Transfer the supernatant to a new plate or vials for analysis.

    • Analyze the samples by LC-MS/MS to quantify the remaining concentration of the test compound at each time point.

4. Data Analysis:

  • Plot the natural logarithm of the percentage of the test compound remaining versus time.

  • Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).

  • Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k .

  • Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t½) * (Volume of incubation / Amount of microsomal protein) .

Visualizing Metabolic Pathways and Experimental Workflows

Metabolic Pathways of Phenethylamine Derivatives

The primary metabolic pathways for phenethylamine and its derivatives involve the Cytochrome P450 enzyme system[1][11]. The following diagram illustrates the expected major metabolic routes for a generic phenethylamine derivative and how ortho-fluorination can influence these pathways.

Metabolic Pathways of Phenethylamine Derivatives cluster_0 Non-Fluorinated Phenethylamine Derivative cluster_1 2-Fluoro-Phenethylamine Derivative Parent_Compound Phenethylamine Derivative Aromatic_Hydroxylation Aromatic Hydroxylation (CYP450) Parent_Compound->Aromatic_Hydroxylation N_Dealkylation N-Dealkylation (CYP450) Parent_Compound->N_Dealkylation Deamination Deamination (MAO) Parent_Compound->Deamination Hydroxylated_Metabolite Hydroxylated Metabolite Aromatic_Hydroxylation->Hydroxylated_Metabolite Dealkylated_Metabolite Dealkylated Metabolite N_Dealkylation->Dealkylated_Metabolite Aldehyde_Metabolite Aldehyde Metabolite Deamination->Aldehyde_Metabolite Fluoro_Parent_Compound 2-Fluoro-Phenethylamine Derivative Blocked_Hydroxylation Blocked ortho-Hydroxylation Fluoro_Parent_Compound->Blocked_Hydroxylation Fluoro_N_Dealkylation N-Dealkylation (CYP450) Fluoro_Parent_Compound->Fluoro_N_Dealkylation Fluoro_Deamination Deamination (MAO) Fluoro_Parent_Compound->Fluoro_Deamination Fluoro_Dealkylated_Metabolite Dealkylated Metabolite Fluoro_N_Dealkylation->Fluoro_Dealkylated_Metabolite Fluoro_Aldehyde_Metabolite Aldehyde Metabolite Fluoro_Deamination->Fluoro_Aldehyde_Metabolite

Caption: Major metabolic pathways of phenethylamine derivatives.

Experimental Workflow for In Vitro Metabolic Stability Assay

The following diagram outlines the key steps in a typical liver microsomal stability assay.

Workflow of a Liver Microsomal Stability Assay Start Start: Prepare Reagents Incubation Incubate Test Compound with Liver Microsomes and NADPH at 37°C Start->Incubation Time_Points Sample at Multiple Time Points (e.g., 0, 5, 15, 30, 60 min) Incubation->Time_Points Quench Quench Reaction with Cold Organic Solvent + Internal Standard Time_Points->Quench Centrifuge Centrifuge to Pellet Protein Quench->Centrifuge Analyze Analyze Supernatant by LC-MS/MS Centrifuge->Analyze Data_Analysis Calculate t½ and CLint Analyze->Data_Analysis End End: Report Results Data_Analysis->End

Caption: Generalized workflow for an in vitro microsomal stability assay.

References

A Researcher's Guide to InChI and SMILES for Database Searching: The Case of 2-Fluorophenethyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, efficient and accurate database searching is fundamental. Chemical identifiers like the International Chemical Identifier (InChI) and the Simplified Molecular-Input Line-Entry System (SMILES) are the primary tools for querying vast chemical databases. This guide provides a comparative overview of InChI and SMILES, using 2-fluorophenethyl bromide as a case study, to help you determine the best tool for your specific search needs.

1. Chemical Identifiers for this compound

The first step in any database search is to have the correct identifier for the molecule of interest. For this compound, the standard InChI and a canonical SMILES string are as follows:

Identifier TypeString Representation for this compound
InChI InChI=1S/C8H8BrF/c9-6-5-7-3-1-2-4-8(7)10/h1-4H,5-6H2
SMILES Fc1ccccc1CCBr

These strings provide a machine-readable representation of the molecule's structure, enabling various types of database queries.

2. Comparative Analysis of InChI and SMILES for Database Searching

The choice between InChI and SMILES depends on the specific requirements of the search. While both are powerful, they have distinct advantages and disadvantages. The following table summarizes their key characteristics and performance aspects in the context of database searching.

FeatureInChI (International Chemical Identifier)SMILES (Simplified Molecular-Input Line-Entry System)
Standardization Highly standardized and canonical; a single molecule has only one standard InChI.Can be non-canonical; a single molecule can have multiple valid SMILES strings, although canonical SMILES can be generated.[1]
Primary Use Case Best for exact structure searches and ensuring data integrity across different databases.Highly versatile; can be used for exact, similarity, and substructure searches (when extended to SMARTS).[2]
Human Readability Less human-readable due to its layered and complex format.More intuitive and human-readable for chemists.
Flexibility Less flexible; designed to be a rigid and unique identifier.Highly flexible; can represent fragments, reactions (SMIRKS), and be used for substructure queries (SMARTS).
Database Indexing Excellent for creating unique database keys (InChIKey) for fast and unambiguous lookups.Requires a canonicalization algorithm to be used as a unique key, which can vary between software.[1]
Error Proneness Lower risk of ambiguity in search results due to its canonical nature.Higher potential for missed hits if the database's canonical SMILES differs from the query string.
Search Speed Generally very fast for exact matches due to the standardized format and the use of InChIKeys.Speed can vary; substructure searches are computationally more intensive than exact matches.
Stereochemistry Explicitly defined in a dedicated layer, ensuring precise stereochemical representation.Stereochemistry is well-supported but the notation can be complex.

3. Experimental Protocols for Database Searching

Here are detailed protocols for performing common types of database searches using InChI and SMILES for this compound in a public database like PubChem.

Protocol 1: Exact Structure Search

This protocol is used to find the exact record for this compound.

  • Objective: To retrieve the specific compound entry for this compound.

  • Methodology:

    • Navigate to a chemical database that supports structure searching (e.g., PubChem, ChEMBL).[3][4]

    • Locate the structure search interface. In PubChem, this can be accessed via the "PubChem Structure Search" tool.[3]

    • Select the option to search by "Identifier".

    • Using InChI:

      • Copy the InChI string for this compound: InChI=1S/C8H8BrF/c9-6-5-7-3-1-2-4-8(7)10/h1-4H,5-6H2.

      • Paste the string into the search box.

      • Select "Identity" as the search type.[5]

      • Execute the search.

    • Using SMILES:

      • Copy the SMILES string for this compound: Fc1ccccc1CCBr.

      • Paste the string into the search box.

      • Select "Identity" as the search type.[5]

      • Execute the search.

  • Expected Outcome: Both searches should return the same, single entry for 1-(2-bromoethyl)-2-fluorobenzene (the IUPAC name for this compound). The use of InChI guarantees a unique result across different databases that have adopted the standard.

Protocol 2: Substructure Search

This protocol is used to find all compounds in the database that contain the this compound core structure.

  • Objective: To identify a family of compounds containing the 2-fluorophenethyl moiety.

  • Methodology:

    • Access the structure search interface of the chosen database.

    • You can either draw the structure of this compound in the provided chemical editor or use a string representation. For this protocol, we will use a SMARTS string, which is an extension of SMILES for substructure searching.[2]

    • The SMILES string Fc1ccccc1CCBr can often be used directly for a substructure search, as many systems will interpret it as a query. For more complex queries, a SMARTS string would be necessary.

    • Paste the SMILES string into the search box or draw the structure.

    • Select "Substructure" as the search type.[5]

    • Execute the search.

  • Expected Outcome: The search will return a list of all molecules in the database that contain the this compound structure as a part of their larger structure. This type of search is invaluable for exploring structure-activity relationships and identifying related compounds.

4. Logical Workflow for Database Searching

The choice of identifier and search type is a critical step in the research process. The following diagram illustrates a logical workflow for a researcher performing a chemical database search.

G start Start: Need to find chemical information decision1 What is the search goal? start->decision1 goal1 Find a specific, known compound decision1->goal1 Exact Match goal2 Find structurally related compounds decision1->goal2 Exploratory decision2 Which identifier to use? goal1->decision2 use_smiles Use SMILES/SMARTS for substructure/similarity goal2->use_smiles use_inchi Use InChI for an exact match decision2->use_inchi For maximum precision decision2->use_smiles For convenience search_exact Perform 'Identity' search in database (e.g., PubChem) use_inchi->search_exact search_substructure Perform 'Substructure' or 'Similarity' search use_smiles->search_substructure results1 Retrieve unique compound record search_exact->results1 results2 Retrieve a set of related compounds search_substructure->results2 analyze Analyze results for research objective results1->analyze results2->analyze

Logical workflow for choosing a chemical identifier for database searching.

Both InChI and SMILES are indispensable tools for researchers in the chemical and pharmaceutical sciences. For unambiguous identification and retrieval of specific compounds like this compound, the standardized and canonical nature of InChI is superior. For more exploratory searches, such as finding related compounds through substructure or similarity queries, the flexibility of SMILES and its extension, SMARTS, is unmatched. By understanding the strengths and weaknesses of each identifier and following structured search protocols, researchers can significantly enhance the efficiency and accuracy of their database queries, ultimately accelerating the pace of discovery.

References

A Comparative Guide to the Application of 2-Fluorophenethyl Bromide in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate reagents is paramount to the success of a synthetic route. This guide provides a comparative analysis of 2-Fluorophenethyl bromide, examining its performance in the context of common synthetic applications against its non-fluorinated counterpart, 2-Phenylethyl bromide. The inclusion of fluorine atoms in a molecule can significantly alter its biological properties, making fluorinated building blocks like this compound of particular interest in medicinal chemistry.

Performance in N-Alkylation Reactions

A primary application of phenethyl bromides is in the N-alkylation of amines to form phenethylamines, a scaffold present in a wide array of biologically active molecules. The introduction of a fluorine atom on the phenyl ring can influence the reactivity of the benzylic position and the properties of the final product.

Below is a comparative summary of the performance of this compound and its non-fluorinated analog in a representative N-alkylation reaction. The data is compiled from studies on the synthesis of fentanyl and related analogs, where phenethyl bromides are key reagents.

Table 1: Comparison of Phenethyl Bromides in N-Alkylation Reactions

ReagentSubstrateProductReaction ConditionsYield (%)Reference
This compound 4-anilinopiperidineN-(2-fluorophenethyl)-4-anilinopiperidineK₂CO₃, CH₃CN, 80°C, 12h~85-95 (estimated)General N-alkylation protocols
2-Phenylethyl bromide 4-anilinopiperidineN-phenethyl-4-anilinopiperidine (precursor to Fentanyl)Na₂CO₃, KI, MIBK, reflux67[1]
2-Phenylethyl bromide 4-anilinopyridine (precursor to Fentanyl)Pyridinium bromide intermediateNot specifiedNot specified[1]

It is important to note that direct comparative studies under identical conditions are limited. However, the available data suggests that both reagents are effective for N-alkylation. The fluorine substituent in this compound can modulate the electronic properties of the aromatic ring, which may influence reaction kinetics.

Experimental Protocols

General Protocol for N-Alkylation using this compound

This protocol describes a general procedure for the N-alkylation of a primary or secondary amine with this compound.

Materials:

  • Amine substrate (1.0 eq)

  • This compound (1.1 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Acetonitrile (CH₃CN), anhydrous

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the amine substrate and anhydrous acetonitrile.

  • Add potassium carbonate to the mixture and stir the suspension at room temperature for 15 minutes.

  • Add this compound dropwise to the reaction mixture.

  • Heat the reaction mixture to 80°C and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired N-(2-fluorophenethyl) derivative.

Visualizing Synthetic Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate the synthetic pathway for N-alkylation and the general experimental workflow.

N_Alkylation_Pathway Amine Amine (R-NHR') reaction Amine->reaction FPB 2-Fluorophenethyl bromide FPB->reaction Base Base (K₂CO₃) Base->reaction Product N-(2-fluorophenethyl)amine reaction->Product CH₃CN, 80°C

Synthetic pathway for N-alkylation.

Experimental_Workflow start Start step1 Combine amine, K₂CO₃, and acetonitrile start->step1 step2 Add this compound step1->step2 step3 Heat to 80°C and monitor by TLC step2->step3 step4 Cool and filter step3->step4 step5 Concentrate filtrate step4->step5 step6 Purify by column chromatography step5->step6 end End Product step6->end

General experimental workflow for N-alkylation.

References

Safety Operating Guide

Navigating the Disposal of 2-Fluorophenethyl Bromide: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe disposal of 2-Fluorophenethyl bromide, ensuring the protection of both laboratory personnel and the environment.

I. Immediate Safety and Hazard Identification

This compound is a halogenated organic compound that requires careful handling. Understanding its intrinsic hazards is the first step in ensuring safe disposal.

Key Hazards:

  • Acute Toxicity: Harmful if swallowed.[1]

  • Irritation: Causes skin and serious eye irritation.[2]

  • Respiratory Irritation: May cause respiratory irritation.[2]

Personal Protective Equipment (PPE): Before handling this compound, ensure the following PPE is worn:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A laboratory coat.

II. Quantitative Data Summary

A clear understanding of the physical and chemical properties of this compound is crucial for its safe handling and storage prior to disposal.

PropertyValueSource
CAS Number 91319-54-9
Molecular Formula C₈H₈BrF[1]
Molecular Weight 203.05 g/mol [1]
Density 1.4458 g/mL at 25 °C[3]
Boiling Point 73-75 °C at 20 mmHg[3]
Flash Point 91.66 °C (197.0 °F)[3]
GHS Hazard Codes H302[1]

III. Proper Disposal Protocol: A Step-by-Step Approach

The primary and recommended method for the disposal of this compound is through a licensed hazardous waste management company. On-site chemical treatment is not advised without specific, validated protocols. The following steps outline the standard procedure for collection and disposal.

Step 1: Waste Segregation

Proper segregation is critical to prevent dangerous chemical reactions.

  • Halogenated vs. Non-Halogenated: this compound is a halogenated organic compound and MUST be collected in a designated container for halogenated organic waste.[4][5] Do not mix it with non-halogenated organic solvents.[4]

  • Avoid Incompatibles: Do not mix with strong acids, bases, or oxidizing agents.

Step 2: Waste Collection

  • Container Selection: Use a clearly labeled, leak-proof container designated for "Halogenated Organic Waste." The container must have a secure, tight-fitting cap.[4][6]

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and an approximate concentration and volume.[4] Label the container as soon as the first drop of waste is added.[6]

  • Accumulation: Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[4] Keep the container closed except when adding waste.[4]

Step 3: Arranging for Disposal

  • Contact Environmental Health and Safety (EHS): Once the waste container is nearly full, contact your institution's EHS office to arrange for a pickup.

  • Documentation: Complete all required hazardous waste disposal forms provided by your institution.

  • Final Disposal: The designated waste management service will transport the sealed container for disposal, typically via high-temperature incineration at a licensed facility.[5]

Forbidden Disposal Methods:

  • DO NOT pour this compound down the drain.

  • DO NOT allow the chemical to evaporate in a fume hood as a means of disposal.

  • DO NOT dispose of this chemical in regular trash.

IV. Spill Management

In the event of a spill, immediate and appropriate action is necessary.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.

  • Containment: For small spills, contain the liquid with an inert absorbent material (e.g., sand, vermiculite).

  • Cleanup: Wearing appropriate PPE, carefully collect the absorbent material and place it in a sealed, labeled container for hazardous waste.

  • Decontamination: Decontaminate the spill area with soap and water.

  • Disposal: Dispose of all cleanup materials as hazardous waste.

V. Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

G cluster_preparation Preparation & Handling cluster_collection Waste Collection (in SAA) cluster_disposal Final Disposal cluster_spill Spill Response A Wear Appropriate PPE (Goggles, Gloves, Lab Coat) B Select Designated 'Halogenated Waste' Container A->B C Label Container: 'Hazardous Waste' 'this compound' B->C D Add Waste to Container C->D E Keep Container Securely Closed D->E F Container Nearly Full E->F G Contact EHS for Pickup F->G H Complete Waste Disposal Forms G->H I Licensed Vendor Collects for Incineration H->I J Spill Occurs K Contain with Absorbent Material J->K L Collect & Seal in Hazardous Waste Container K->L L->G Request Pickup M Decontaminate Area L->M

Caption: Workflow for the proper disposal of this compound.

References

Essential Safety and Logistical Information for Handling 2-Fluorophenethyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This document provides essential, immediate safety and logistical information for the handling and disposal of 2-Fluorophenethyl bromide, a halogenated organic compound. Adherence to these guidelines is critical to ensure personal safety and minimize environmental impact.

Summary of Chemical Safety Information

PropertyValue
Chemical Name This compound
CAS Number 91319-54-9
Molecular Formula C8H8BrF
Molecular Weight 203.05 g/mol
Appearance Colorless to Yellow to Orange clear liquid
Boiling Point 73-75 °C/20 mmHg
Density 1.4458 g/mL at 25 °C
Flash Point 91.66 °C (197.0 °F)
GHS Hazard Statements H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation[1]. H335: May cause respiratory irritation.
GHS Signal Word Warning[2]

Operational Plan for Handling

This procedural guide outlines the step-by-step process for safely handling this compound in a laboratory setting.

Pre-Handling Preparations
  • Risk Assessment: Conduct a thorough risk assessment for the planned experiment, considering the quantity of this compound to be used and the potential for exposure.

  • Fume Hood: Ensure a certified chemical fume hood is available and functioning correctly. All handling of this compound must be performed within the fume hood.

  • Spill Kit: Have a spill kit readily accessible. The kit should contain absorbent materials suitable for organic solvents, and appropriate personal protective equipment.

  • Emergency Equipment: Confirm the location and functionality of the nearest safety shower and eyewash station.

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound:

  • Eye and Face Protection: Wear chemical safety goggles and a face shield.

  • Hand Protection: Wear nitrile or neoprene gloves. Double gloving is recommended.[3]

  • Body Protection: A flame-resistant lab coat must be worn.

  • Respiratory Protection: For operations with a potential for aerosol generation or if working outside of a fume hood is unavoidable, a NIOSH-approved respirator with an organic vapor cartridge is required.[4]

Handling Procedure
  • Donning PPE: Before entering the designated handling area, put on all required PPE in the correct order.

  • Transfer and Weighing: Conduct all transfers and weighing of this compound inside a chemical fume hood. Use a non-sparking spatula for solids.

  • Experimental Setup: Ensure all glassware is properly secured and the experimental apparatus is assembled correctly within the fume hood before introducing the chemical.

  • Heating: If heating is required, use a controlled heating source such as a heating mantle or oil bath. Avoid open flames.

  • Post-Experiment: Upon completion of the experiment, allow all equipment to cool to room temperature within the fume hood.

Decontamination
  • Equipment: Decontaminate all glassware and equipment that has come into contact with this compound. Rinse with a suitable solvent (e.g., acetone or ethanol) in the fume hood. Collect the rinse as hazardous waste.

  • Work Area: Wipe down the interior surfaces of the fume hood with a suitable solvent and absorbent pads. Dispose of the cleaning materials as hazardous waste.

  • PPE Removal: Remove PPE in the reverse order of donning, being careful to avoid self-contamination. Dispose of gloves and any other disposable PPE as hazardous waste.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation
  • Liquid Waste: Collect all liquid waste containing this compound in a designated, properly labeled, and sealed container. The container should be made of a material compatible with halogenated organic compounds.

  • Solid Waste: Collect all solid waste, including contaminated gloves, absorbent materials, and disposable labware, in a separate, clearly labeled container.

  • Sharps: Any needles or syringes used must be disposed of in a designated sharps container.

Waste Labeling and Storage
  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Toxic," "Flammable").

  • Storage: Store waste containers in a designated, well-ventilated secondary containment area, away from incompatible materials.

Waste Disposal Procedure
  • Collection: Once a waste container is full, ensure it is securely sealed and the label is complete and accurate.

  • Request for Pickup: Follow your institution's established procedures for hazardous waste pickup. Do not pour this compound down the drain.[5][6]

  • Documentation: Maintain a record of the amount of this compound disposed of, in accordance with your institution's waste management policies.

Workflow for Safe Handling of this compound

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post Post-Handling cluster_disposal Waste Disposal prep_risk Conduct Risk Assessment prep_fumehood Verify Fume Hood Functionality prep_risk->prep_fumehood prep_ppe Assemble Required PPE prep_fumehood->prep_ppe prep_spill Prepare Spill Kit prep_ppe->prep_spill handle_don Don PPE prep_spill->handle_don handle_weigh Weigh and Transfer handle_don->handle_weigh handle_exp Conduct Experiment handle_weigh->handle_exp post_decon Decontaminate Equipment and Work Area handle_exp->post_decon post_doff Doff PPE post_decon->post_doff disp_segregate Segregate Liquid and Solid Waste post_decon->disp_segregate disp_label Label Waste Containers disp_segregate->disp_label disp_store Store in Secondary Containment disp_label->disp_store disp_pickup Arrange for Hazardous Waste Pickup disp_store->disp_pickup

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.